molecular formula C20H20N2O6 B8092118 Fmoc-Gly-NH-CH2-O-CH2COOH

Fmoc-Gly-NH-CH2-O-CH2COOH

Cat. No.: B8092118
M. Wt: 384.4 g/mol
InChI Key: LIBCNUNKCWYZAX-UHFFFAOYSA-N
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Description

Fmoc-Gly-NH-CH2-O-CH2COOH is a useful research compound. Its molecular formula is C20H20N2O6 and its molecular weight is 384.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]methoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O6/c23-18(22-12-27-11-19(24)25)9-21-20(26)28-10-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-12H2,(H,21,26)(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIBCNUNKCWYZAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)NCOCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Gly-NH-CH2-O-CH2COOH: A Key Linker in Advanced Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-Gly-NH-CH2-O-CH2COOH is a specialized, non-cleavable linker molecule integral to the construction of advanced therapeutic agents, particularly Antibody-Drug Conjugates (ADCs). Its unique structural components, including a glycine (B1666218) spacer and an ether linkage, offer a balance of stability and hydrophilicity. This guide provides a comprehensive overview of its physicochemical properties, a detailed synthesis protocol, and its critical role in the development of targeted therapies, with a focus on its application in Stimulator of Interferon Genes (STING) agonist ADCs.

Introduction

The field of targeted drug delivery has been revolutionized by the advent of Antibody-Drug Conjugates (ADCs), which combine the specificity of monoclonal antibodies with the potency of cytotoxic or immunomodulatory payloads. The linker component of an ADC is of paramount importance, governing the stability of the conjugate in circulation and the efficient release of the payload at the target site. This compound has emerged as a valuable building block in the design of sophisticated ADC linkers, offering a stable and hydrophilic spacer that can be further elaborated to connect antibodies and payloads.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in the synthesis of drug-linker conjugates.

PropertyValue
Chemical Name 2-(((2-(((9H-fluoren-9-yl)methoxy)carbonyl)amino)acetyl)amino)methoxy)acetic acid
Molecular Formula C₂₀H₂₀N₂O₆
Molecular Weight 384.38 g/mol
CAS Number 1599440-08-0
Appearance White to off-white solid
Purity (Typical) ≥95%
Solubility Soluble in DMSO
Storage Conditions Store at -20°C for long-term stability

Synthesis of this compound

The synthesis of this compound involves a multi-step process requiring careful control of reaction conditions to ensure high purity and yield. The following is a representative experimental protocol.

Materials and Reagents
  • Fmoc-glycine (Fmoc-Gly-OH)

  • (2-Aminoethoxy)acetic acid ethyl ester

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF)

  • Dichloromethane (B109758) (DCM)

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexanes

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (B86663) (MgSO₄)

  • Hydrochloric acid (HCl)

  • Lithium hydroxide (B78521) (LiOH)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

Experimental Protocol

Step 1: Activation of Fmoc-glycine

  • Dissolve Fmoc-glycine (1.0 eq) and N-Hydroxysuccinimide (1.1 eq) in anhydrous DMF.

  • Cool the solution to 0°C in an ice bath.

  • Add N,N'-Dicyclohexylcarbodiimide (1.1 eq) portion-wise to the cooled solution.

  • Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight.

  • Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

  • The resulting filtrate containing the Fmoc-Gly-OSu active ester is used directly in the next step.

Step 2: Coupling with (2-Aminoethoxy)acetic acid ethyl ester

  • Dissolve (2-Aminoethoxy)acetic acid ethyl ester (1.2 eq) in DMF.

  • Add the filtrate from Step 1 to this solution.

  • Add triethylamine (B128534) (2.0 eq) to the reaction mixture and stir at room temperature for 24 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ethyl ester intermediate.

Step 3: Saponification to yield this compound

  • Dissolve the crude ethyl ester from Step 2 in a mixture of THF and water.

  • Add lithium hydroxide (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, acidify the mixture to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of methanol (B129727) in dichloromethane to afford pure this compound.

Characterization

The final product should be characterized by:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity.

Application in Antibody-Drug Conjugates

This compound serves as a foundational building block for constructing more complex linkers used in ADCs. The Fmoc protecting group allows for orthogonal protection strategies in solid-phase or solution-phase synthesis.

General Workflow for ADC Synthesis

The synthesis of an ADC using a linker derived from this compound typically follows these steps:

  • Linker Elaboration: The carboxylic acid moiety of this compound is activated and coupled to other spacer units or the payload molecule.

  • Fmoc Deprotection: The Fmoc group is removed using a mild base, typically piperidine (B6355638) in DMF, to expose the terminal amine.

  • Payload Conjugation: The exposed amine is then reacted with an activated payload molecule.

  • Antibody Conjugation: The linker-payload construct, now containing a reactive handle, is conjugated to a monoclonal antibody, often through reactive lysine (B10760008) or cysteine residues.

  • Purification: The resulting ADC is purified using techniques such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

ADC_Synthesis_Workflow A This compound B Linker Elaboration (Coupling to Spacer/Payload) A->B Activation C Fmoc Deprotection (Piperidine/DMF) B->C D Payload Conjugation C->D Exposed Amine E Antibody Conjugation D->E Linker-Payload F Purified ADC E->F Purification

Caption: General workflow for the synthesis of an Antibody-Drug Conjugate.

Role in STING Agonist ADCs

A significant application of linkers derived from this compound is in the development of ADCs that deliver STING agonists to the tumor microenvironment. STING is a critical mediator of innate immunity, and its activation can lead to a robust anti-tumor immune response.

Mechanism of Action of STING Agonist ADCs
  • Targeting: The ADC binds to a tumor-associated antigen on the surface of a cancer cell.

  • Internalization: The ADC-antigen complex is internalized by the cancer cell.

  • Payload Release: The linker is cleaved in the intracellular environment (if it is a cleavable linker), releasing the STING agonist payload. For non-cleavable linkers, degradation of the antibody in the lysosome releases the payload attached to the linker and a single amino acid.

  • STING Activation: The released STING agonist binds to and activates the STING protein located on the endoplasmic reticulum.

  • Downstream Signaling: STING activation initiates a signaling cascade involving TBK1 and IRF3.

  • Immune Response: Phosphorylated IRF3 translocates to the nucleus and induces the expression of type I interferons (IFNs) and other pro-inflammatory cytokines. These secreted factors recruit and activate immune cells, such as dendritic cells and T cells, leading to an anti-tumor immune response.

STING_Signaling_Pathway cluster_cell Tumor Cell ADC STING Agonist ADC Receptor Tumor Antigen ADC->Receptor Binding Internalization Internalization Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Trafficking Payload STING Agonist Lysosome->Payload Release STING STING (ER) Payload->STING Activation TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylation pIRF3 p-IRF3 IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus Translocation IFN Type I IFN & Cytokines Nucleus->IFN Gene Transcription ImmuneCell Immune Cell (e.g., T Cell, DC) IFN->ImmuneCell Recruitment & Activation TumorCellDeath Tumor Cell Death ImmuneCell->TumorCellDeath Anti-Tumor Response

Caption: STING signaling pathway activated by an ADC.

Conclusion

This compound is a versatile and valuable chemical entity for researchers and drug development professionals in the field of targeted therapeutics. Its well-defined structure and synthetic accessibility make it a key component in the construction of sophisticated linker systems for Antibody-Drug Conjugates. The ability to incorporate this linker into ADCs, particularly those designed to modulate the immune system through pathways like STING, highlights its importance in the development of next-generation cancer therapies. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate its application in the design and synthesis of novel and effective bioconjugates.

In-Depth Technical Guide: Fmoc-Gly-NH-CH2-O-CH2COOH (CAS 1599440-08-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-Gly-NH-CH2-O-CH2COOH, a key linker molecule used in the development of advanced biotherapeutics. This document details its chemical properties, synthesis, and application in the construction of antibody-drug conjugates (ADCs), with a focus on its role in creating novel therapeutics targeting the STING (Stimulator of Interferon Genes) pathway.

Introduction

This compound is a heterobifunctional linker containing a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a carboxylic acid. This structure allows for sequential conjugation reactions, making it a valuable tool in the assembly of complex biomolecules. Its primary application to date is in the synthesis of ADCs, where it serves to connect a monoclonal antibody to a potent cytotoxic or immunomodulatory payload.[1][2][3][4][5]

The presence of the Fmoc protecting group allows for orthogonal protection strategies in peptide synthesis and bioconjugation. The glycine (B1666218) spacer can influence the solubility and steric properties of the final conjugate. This linker has been specifically cited in the development of novel antibody-drug conjugates incorporating cyclic dinucleotide (CDN) derivatives as STING agonists.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior in different solvent systems and for the development of robust conjugation protocols.

PropertyValue
CAS Number 1599440-08-0
Molecular Formula C₂₀H₂₀N₂O₆
Molecular Weight 384.38 g/mol
IUPAC Name 2-({[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetyl]amino}oxy)acetic acid
Appearance White to off-white solid
Purity ≥95% - >99% (supplier dependent)
Solubility Soluble in DMSO (175 mg/mL with sonication)
Storage Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.

Table 1: Physicochemical data for this compound compiled from multiple sources.[6][7]

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process that is detailed in the patent literature. Below are the generalized experimental protocols for its synthesis and subsequent use in the creation of an antibody-drug conjugate.

Synthesis of this compound

While the full, detailed synthesis from starting materials is outlined in patent WO2020050406A1, a general workflow for the creation of similar Fmoc-protected amino-oxy linkers is presented below. This typically involves the reaction of an Fmoc-protected amino acid with an amino-oxy containing spacer that has a protected carboxylic acid.

General Synthetic Scheme:

G cluster_synthesis Synthesis of this compound Fmoc-Gly-OH Fmoc-Gly-OH Coupling Peptide Coupling (e.g., HATU, DIPEA) Fmoc-Gly-OH->Coupling Amino-oxy_spacer H2N-O-CH2-COOR Amino-oxy_spacer->Coupling Intermediate Fmoc-Gly-NH-O-CH2-COOR Coupling->Intermediate Deprotection Carboxylic Acid Deprotection Intermediate->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol (General):

  • Activation of Fmoc-Glycine: Fmoc-glycine is activated using a standard peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in an anhydrous polar aprotic solvent like dimethylformamide (DMF).

  • Coupling Reaction: The activated Fmoc-glycine is then reacted with an amino-oxy spacer, such as an alkyl 2-(aminooxy)acetate, where the alkyl group is a suitable protecting group (e.g., tert-butyl). The reaction is typically carried out at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: The reaction mixture is worked up to remove excess reagents and byproducts. This may involve aqueous extraction and subsequent purification of the protected intermediate by column chromatography.

  • Deprotection: The protecting group on the carboxylic acid is removed. For a tert-butyl ester, this is typically achieved by treatment with an acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM).

  • Final Purification: The final product, this compound, is purified to a high degree, often by recrystallization or flash chromatography, and its identity and purity are confirmed by analytical methods such as NMR and mass spectrometry.

Application in ADC Synthesis: Conjugation to a STING Agonist Payload

This compound is utilized to link a payload, such as a cyclic dinucleotide STING agonist, to an antibody. The following protocol outlines the general steps for this process.

Experimental Workflow for ADC Assembly:

G cluster_adc ADC Synthesis Workflow Linker This compound Coupling1 Amide Bond Formation (EDC, NHS) Linker->Coupling1 Payload STING Agonist (with amine) Payload->Coupling1 Linker_Payload Fmoc-Linker-Payload Coupling1->Linker_Payload Deprotection Fmoc Deprotection (Piperidine in DMF) Linker_Payload->Deprotection Activated_Linker_Payload H2N-Linker-Payload Deprotection->Activated_Linker_Payload Coupling2 Conjugation Activated_Linker_Payload->Coupling2 Antibody Antibody (with activatable ester) Antibody->Coupling2 ADC Antibody-Linker-Payload (ADC) Coupling2->ADC

Caption: General workflow for the synthesis of an ADC using the linker.

Experimental Protocol (General):

  • Activation of the Linker's Carboxylic Acid: The carboxylic acid of this compound is activated, for example, using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an NHS ester.

  • Coupling to the Payload: The activated linker is then reacted with an amine-functionalized payload, such as a modified cyclic dinucleotide STING agonist. This reaction forms a stable amide bond between the linker and the payload. The resulting Fmoc-protected linker-payload conjugate is then purified.

  • Fmoc Deprotection: The Fmoc group is removed from the linker-payload conjugate by treatment with a mild base, typically a solution of piperidine (B6355638) in DMF. This exposes a primary amine on the linker, which is now ready for conjugation to the antibody.

  • Antibody Modification (if necessary): The antibody may require modification to introduce a suitable reactive group for conjugation. This can involve the introduction of a linker with a reactive ester, such as a maleimide (B117702) group for reaction with native or engineered cysteines, or an activated ester for reaction with lysines.

  • Conjugation to the Antibody: The deprotected linker-payload, now with an exposed amine, is reacted with the modified antibody. The specific reaction conditions (pH, temperature, and stoichiometry) will depend on the nature of the reactive groups on the antibody and the linker-payload.

  • Purification and Characterization of the ADC: The final ADC is purified to remove any unconjugated antibody, linker-payload, and other impurities. This is typically achieved using size-exclusion chromatography (SEC) or other chromatographic techniques. The purified ADC is then characterized to determine the drug-to-antibody ratio (DAR), aggregation levels, and biological activity.

Role in STING Agonist Antibody-Drug Conjugates

The STING signaling pathway is a critical component of the innate immune system that, when activated, can lead to a potent anti-tumor immune response.[1][3] Direct systemic administration of STING agonists can be associated with toxicity and poor tumor accumulation. The development of ADCs that deliver STING agonists directly to the tumor microenvironment is a promising strategy to overcome these limitations.

STING Pathway Activation by an ADC:

G cluster_pathway STING Pathway Activation by ADC ADC STING Agonist ADC Tumor_Cell Tumor Cell (Antigen Expression) ADC->Tumor_Cell Targeting Binding Binding Tumor_Cell->Binding Internalization Internalization Binding->Internalization Payload_Release Payload Release (Linker Cleavage) Internalization->Payload_Release STING_Agonist STING Agonist Payload_Release->STING_Agonist STING STING (on ER) STING_Agonist->STING TBK1 TBK1 STING->TBK1 Phosphorylation Phosphorylation TBK1->Phosphorylation IRF3 IRF3 IRF3->Phosphorylation Dimerization Dimerization & Nuclear Translocation Phosphorylation->Dimerization IFN Type I Interferon Production Dimerization->IFN

Caption: Simplified signaling pathway of STING activation via an ADC.

In this context, this compound serves as a crucial component of the linker system that tethers the STING agonist to the antibody. Upon binding to the target antigen on a tumor cell, the ADC is internalized. Inside the cell, the linker is designed to be cleaved, releasing the STING agonist to activate the pathway, leading to the production of type I interferons and subsequent anti-tumor immune responses.

Conclusion

This compound is a versatile and important linker for the construction of complex bioconjugates, particularly antibody-drug conjugates. Its use in the development of targeted STING agonists highlights its potential in the creation of next-generation cancer immunotherapies. The detailed understanding of its properties and the application of robust synthetic and conjugation protocols are essential for the successful development of these novel therapeutic agents. This guide provides a foundational understanding for researchers and drug developers working in this exciting field.

References

Physicochemical properties of Fmoc-glycine linkers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of Fmoc-glycine

For researchers, scientists, and drug development professionals, a comprehensive understanding of the building blocks used in peptide synthesis is paramount. Nα-Fmoc-glycine (Fmoc-Gly-OH) is a foundational component in modern solid-phase peptide synthesis (SPPS) due to its unique structural and chemical characteristics. This technical guide provides an in-depth analysis of the physicochemical properties of Fmoc-glycine, detailed experimental protocols for its characterization and use, and visualizations of key chemical processes.

Core Physicochemical Properties

Fmoc-Gly-OH is the N-terminally protected form of glycine (B1666218), the simplest proteinogenic amino acid.[1] The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is stable under acidic conditions but is readily cleaved by mild bases, making it a cornerstone of orthogonal peptide synthesis strategies.[1] Its achiral nature and lack of a side chain simplify synthesis, reduce the risk of racemization during coupling, and minimize steric hindrance.[2][3]

Quantitative Data Summary

A thorough understanding of the physicochemical properties of Fmoc-Gly-OH is essential for its effective application. The following table summarizes these key characteristics.

PropertyValueReference(s)
IUPAC Name 2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid[4]
CAS Number 29022-11-5[4][5][6]
Molecular Formula C₁₇H₁₅NO₄[4]
Molecular Weight 297.30 g/mol [4][7]
Appearance White to off-white powder[5][6][7]
Melting Point 174-178 °C[5][8][9]
Solubility Soluble in DMF, DMSO, acetonitrile, chloroform, acetone; Insoluble in water[5][6][8][10]
pKa 3.89 ± 0.10[9]
Purity Typically >99% (HPLC)[1][7]

Key Experimental Protocols

Accurate characterization and successful implementation of Fmoc-Gly-OH in synthesis workflows rely on standardized experimental procedures.

Synthesis of Fmoc-Gly-OH

The standard procedure for synthesizing Fmoc-Gly-OH involves the reaction of glycine with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base.[5][6]

Materials:

  • Glycine

  • 10% Sodium Carbonate (Na₂CO₃) solution

  • 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

  • Dioxane

  • Water

  • Diethyl ether

  • Hexane

Protocol:

  • Dissolve Glycine in a 10% Na₂CO₃ solution with stirring.[9]

  • Separately, dissolve Fmoc-Cl in dioxane.

  • Add the Fmoc-Cl solution dropwise to the glycine solution while maintaining vigorous stirring at room temperature.

  • Allow the reaction to proceed for 4-6 hours.

  • After the reaction is complete, wash the mixture with diethyl ether to remove unreacted Fmoc-Cl and other organic impurities.

  • Acidify the aqueous layer to a pH of approximately 2 using concentrated HCl to precipitate the Fmoc-Gly-OH product.

  • Collect the precipitate by filtration.

  • Wash the collected solid with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure Fmoc-Gly-OH.[6]

  • Dry the final product under vacuum.[6]

Synthesis_Workflow Glycine Glycine in 10% Na2CO3 Reaction Reaction Mixture (Stirring, 4-6h) Glycine->Reaction FmocCl Fmoc-Cl in Dioxane FmocCl->Reaction Wash1 Wash with Diethyl Ether Reaction->Wash1 Remove Impurities Acidify Acidify to pH 2 (Precipitation) Wash1->Acidify Filter Filter & Wash with Water Acidify->Filter Purify Recrystallization & Vacuum Drying Filter->Purify FinalProduct Pure Fmoc-Gly-OH Purify->FinalProduct

Workflow for the synthesis and purification of Fmoc-Gly-OH.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the standard method for assessing the purity of Fmoc-Gly-OH and identifying potential impurities like free glycine or the dipeptide Fmoc-Gly-Gly-OH.[11]

Protocol:

  • Sample Preparation: Dissolve approximately 1 mg of the Fmoc-Gly-OH sample in 1 mL of a suitable solvent, such as a mixture of Mobile Phase A and B.[11]

  • HPLC System: Utilize a standard RP-HPLC system with a C18 column.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A typical linear gradient is from 30% to 90% Mobile Phase B over 20 minutes.[11]

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor UV absorbance at 260 nm, where the Fmoc group has a strong absorbance.[12]

  • Data Analysis: Identify the main peak corresponding to Fmoc-Gly-OH based on its retention time compared to a standard. Calculate purity by integrating the peak area of the main compound and expressing it as a percentage of the total peak area.[11]

Structural and Molecular Weight Verification

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: Provides unambiguous structural elucidation and confirmation.[11]

  • Sample Preparation: Dissolve a sufficient amount (typically several mg) of Fmoc-Gly-OH in a deuterated solvent like DMSO-d₆ or methanol-d₄.[11][13]

  • Analysis: In ¹H NMR, characteristic peaks for the fluorenyl group protons (typically between 7.3-7.9 ppm), the methylene (B1212753) protons of the linker (around 4.2-4.3 ppm), and the glycine α-protons (around 3.7-3.8 ppm) are observed.[14] ¹³C NMR shows signals for the aromatic carbons, the carbamate (B1207046) carbonyl, and the glycine carbons.[8]

Mass Spectrometry (MS):

  • Purpose: Confirms the molecular weight of the compound and identifies impurities.[11]

  • Sample Preparation: Dissolve the sample in a solvent suitable for the ionization technique, such as a water/acetonitrile mixture with 0.1% formic acid for Electrospray Ionization (ESI-MS).[11][15]

  • Analysis: In positive ESI mode, the expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ would be approximately 298.1.

Fmoc Group Deprotection

A critical step in SPPS is the selective removal of the Fmoc group to expose the N-terminal amine for the next coupling cycle. This is achieved through a base-catalyzed β-elimination mechanism, typically using piperidine (B6355638).[16][17]

Protocol:

  • Reagent: Prepare a 20% (v/v) solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][16][18]

  • Reaction: Treat the Fmoc-protected peptide-resin with the 20% piperidine/DMF solution.

  • Time: The reaction is typically rapid, often performed as two treatments: an initial 2-3 minute treatment followed by a second 5-10 minute treatment to ensure completeness.[1][18]

  • Washing: After deprotection, thoroughly wash the resin with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct byproduct.[1][18]

Fmoc_Deprotection FmocPeptide Fmoc-NH-Peptide ProtonAbstraction Proton Abstraction at Fluorenyl C9 FmocPeptide->ProtonAbstraction Piperidine Piperidine (Base) Piperidine->ProtonAbstraction attacks Adduct Dibenzofulvene-Piperidine Adduct Piperidine->Adduct scavenges BetaElimination β-Elimination ProtonAbstraction->BetaElimination leads to Dibenzofulvene Dibenzofulvene (Byproduct) BetaElimination->Dibenzofulvene DeprotectedPeptide H2N-Peptide BetaElimination->DeprotectedPeptide releases Dibenzofulvene->Adduct

Chemical pathway of Fmoc deprotection by piperidine.

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Gly-OH is a fundamental building block used in the iterative cycle of peptide chain elongation.

Protocol for a Single Coupling Cycle:

  • Resin Preparation: Start with a suitable resin (e.g., Rink Amide for peptide amides, Wang for peptide acids) that has a free N-terminal amine.[19][20]

  • Amino Acid Activation: Pre-activate Fmoc-Gly-OH (e.g., 4 equivalents) by dissolving it in DMF with an activating agent like HCTU (3.9 equivalents) and a base such as DIPEA (8 equivalents).[19]

  • Coupling: Add the activated Fmoc-Gly-OH solution to the deprotected resin and agitate for 1-2 hours at room temperature.[1][12]

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF to remove excess reagents and byproducts.[1] A ninhydrin (B49086) test can be performed to confirm the completion of the coupling (a negative result indicates no free primary amines).[1]

  • Cycle Repetition: The cycle of Fmoc deprotection, washing, and coupling is repeated with the next desired amino acid until the full peptide sequence is assembled.[1]

SPPS_Workflow start Start: Resin with Free Amine (H2N-Resin) couple Coupling Reaction start->couple activate Activate Fmoc-Gly-OH (HCTU/DIPEA in DMF) activate->couple wash1 DMF Wash couple->wash1 Fmoc-Gly-NH-Resin deprotect Fmoc Deprotection (20% Piperidine/DMF) wash1->deprotect wash2 DMF Wash deprotect->wash2 H2N-Gly-NH-Resin next_cycle Ready for Next Amino Acid Coupling wash2->next_cycle

Workflow for a single Fmoc-Gly-OH coupling cycle in SPPS.

References

A Comprehensive Technical Guide to Fmoc-Gly-NH-CH2-O-CH2COOH: An ADC Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical document provides a detailed overview of the chemical and physical properties of Fmoc-Gly-NH-CH2-O-CH2COOH, its application in the synthesis of Antibody-Drug Conjugates (ADCs), and relevant experimental considerations.

Core Physicochemical Properties

This compound is a chemical intermediate primarily utilized as a linker in the development of ADCs.[1][2][3][4] Its structure incorporates a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a glycine (B1666218) residue, and a carboxylic acid functional group, making it suitable for peptide synthesis and bioconjugation.

PropertyValueSource
Molecular Weight 384.38 g/mol [1][2][5]
Molecular Formula C₂₀H₂₀N₂O₆[1][2][5]
CAS Number 1599440-08-0[1][2][5]
Purity ≥95%[5]
Topological Polar Surface Area (TPSA) 113.96 Ų[5]
LogP 1.7[5]
Hydrogen Bond Acceptors 5[5]
Hydrogen Bond Donors 3[5]
Rotatable Bonds 8[5]

Solubility and Storage Recommendations

Proper handling and storage are critical for maintaining the integrity of the compound.

Table 2.1: Solubility Profile

Solvent Concentration Notes

| DMSO | 175 mg/mL (455.28 mM) | Ultrasonic assistance may be required.[2] |

Table 2.2: Recommended Storage Conditions

Format Storage Temperature Duration
Powder -20°C 3 years
4°C 2 years
In Solvent -80°C 6 months
-20°C 1 month

Source:[2]

Application in Antibody-Drug Conjugate (ADC) Synthesis

This compound functions as an ADC linker, a critical component that connects a monoclonal antibody to a cytotoxic payload.[2][3] ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. The linker's role is to remain stable in circulation and then release the cytotoxin upon reaching the target cancer cell.

ADC_Structure cluster_ADC Antibody-Drug Conjugate (ADC) Antibody Monoclonal Antibody (Targets Tumor Antigen) Linker Linker (e.g., this compound derivative) Antibody->Linker Payload Cytotoxic Payload (Drug) Linker->Payload

Caption: General structure of an Antibody-Drug Conjugate (ADC).

A patent has described the use of this linker in the synthesis of novel cyclic dinucleotide derivatives and their corresponding antibody-drug conjugates which possess STING (Stimulator of Interferon Genes) agonist activity.[2][3]

Experimental Protocols

While the precise synthesis of a complete ADC is proprietary and complex, the incorporation of an Fmoc-protected amino acid linker like this compound into a peptide chain follows established principles of Solid-Phase Peptide Synthesis (SPPS). The following is a representative protocol.

Protocol: Incorporation of Linker via Solid-Phase Peptide Synthesis (SPPS)

  • Resin Preparation : Swell the synthesis resin (e.g., Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel. Drain the solvent.[6]

  • Fmoc Deprotection : Remove the Fmoc protecting group from the resin's terminal amino group by treating it with a 20% solution of piperidine (B6355638) in DMF for approximately 20 minutes. This exposes the free amine for coupling.[6]

  • Washing : Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.

  • Linker Activation : In a separate vial, dissolve this compound (3-5 equivalents) and a coupling agent such as HCTU (3-5 equivalents) in DMF. Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to activate the carboxylic acid group of the linker.[6]

  • Coupling Reaction : Add the activated linker solution to the deprotected resin in the reaction vessel. Agitate the mixture for 1-2 hours to allow the coupling reaction to proceed to completion. A ninhydrin (B49086) test can be performed to confirm the absence of free amines.[6]

  • Final Washing : After the coupling is complete, drain the reaction solution and wash the resin extensively with DMF, followed by dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH), to ensure all unreacted reagents are removed.[6] The resin is now ready for the next step, which could be the coupling of another amino acid or the attachment of a drug payload.

SPPS_Workflow Resin 1. Resin Swelling (in DMF) Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 3. Washing (DMF) Deprotection->Wash1 Coupling 5. Coupling Reaction (Add activated linker to resin) Wash1->Coupling Activation 4. Linker Activation (Linker + HCTU + DIPEA in DMF) Activation->Coupling Wash2 6. Final Washing (DMF, DCM, MeOH) Coupling->Wash2 Result Resin with Covalently Attached Linker Wash2->Result

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporation.

Biological Context: The STING Signaling Pathway

The reference to STING agonist activity suggests that ADCs synthesized with this linker could be used to deliver immune-stimulating payloads.[2][3] The STING pathway is a crucial component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons and other inflammatory cytokines. Activating this pathway within the tumor microenvironment is a promising strategy in cancer immunotherapy.

STING_Pathway cluster_cell Tumor Cell ADC ADC Delivers STING Agonist cGAS cGAS ADC->cGAS Activates STING STING (on ER membrane) cGAS->STING Produces cGAMP, Activates STING TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates IFN Type I Interferons (IFNs) (Secreted) IRF3->IFN Dimerizes, translocates to nucleus, induces IFN genes ImmuneCell Immune Cell Activation IFN->ImmuneCell Promotes

Caption: Simplified overview of the STING signaling pathway.

References

An In-depth Technical Guide to the Synthesis of Fmoc-Protected Glycine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathways for Nα-Fmoc-glycine (Fmoc-Gly-OH) and its derivatives, which are fundamental building blocks in solid-phase peptide synthesis (SPPS). The purity of these Fmoc-amino acids is critical for the successful synthesis of high-quality peptides for research, therapeutic, and diagnostic applications.[1] This document details established protocols, presents quantitative data for comparison, and offers visual workflows to aid in the practical application of these methods.

Core Synthesis of Fmoc-Gly-OH

The most prevalent method for the synthesis of Fmoc-Gly-OH is the Schotten-Baumann reaction, which involves the N-acylation of glycine (B1666218).[2] This is typically achieved using one of two primary Fmoc-donating reagents: 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[2] Both methods are conducted under alkaline conditions to facilitate the deprotonation of glycine's amino group, thereby enhancing its nucleophilicity for attack on the electrophilic carbonyl carbon of the Fmoc reagent.[2]

Synthesis Pathway Overview

The logical flow for the synthesis of Fmoc-Gly-OH, regardless of the specific Fmoc reagent, follows a general sequence of reaction, work-up, and purification.

Synthesis_Pathway Reactants Reactants (Glycine, Fmoc-Cl or Fmoc-OSu, Aqueous Base) Reaction Reaction (Controlled pH and Temperature) Reactants->Reaction Workup Work-up (Acidification and Extraction) Reaction->Workup Purification Purification (Crystallization) Workup->Purification Product Fmoc-Gly-OH Purification->Product

Caption: Logical Flow of Fmoc-Gly-OH Synthesis.

Quantitative Data Summary

The choice of synthetic route and purification method can impact the overall yield and purity of the final Fmoc-Gly-OH product. The following tables summarize key physicochemical properties and reported yields for Fmoc-glycine and a dipeptide derivative.

Table 1: Physicochemical Properties of Fmoc-Gly-OH

PropertyValue
Chemical NameN-(9-Fluorenylmethoxycarbonyl)glycine
SynonymsFmoc-glycine, Fmoc-Gly-OH
CAS Number29022-11-5
Molecular FormulaC₁₇H₁₅NO₄
Molecular Weight297.31 g/mol
AppearanceWhite to off-white crystalline powder
Melting Point174-175 °C
Purity (HPLC)≥99.0%
Data sourced from BenchChem.[1]

Table 2: Solubility of Fmoc-Gly-OH

SolventSolubility
Dimethylformamide (DMF)Clearly soluble (25 mmole in 50 ml)
Dimethyl Sulfoxide (DMSO)≥29.7 mg/mL
Data sourced from BenchChem.[1]

Table 3: Reported Yields for Fmoc-Protected Glycine Derivatives

ProductSynthesis MethodReported Yield
Fmoc-Gly-Gly-OHFmoc-ONSu with Gly-Gly in 10% Na₂CO₃91%
Fmoc-Gly-Gly-OHFmoc-ONSu with Gly-Gly in 10% Na₂CO₃93%
Data sourced from Google Patents.[3]

Experimental Protocols

The following are detailed protocols for the synthesis of Fmoc-Gly-OH using both Fmoc-Cl and Fmoc-OSu, as well as the synthesis of a dipeptide derivative.

Protocol 1: Synthesis of Fmoc-Gly-OH via Fmoc-Cl

This method is a widely used approach for the Fmoc protection of amino acids.[2]

Materials:

  • Glycine

  • 10% Sodium Carbonate (Na₂CO₃) solution

  • Acetone (B3395972) or Dioxane

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl)

  • Diethyl ether

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Petroleum ether

Procedure:

  • Dissolve 3.0 g of glycine in 115 ml of 10% Na₂CO₃ solution and cool the mixture to between -4 and 0°C in an ice bath.[4]

  • In a separate flask, dissolve 11.2 g of Fmoc-Cl in 35.0 ml of acetone.[4]

  • Add the Fmoc-Cl solution dropwise to the cold glycine solution.[4]

  • After the addition is complete, continue stirring the mixture in the ice bath for 30 minutes, followed by stirring at room temperature for 2 hours.[4]

  • Monitor the reaction progress using thin-layer chromatography (TLC). The developing agent can be a mixture of ethanol (B145695) and chloroform (B151607) (1:3 v/v).[4]

  • Once the reaction is complete, pour the mixture into 400 ml of water and extract twice with diethyl ether to remove impurities.[4]

  • Cool the aqueous layer and acidify to a pH of approximately 2 with concentrated HCl, which will cause a large amount of white solid to precipitate.[4]

  • Extract the product three times with 50 ml portions of ethyl acetate.[4]

  • Dry the combined organic extracts over anhydrous magnesium sulfate.[4]

  • Remove the solvent by reduced pressure distillation and precipitate the final product with petroleum ether to yield Fmoc-Gly-OH.[4]

Protocol 2: Synthesis of Fmoc-Gly-OH via Fmoc-OSu

The use of Fmoc-OSu is often preferred as it can be easier to control the reaction conditions and may result in fewer side reactions compared to Fmoc-Cl.[4]

Materials:

  • Glycine

  • N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Dimethylformamide (DMF)

  • Sodium Bicarbonate (NaHCO₃)

Procedure:

  • Add 6-6.5 mmol of glycine and 6.3-6.5 mmol of Fmoc-OSu to 20-30 mL of DMF.[4]

  • Stir the reaction mixture. The reaction progress can be monitored by TLC.

  • Upon completion of the reaction, add NaHCO₃ to the mixture.[4]

  • Remove the solvent and any remaining amine compounds.[4]

  • Dry the resulting product in a vacuum oven at 50°C overnight to obtain Fmoc-Gly-OH.[4]

Protocol 3: Synthesis of Fmoc-Gly-Gly-OH

This protocol details the synthesis of the Fmoc-protected dipeptide of glycine.

Materials:

  • Glycylglycine (B550881) (Gly-Gly)

  • 10% Sodium Carbonate (Na₂CO₃) solution

  • Acetone

  • N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-ONSu/Fmoc-OSu)

  • Toluene (B28343)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve 6.1 g (0.050 mole) of glycylglycine in 63 mL of a 10% sodium carbonate solution, stirring until fully dissolved.[3]

  • While maintaining the temperature at 20°C, slowly add a solution of 16.8 g (0.05 mole) of Fmoc-ONSu dissolved in 60 mL of acetone over a period of 30 minutes.[3]

  • After the addition is complete, continue to stir the reaction mixture at 30°C for 2 hours.[3]

  • Dilute the reaction mixture with approximately 50 mL of water.[3]

  • Extract the aqueous solution with 80 mL of toluene to remove organic impurities.[3]

  • Acidify the remaining aqueous layer to a pH of 2 with concentrated hydrochloric acid, which will precipitate a white solid.[3]

  • Extract the product with 100 mL of ethyl acetate.[3]

  • Wash the organic phase, then concentrate it to remove the ethyl acetate, which will cause the white solid product to separate out.[3]

  • Filter and dry the solid to obtain Fmoc-Gly-Gly-OH. Reported yields for this procedure are between 91% and 93%.[3]

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-protected glycine derivatives are extensively used in SPPS. The general workflow involves the iterative deprotection of the Fmoc group from the N-terminus of the growing peptide chain, followed by the coupling of the next Fmoc-protected amino acid.

SPPS Workflow for Fmoc-Gly-OH Incorporation

SPPS_Workflow Start Resin with N-terminal Fmoc Deprotection Fmoc Deprotection (20% Piperidine (B6355638) in DMF) Start->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Coupling (Fmoc-Gly-OH, Coupling Reagents, DIPEA) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 End Resin with elongated peptide (N-terminal Fmoc-Gly) Washing2->End

Caption: General workflow for incorporating an Fmoc-Gly-OH residue in SPPS.

The cycle of deprotection, washing, coupling, and washing is repeated for each amino acid to be added to the peptide sequence.[1] The removal of the base-labile Fmoc group is a critical step that exposes the N-terminal amine for the subsequent coupling reaction.[1] This is typically achieved by treating the resin with a solution of piperidine in DMF.[1]

References

The Role of Fmoc-Gly-NH-CH2-O-CH2COOH in Modern Peptide Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-Gly-NH-CH2-O-CH2COOH, a specialized building block in peptide chemistry, with a primary focus on its application as a linker in the development of Antibody-Drug Conjugates (ADCs). This document details its physicochemical properties, its strategic role in ADC design, relevant experimental protocols, and the broader context of its function in targeted therapeutics.

Core Concepts and Physicochemical Properties

This compound is a heterobifunctional linker molecule. Its structure is designed for stepwise synthesis and subsequent conjugation, featuring three key components:

  • Fmoc (9-fluorenylmethyloxycarbonyl) group: A base-labile protecting group on the N-terminus of the glycine (B1666218) residue. This group is fundamental to Fmoc-based Solid-Phase Peptide Synthesis (SPPS), allowing for the controlled, sequential addition of amino acids or other moieties.

  • Glycine (Gly) residue: The simplest amino acid, providing a flexible and hydrophilic spacer within the linker structure. Its achiral nature prevents racemization during coupling reactions. In the context of ADCs, spacers are crucial for overcoming steric hindrance between the antibody and the payload, and they can influence the solubility and pharmacokinetic properties of the conjugate.

  • Amide-ether-acetic acid moiety (-NH-CH2-O-CH2COOH): This part of the molecule provides the second functional handle. The terminal carboxylic acid is available for conjugation to a payload molecule, typically one containing a primary or secondary amine. The ether linkage within this structure is a key feature influencing the linker's stability and potential cleavage mechanism.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValue
CAS Number 1599440-08-0
Molecular Formula C₂₀H₂₀N₂O₆
Molecular Weight 384.38 g/mol
Appearance White to off-white solid
Purity (typical) ≥95%
Storage Conditions 4°C for short-term, -20°C for long-term storage

Strategic Role in Antibody-Drug Conjugate (ADC) Chemistry

The primary application of this compound is as a component in the construction of linkers for ADCs. ADCs are a class of targeted therapies that utilize the specificity of a monoclonal antibody to deliver a potent cytotoxic payload directly to cancer cells. The linker is a critical component that connects the antibody and the payload, and its properties significantly impact the efficacy, safety, and stability of the ADC.

This compound serves as a foundational element for building more complex, often enzyme-cleavable, linkers. For instance, it can be further elongated with a peptide sequence that is a substrate for lysosomal proteases, such as cathepsins, which are often overexpressed in the tumor microenvironment. A notable example of a similar structural motif is found in the linker for Trastuzumab deruxtecan (B607063) (Enhertu), which incorporates a Gly-Gly-Phe-Gly tetrapeptide sequence.

Proposed Mechanism of Action in an ADC Context

The workflow for an ADC utilizing a linker derived from this compound can be conceptualized as a multi-step process, from synthesis to payload delivery.

ADC_Mechanism_of_Action cluster_synthesis Drug-Linker Synthesis cluster_conjugation ADC Formation cluster_delivery Targeted Delivery and Payload Release Fmoc_Linker This compound Activated_Linker Activated Linker Fmoc_Linker->Activated_Linker Activation (e.g., NHS ester) Payload Payload (Drug) Drug_Linker Drug-Linker Conjugate Payload->Drug_Linker Activated_Linker->Drug_Linker Coupling ADC Antibody-Drug Conjugate (ADC) Drug_Linker->ADC Conjugation (e.g., to Lysine) Antibody Monoclonal Antibody Antibody->ADC Tumor_Cell Tumor Cell ADC->Tumor_Cell Binds to Antigen Internalization Internalization (Endocytosis) Tumor_Cell->Internalization Lysosome Lysosome Internalization->Lysosome Trafficking Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage (Enzymatic) Cell_Death Apoptosis Payload_Release->Cell_Death

Figure 1. Overall workflow from drug-linker synthesis to ADC action.

Experimental Protocols

The following sections provide generalized, representative protocols for the use of this compound in the synthesis of a drug-linker conjugate and its subsequent attachment to an antibody. These protocols are based on standard methodologies in peptide and ADC chemistry and may require optimization for specific payloads and antibodies.

Synthesis of a Drug-Linker Conjugate

This protocol describes the activation of the carboxylic acid of this compound and its coupling to an amine-containing payload.

Materials:

  • This compound

  • Amine-containing payload

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • N-Hydroxysuccinimide (NHS)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer (e.g., LC-MS)

Procedure:

  • Activation of the Linker:

    • Dissolve this compound (1.2 equivalents) and NHS (1.2 equivalents) in anhydrous DMF.

    • Cool the solution to 0°C in an ice bath.

    • Add DCC (1.2 equivalents) to the solution and stir at 0°C for 30 minutes, then at room temperature for 4-6 hours.

    • Monitor the formation of the NHS ester by thin-layer chromatography (TLC) or LC-MS.

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct and use the filtrate containing the activated linker directly in the next step.

  • Coupling to the Payload:

    • Dissolve the amine-containing payload (1.0 equivalent) in anhydrous DMF.

    • Add the solution of the activated linker to the payload solution.

    • Add DIPEA (2.0 equivalents) to the reaction mixture to act as a base.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction progress by LC-MS until the payload is consumed.

  • Purification:

    • Remove the DMF under reduced pressure.

    • Redissolve the crude product in a minimal amount of DCM or a suitable solvent.

    • Purify the Fmoc-protected drug-linker conjugate by flash chromatography or preparative RP-HPLC.

    • Characterize the purified product by mass spectrometry and NMR to confirm its identity and purity.

Drug_Linker_Synthesis_Workflow start Start dissolve_linker Dissolve Fmoc-Linker and NHS in DMF start->dissolve_linker add_dcc Add DCC at 0°C dissolve_linker->add_dcc activation Stir to form NHS ester add_dcc->activation filter_dcu Filter DCU byproduct activation->filter_dcu coupling Combine activated linker and payload Add DIPEA filter_dcu->coupling dissolve_payload Dissolve amine-payload in DMF dissolve_payload->coupling monitor_coupling Monitor reaction by LC-MS coupling->monitor_coupling purification Purify by RP-HPLC monitor_coupling->purification characterization Characterize by MS, NMR purification->characterization end End characterization->end

Figure 2. Workflow for the synthesis of a drug-linker conjugate.
Fmoc Deprotection and Antibody Conjugation

This protocol outlines the removal of the Fmoc group from the drug-linker conjugate and its subsequent conjugation to an antibody.

Materials:

  • Fmoc-protected drug-linker conjugate

  • Piperidine (B6355638)

  • DMF

  • Monoclonal antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS for activating the linker if it's conjugated to the antibody's lysines. Alternatively, if the antibody has been engineered with a specific conjugation site, a different chemistry may be used.

  • Size-exclusion chromatography (SEC) system (e.g., a desalting column)

  • UV-Vis spectrophotometer

  • SDS-PAGE and/or hydrophobic interaction chromatography (HIC) system

Procedure:

  • Fmoc Deprotection:

    • Dissolve the Fmoc-protected drug-linker conjugate in DMF.

    • Add piperidine to a final concentration of 20% (v/v).

    • Stir the reaction at room temperature for 30 minutes.

    • Monitor the deprotection by LC-MS.

    • Precipitate the deprotected drug-linker by adding cold diethyl ether.

    • Collect the precipitate by centrifugation and wash with cold ether to remove residual piperidine and dibenzofulvene adducts.

    • Dry the deprotected drug-linker under vacuum.

  • Antibody Conjugation (via Lysine residues):

    • Prepare the antibody at a concentration of 5-10 mg/mL in PBS.

    • Activate the deprotected drug-linker by dissolving it in an appropriate buffer and adding EDC and Sulfo-NHS.

    • Add the activated drug-linker solution to the antibody solution at a specific molar ratio (e.g., 5-10 fold molar excess of linker to antibody) to target a desired Drug-to-Antibody Ratio (DAR).

    • Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing.

  • Purification and Characterization of the ADC:

    • Remove the excess, unreacted drug-linker by size-exclusion chromatography (e.g., using a PD-10 desalting column).

    • Determine the protein concentration of the purified ADC using a UV-Vis spectrophotometer at 280 nm.

    • Determine the average DAR using UV-Vis spectrophotometry (if the drug has a distinct absorbance), HIC, or mass spectrometry (intact mass analysis).

    • Assess the purity and aggregation of the final ADC by SEC and SDS-PAGE.

Quantitative Data and Performance Metrics

Comparative Plasma Stability of Different Linker Types

The stability of the linker in systemic circulation is paramount to prevent premature payload release and off-target toxicity. The table below provides a comparison of the plasma stability of common cleavable linker types. An ideal linker based on the this compound scaffold would be engineered to exhibit high plasma stability, similar to modern peptide-based linkers.

Linker TypeCleavage MechanismPlasma Stability ProfileKey Considerations
Hydrazone pH-sensitive (acid hydrolysis)Moderate; can be unstable at physiological pH, leading to premature drug release.Stability is highly dependent on the specific chemical structure.
Disulfide Reduction-sensitiveVariable; susceptible to exchange with serum thiols like albumin, leading to off-target release.Steric hindrance near the disulfide bond can improve stability.
Peptide (e.g., Val-Cit) Enzyme-sensitive (Cathepsin B)High; generally stable in plasma but efficiently cleaved in the lysosome.Dependent on the expression of the target enzyme in tumor cells.
β-Glucuronide Enzyme-sensitive (β-glucuronidase)High; very stable in plasma.Relies on the acidic lysosomal environment and enzyme activity.
Analysis of Drug-to-Antibody Ratio (DAR) and Payload Release

The DAR is a critical quality attribute of an ADC, and its accurate measurement is essential. Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for both DAR determination and for quantifying the release of the payload from the ADC.

Methods for Quantitative Analysis:

  • Intact Mass Analysis (LC-MS): The ADC is analyzed under denaturing conditions to determine the mass of the intact antibody with different numbers of drug-linkers attached. This allows for the determination of the distribution of different DAR species.

  • Hydrophobic Interaction Chromatography (HIC): This chromatographic technique separates ADC species based on their hydrophobicity. Since the payload is typically hydrophobic, species with higher DARs have longer retention times.

  • Payload Release Assays (LC-MS/MS): To assess linker cleavage, the ADC is incubated in plasma or with specific enzymes. At various time points, the amount of released payload is quantified using a sensitive LC-MS/MS method. This provides data on the linker's stability and cleavage kinetics.

Conclusion

This compound is a versatile building block for the synthesis of advanced linkers used in the development of Antibody-Drug Conjugates. Its structure provides the necessary handles for controlled synthesis and conjugation, incorporating a stable protecting group, a flexible spacer, and a reactive terminus for payload attachment. While this molecule is typically a component of a larger, cleavable linker system, its fundamental design aligns with the stringent requirements for stability, controlled payload release, and biocompatibility that are essential for the development of safe and effective targeted cancer therapies. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals working with this and similar linker technologies.

Introduction: The Core of Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Fmoc-Protected Amino Acid Linkers

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the stepwise construction of peptide chains on an insoluble polymeric support.[1] This methodology simplifies the purification process, as excess reagents and by-products are removed by simple filtration and washing. The most prevalent strategy in SPPS utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the temporary protection of the α-amino group of the growing peptide chain.[2]

Classification of Common Fmoc-Compatible Linkers

The choice of linker is one of the most critical decisions in planning a peptide synthesis, as it defines the final product. Linkers are primarily classified based on the C-terminal functional group they yield upon cleavage.

Linkers for Peptides with a C-Terminal Carboxylic Acid

These linkers establish an ester bond with the first amino acid, which is later cleaved by acidolysis to yield a free carboxylic acid.

  • Wang Resin (p-alkoxybenzyl alcohol linker): This is the most widely used support for the Fmoc-based synthesis of peptide acids.[5][6][7] The p-alkoxybenzyl ester linkage provides good stability to the basic conditions of Fmoc deprotection but is readily cleaved by moderate to strong acid, typically 95% trifluoroacetic acid (TFA).[5] Pre-loaded Wang resins, where the first Fmoc-amino acid is already attached, are commonly used to bypass the potentially problematic initial loading step, which can be prone to side reactions like epimerization.[6][7] However, dipeptides attached to Wang resin, particularly those containing C-terminal Glycine or Proline, are susceptible to diketopiperazine formation during Fmoc deprotection, leading to chain loss.[8]

  • 2-Chlorotrityl Chloride (2-CTC) Resin: As a "hyper acid-sensitive" resin, 2-CTC is invaluable for synthesizing peptide acids where minimal acid exposure is desired.[1][9] The steric bulk of the trityl group effectively prevents side reactions like diketopiperazine formation.[8][9] A key advantage is that the first amino acid can be loaded under mild conditions without prior carboxyl group activation, which completely prevents racemization.[8][10] Peptides can be cleaved from 2-CTC resin using very mild acidic conditions (e.g., acetic acid/trifluoroethanol/DCM), which leave side-chain protecting groups intact, making it the resin of choice for producing protected peptide fragments for convergent synthesis.[8][10]

Linkers for Peptides with a C-Terminal Amide

These linkers are designed to release the peptide with a C-terminal primary amide group upon cleavage.

  • Rink Amide Resin: This is the standard support for the routine synthesis of peptide amides via the Fmoc strategy.[8] The linker is stable to the repetitive basic treatments for Fmoc removal but is cleaved by strong acidolysis (e.g., 95% TFA) to yield the desired peptide amide.[1][8] The first Fmoc-amino acid can be attached using standard coupling methods.[8]

  • Sieber Amide Resin: This xanthenyl-based linker is highly acid-labile, making it ideal for the synthesis of fully protected peptide amides.[1][11] The cleavage can be achieved with very dilute TFA (e.g., 1-2% in DCM), which allows the peptide to be released from the resin while preserving acid-sensitive side-chain protecting groups.[8][11][12][13] This feature is particularly useful for preparing fragments intended for further ligation.

Quantitative Data and Cleavage Conditions

The selection of a linker and the corresponding cleavage strategy must be tailored to the specific peptide sequence, particularly the presence of sensitive amino acids like Tryptophan, Methionine, Cysteine, or Tyrosine.[14][15] During acid-mediated cleavage, highly reactive cationic species are generated from the linker and side-chain protecting groups, which can cause unwanted modifications to these nucleophilic residues.[16] To prevent this, "scavengers" are added to the cleavage cocktail to trap these reactive ions.[14]

Table 1: Properties of Common Fmoc-SPPS Linkers
Linker/Resin TypeC-Terminal ProductTypical Loading Range (mmol/g)Typical Cleavage Conditions
Wang Carboxylic Acid0.25 - 0.8[6]95% TFA, 1-3 hours[5][14]
2-Chlorotrityl Chloride (2-CTC) Carboxylic Acid (or Protected Acid)0.4 - 1.0[9]1-5% TFA in DCM or AcOH/TFE/DCM[10]
Rink Amide Primary Amide0.4 - 0.895% TFA, 1-3 hours[8]
Sieber Amide Primary Amide (or Protected Amide)0.15 - 0.9[11]1-2% TFA in DCM, 1-2 hours[8][12][13]
Table 2: Common TFA Cleavage Cocktails
Reagent NameComposition (v/v)Primary Application
Standard Cocktail TFA / Water / Triisopropylsilane (TIS) (95:2.5:2.5)General purpose for most peptide sequences, especially those with Arg(Pbf) and Trp(Boc).[14][16]
Reagent K TFA / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5)"Universal" cocktail for complex peptides, especially those with multiple Cys, Met, or Trp residues.[14][16]
Reagent B TFA / Phenol / Water / TIS (88:5:5:2)An "odorless" cocktail useful for peptides with trityl-based side-chain protecting groups.[17]

Visualization of Workflows and Mechanisms

Visualizing the processes involved in SPPS provides a clearer understanding of the logical and chemical steps.

spss_workflow cluster_resin Solid Support cluster_cycle Elongation Cycle (Repeated n times) cluster_final Final Steps start Start: Resin with Linker deprotection 1. Fmoc Deprotection (20% Piperidine (B6355638)/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling 2. Amino Acid Coupling (Fmoc-AA, Activator) wash1->coupling wash2 Wash (DMF) coupling->wash2 wash2->deprotection Next cycle final_deprotection Final Fmoc Deprotection wash2->final_deprotection Final cycle cleavage 3. Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) final_deprotection->cleavage peptide Purified Peptide cleavage->peptide

Caption: General workflow of Fmoc solid-phase peptide synthesis (SPPS).

linker_selection question1 What is the desired C-terminal functional group? acid Carboxylic Acid question1->acid Acid amide Primary Amide question1->amide Amide question2 Need to synthesize a protected fragment? acid->question2 question3 Need to synthesize a protected fragment? amide->question3 wang Use Wang Resin question2->wang No ctc Use 2-CTC Resin question2->ctc Yes rink Use Rink Amide Resin question3->rink No sieber Use Sieber Amide Resin question3->sieber Yes

Caption: Decision tree for selecting an appropriate SPPS linker.

Caption: Mechanism of peptide cleavage from Wang resin using TFA.

Detailed Experimental Protocols

The following protocols provide standardized procedures for key steps in Fmoc-SPPS. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment.

Protocol 1: Loading the First Fmoc-Amino Acid onto 2-Chlorotrityl Chloride (2-CTC) Resin

This method is preferred for its mild conditions and prevention of racemization.[10][18]

  • Resin Swelling: Swell 1.0 g of 2-chlorotrityl chloride resin in anhydrous dichloromethane (B109758) (DCM, ~10 mL/g) for 30-60 minutes in a reaction vessel.

  • Amino Acid Preparation: In a separate flask, dissolve 1.0 to 1.5 equivalents of the desired Fmoc-amino acid (relative to the resin's loading capacity) in a minimal amount of anhydrous DCM. If solubility is an issue, a very small amount of anhydrous N,N-dimethylformamide (DMF) can be added.

  • Coupling Reaction: Drain the DCM from the swollen resin. Add the Fmoc-amino acid solution to the resin. Add 2.0 equivalents of N,N-diisopropylethylamine (DIPEA) relative to the amino acid. Agitate the mixture gently for 5 minutes.

  • Complete Coupling: Add an additional 1.5 equivalents of DIPEA and continue to agitate the mixture for 60-120 minutes at room temperature.[19]

  • Capping: To cap any unreacted chloride sites, add methanol (B129727) (MeOH, ~2 mL/g of resin) to the reaction vessel and agitate for 30 minutes.

  • Washing: Drain the reaction mixture. Wash the resin sequentially with DCM (3x), DMF (3x), and finally MeOH (3x).

  • Drying: Dry the resin under high vacuum to a constant weight.

Protocol 2: Loading the First Fmoc-Amino Acid onto Wang Resin (DIC/DMAP Method)

This is a common method for esterification, but it carries a risk of racemization, especially for sensitive amino acids.[6][18]

  • Resin Swelling: Swell 1.0 g of Wang resin in anhydrous DMF (~10 mL/g) for 1-2 hours.

  • Activation Mixture: In a separate flask, dissolve 4.0 equivalents of the Fmoc-amino acid (relative to the resin's loading capacity) in anhydrous DMF. Add 4.0 equivalents of 1-hydroxybenzotriazole (B26582) (HOBt) and stir until fully dissolved.

  • Coupling: Add the activation mixture to the swollen resin. Add 4.0 equivalents of N,N'-diisopropylcarbodiimide (DIC) to the slurry.

  • Catalysis: In a separate vial, dissolve 0.1 equivalents of 4-(dimethylamino)pyridine (DMAP) in a minimal amount of DMF and add it to the reaction vessel.

  • Reaction: Agitate the mixture with a mechanical shaker for 4-12 hours at room temperature.[18]

  • Capping (Optional but Recommended): To cap unreacted hydroxyl groups, drain the solution and add a solution of acetic anhydride (B1165640) (2 eq.) and DIPEA (2 eq.) in DCM. Agitate for 30 minutes.

  • Washing: Drain the capping mixture and wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x).

  • Drying: Dry the resin under high vacuum.

Protocol 3: General Procedure for Peptide Cleavage from Resin

This protocol describes a standard procedure using a TFA-based cocktail. The exact composition of the cocktail should be chosen based on the peptide sequence (see Table 2).

  • Resin Preparation: Place the dry peptide-resin (~100 mg) in a reaction vessel. If the N-terminal Fmoc group is still present, remove it by treating with 20% piperidine in DMF for 20 minutes, followed by thorough washing with DMF and DCM.[16]

  • Swelling: Wash and swell the resin with DCM (3 x 1 mL) for 10-20 minutes.[15] Drain the solvent.

  • Cleavage Reaction: In a well-ventilated fume hood, add the freshly prepared cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5) to the resin (~2 mL per 100 mg of resin).[20] Gently agitate the mixture at room temperature for 2-3 hours.[15][20]

  • Peptide Collection: Filter the cleavage mixture through a sintered glass funnel into a clean collection tube (e.g., a 15 mL centrifuge tube). Wash the resin twice with a small amount of fresh TFA (~0.5 mL each) and combine the filtrates.[15]

  • Peptide Precipitation: In a larger centrifuge tube (e.g., 50 mL), add cold diethyl ether (~10 times the volume of the collected TFA filtrate).[15] Slowly add the TFA/peptide solution dropwise to the cold ether while gently vortexing. A white precipitate of the crude peptide should form.

  • Isolation and Washing: Centrifuge the mixture to pellet the peptide. Carefully decant the ether. Wash the peptide pellet two more times with cold diethyl ether to remove residual scavengers.

  • Drying: After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to obtain the crude peptide product, which can then be purified by HPLC.[15]

References

A Technical Guide to Fmoc-Gly-NH-CH2-O-CH2COOH for Antibody-Drug Conjugate Linker Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of antibody-drug conjugates (ADCs) represents a significant advancement in targeted cancer therapy. The efficacy and safety of an ADC are critically dependent on the linker that connects the monoclonal antibody to the cytotoxic payload. An ideal linker must be stable in systemic circulation and facilitate the efficient release of the payload at the tumor site. This technical guide focuses on Fmoc-Gly-NH-CH2-O-CH2COOH , a hydrophilic linker precursor increasingly utilized in the synthesis of next-generation ADCs. Its structure, featuring a glycine (B1666218) spacer and a hydrophilic ether motif, offers favorable properties for ADC development, including improved solubility and pharmacokinetics. This document provides an in-depth overview of its chemical properties, a detailed synthesis workflow, and its application in the construction of ADCs, with a particular focus on its use with STING (Stimulator of Interferon Genes) agonist payloads as described in recent patent literature.

Core Properties of this compound

This compound is a key building block in the assembly of complex ADC linkers. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the glycine nitrogen allows for its seamless integration into standard solid-phase or solution-phase peptide synthesis workflows. The free carboxylic acid provides a reactive handle for conjugation to a payload molecule.

Physicochemical Data
PropertyValueReference
Molecular Formula C₂₀H₂₀N₂O₆[1]
Molecular Weight 384.38 g/mol [1]
Appearance White to off-white solid[2]
Purity Typically ≥95%
Solubility Soluble in DMSO (up to 175 mg/mL with sonication)[1]
Storage (Powder) -20°C for up to 3 years[1]
Storage (in Solvent) -80°C for up to 6 months; -20°C for up to 1 month[1][3]

Synthesis and Application in ADC Linker Construction

The primary application of this compound is as a foundational element in the synthesis of more complex linker-payload conjugates. A key example of its use is detailed in patent literature, specifically WO2020050406A1, which describes the development of novel ADCs carrying STING agonist payloads.[1][3] The following sections outline the general experimental workflow for synthesizing a complete drug-linker construct using this molecule and its subsequent conjugation to an antibody.

Experimental Workflow for Drug-Linker Synthesis

The following diagram illustrates a typical workflow for the synthesis of a drug-linker conjugate utilizing this compound.

G cluster_synthesis Drug-Linker Synthesis start This compound coupling Amide Coupling (e.g., HATU, DIPEA in DMF) start->coupling payload Payload (e.g., STING Agonist with amine group) payload->coupling deprotection Fmoc Deprotection (20% Piperidine (B6355638) in DMF) coupling->deprotection linker_payload Linker-Payload Intermediate (Free Amine) deprotection->linker_payload coupling2 Peptide Coupling linker_payload->coupling2 spacer Additional Spacer/Peptide (e.g., Fmoc-Val-Cit-PABC) spacer->coupling2 final_linker_payload Final Drug-Linker Construct coupling2->final_linker_payload

Diagram 1: Synthesis workflow for a drug-linker construct.
Detailed Experimental Protocol: Synthesis of a Drug-Linker Conjugate

The following protocol is a generalized representation based on standard peptide coupling and deprotection techniques, adaptable for the specific payload.

1. Activation and Coupling to Payload:

  • Dissolve this compound (1.2 equivalents) and a coupling agent such as HATU (1.2 equivalents) in anhydrous N,N-Dimethylformamide (DMF).

  • Add N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents) to the solution and stir for 5 minutes at room temperature.

  • In a separate vessel, dissolve the payload containing a free amine group (1.0 equivalent) in anhydrous DMF.

  • Add the activated linker solution to the payload solution and stir the reaction mixture at room temperature for 2-4 hours, monitoring by LC-MS.

  • Upon completion, the reaction mixture can be worked up by quenching with water and extracting the product with a suitable organic solvent. The crude product is then purified by flash chromatography.

2. Fmoc Deprotection:

  • Dissolve the purified Fmoc-protected drug-linker conjugate in a solution of 20% piperidine in DMF.

  • Stir the reaction at room temperature for 30 minutes.

  • Remove the solvent under reduced pressure. The resulting residue, the deprotected drug-linker with a free amine, can be purified by reverse-phase HPLC.

3. Elongation with Additional Linker Components (if necessary):

  • The deprotected drug-linker can be further elongated by standard peptide coupling procedures. For instance, a self-immolative spacer like PABC (p-aminobenzyl carbamate) connected to a cleavable peptide (e.g., Val-Cit) can be introduced.

  • This involves coupling the Fmoc-protected peptide-spacer unit to the free amine of the drug-linker intermediate, followed by another Fmoc deprotection step.

Overall ADC Synthesis Workflow

The final step is the conjugation of the complete drug-linker to the monoclonal antibody. This typically involves the activation of the linker's terminal functional group (often a carboxylic acid is converted to an NHS ester or another reactive species) and subsequent reaction with nucleophilic residues (like lysine) on the antibody surface.

G cluster_adc_synthesis ADC Synthesis and Mechanism drug_linker Final Drug-Linker (with reactive group) conjugation Conjugation Reaction (e.g., Lysine acylation) drug_linker->conjugation antibody Monoclonal Antibody (e.g., anti-HER2) antibody->conjugation adc Antibody-Drug Conjugate conjugation->adc purification Purification (e.g., Size Exclusion Chromatography) adc->purification final_adc Purified ADC purification->final_adc

Diagram 2: General workflow for ADC synthesis.
Detailed Experimental Protocol: Antibody Conjugation

1. Antibody Preparation:

  • The monoclonal antibody is prepared in a suitable conjugation buffer (e.g., phosphate-buffered saline, pH 7.4) at a specific concentration (e.g., 5-10 mg/mL).

2. Linker-Payload Activation and Conjugation:

  • The purified drug-linker construct, which has a terminal functional group for antibody conjugation (e.g., an NHS ester), is dissolved in a co-solvent like DMSO.

  • The activated drug-linker is added to the antibody solution in a controlled molar excess to achieve the desired drug-to-antibody ratio (DAR).

  • The reaction is allowed to proceed at a controlled temperature (e.g., 4°C or room temperature) for a specific duration (e.g., 1-4 hours).

3. Purification of the ADC:

  • The resulting ADC is purified to remove unconjugated drug-linker and other impurities. Size-exclusion chromatography (SEC) is a common method for this purpose.

  • The purified ADC is then characterized for DAR, aggregation, and purity using techniques such as hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.

Logical Relationship in ADC Mechanism of Action

The ultimate goal of an ADC is the targeted delivery of a payload to cancer cells. The following diagram illustrates the logical sequence of events from administration to payload release.

G cluster_moa ADC Mechanism of Action admin Systemic Administration of ADC circulation Circulation in Bloodstream (Linker is stable) admin->circulation binding Antibody binds to Tumor Cell Antigen circulation->binding internalization Internalization via Endocytosis binding->internalization trafficking Trafficking to Lysosome internalization->trafficking cleavage Linker Cleavage (e.g., by Cathepsins) trafficking->cleavage release Payload Release into Cytosol cleavage->release effect Payload exerts Cytotoxic Effect release->effect

Diagram 3: Logical flow of an ADC's mechanism of action.

Quantitative Data and Performance

While specific quantitative data for ADCs using this compound is often proprietary and found within patent examples, the use of such hydrophilic linkers generally aims to achieve the following:

ParameterTypical Goal/Observation
Drug-to-Antibody Ratio (DAR) Controlled, with a target of 2, 4, or 8 depending on the conjugation strategy.
Reaction Yield (Conjugation) >90% conjugation efficiency.
Purity (Post-Purification) >95% monomeric ADC.
In Vitro Stability (Plasma) Minimal payload release over several days.
In Vitro Potency (Cell Lines) Potent cytotoxicity in antigen-positive cells and significantly lower toxicity in antigen-negative cells.

Conclusion

This compound is a valuable and versatile building block for the synthesis of advanced ADC linkers. Its hydrophilic nature and compatibility with standard synthesis methodologies make it an attractive choice for developing ADCs with improved physicochemical and pharmacological properties. The workflows and protocols outlined in this guide provide a framework for the rational design and synthesis of novel ADCs incorporating this promising linker component. As the field of ADCs continues to evolve, the strategic use of well-designed linkers will remain a cornerstone of developing safer and more effective cancer therapeutics.

References

A Deep Dive into Hydrophilic Spacers in Peptide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis and drug development, the use of spacers or linkers to connect different molecular entities is a critical design element. Among these, hydrophilic spacers have emerged as indispensable tools for enhancing the physicochemical and pharmacokinetic properties of peptides and their conjugates. This in-depth technical guide explores the core principles of hydrophilic spacers, their diverse types, mechanisms of action, and practical applications in modern peptide chemistry.

The Crucial Role of Hydrophilic Spacers

Hydrophilic spacers are molecular bridges incorporated into peptide structures to impart favorable characteristics that are often essential for therapeutic efficacy and practical handling. Their primary functions include:

  • Improving Solubility: Many therapeutic peptides and conjugated payloads (e.g., small molecule drugs) are hydrophobic, leading to poor solubility in aqueous environments and a tendency to aggregate. Hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG), can significantly increase the overall hydrophilicity of the molecule, improving its solubility and preventing aggregation.[1][2]

  • Enhancing Bioavailability and Stability: By increasing a peptide's hydrodynamic size and creating a protective hydration shell, hydrophilic spacers can shield it from proteolytic degradation and reduce renal clearance.[3] This leads to a longer circulation half-life and improved bioavailability in vivo.[2]

  • Reducing Immunogenicity: The hydrophilic shield created by spacers like PEG can mask antigenic epitopes on the peptide or conjugated molecule, reducing the likelihood of an immune response.[3]

  • Optimizing Spatial Orientation: Spacers provide distance between a peptide and its conjugate (e.g., a drug, a fluorescent label, or another peptide), which can be crucial for maintaining the biological activity of both moieties by minimizing steric hindrance.

Types of Hydrophilic Spacers

A variety of hydrophilic spacers are available, each with unique properties and applications. The most common classes are Polyethylene Glycol (PEG)-based, amino acid-based, and carbohydrate-based spacers.

Polyethylene Glycol (PEG)-Based Spacers

PEG is a highly versatile and widely used hydrophilic polymer in bioconjugation.[2] It consists of repeating ethylene (B1197577) glycol units (-CH2-CH2-O-). PEG spacers can be of varying lengths, offering precise control over the spacing and physicochemical properties of the final conjugate.

Table 1: Physicochemical Properties of Representative PEG-Based Spacers

Spacer TypeStructureKey Physicochemical PropertiesCommon Applications
Short-chain PEG H-(O-CH₂-CH₂)n-OH (n=2-12)- Highly hydrophilic- Flexible- Monodisperse (defined length)- Improving solubility of small peptides- Linkers in peptide-drug conjugates (PDCs) and PROTACs
Long-chain PEG H-(O-CH₂-CH₂)n-OH (n > 12)- Substantially increases hydrodynamic volume- Can be polydisperse (mixture of lengths)- Prolonging plasma half-life of therapeutic proteins and peptides
Branched PEG Forked or multi-arm PEG structures- Offers a more compact structure with a larger hydrodynamic radius compared to linear PEG of the same molecular weight- Further reduction of immunogenicity and enhanced stability
Amino Acid-Based Spacers

Short sequences of hydrophilic amino acids can serve as effective and biocompatible spacers. These spacers are particularly advantageous as they can be incorporated directly into the peptide sequence during standard solid-phase peptide synthesis (SPPS).

Table 2: Properties of Common Hydrophilic Amino Acid-Based Spacers

Spacer SequenceKey Physicochemical PropertiesCommon Applications
Glycine-Serine (Gly-Ser) Repeats - Flexible due to the small size of Glycine- Hydrophilic due to the hydroxyl group of Serine- Can form hydrogen bonds with water- Flexible linkers in fusion proteins- Enhancing solubility of hydrophobic peptide segments
Poly-Glutamic Acid (Poly-Glu) or Poly-Aspartic Acid (Poly-Asp) - Negatively charged at physiological pH, significantly increasing hydrophilicity- Improving solubility and reducing non-specific binding- Used in drug delivery systems
Poly-Lysine (Poly-Lys) or Poly-Arginine (Poly-Arg) - Positively charged at physiological pH, enhancing water solubility- Can facilitate cell penetration (as Cell-Penetrating Peptides)- Used in gene delivery applications

A hydrophobicity index can be a useful tool for selecting appropriate amino acids for a spacer, with lower values indicating greater hydrophilicity.[4]

Carbohydrate-Based Spacers

Carbohydrates, or glycans, are inherently hydrophilic and can be used to create spacers with unique properties. Glycosylation can improve a peptide's solubility, stability, and in vivo half-life.[5]

Table 3: Characteristics of Carbohydrate-Based Spacers

Spacer TypeLinkage to PeptideKey Physicochemical PropertiesCommon Applications
O-linked Glycans Attached to the hydroxyl group of Serine or Threonine- Can be simple or complex branched structures- Sialic acid-terminated glycans can further increase hydrophilicity and stability- Modulating protein folding and stability- Enhancing the therapeutic properties of peptide drugs
N-linked Glycans Attached to the amide nitrogen of Asparagine- Typically larger and more complex than O-linked glycans- Crucial for the proper folding and function of many glycoproteins- Used in the development of glycoprotein (B1211001) therapeutics

Experimental Protocols

The incorporation of hydrophilic spacers into peptides is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS). The following sections provide detailed methodologies for incorporating the different types of hydrophilic spacers.

Protocol for Incorporating PEG Spacers via SPPS

This protocol outlines the manual Fmoc-based SPPS for incorporating a PEG spacer onto a resin-bound peptide.

Materials:

  • Fmoc-protected amino acid resin

  • Fmoc-PEG-acid (e.g., Fmoc-NH-(PEG)n-COOH)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% piperidine (B6355638) in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvent: DMF, DCM

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-protected amino acid resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine/DMF solution and agitate for another 15 minutes.

    • Drain and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • PEG Spacer Coupling:

    • In a separate vial, dissolve the Fmoc-PEG-acid (3 equivalents relative to resin loading) and HBTU/HATU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution and mix for 1-2 minutes to pre-activate.

    • Add the activated PEG spacer solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature. A ninhydrin (B49086) test can be performed to monitor the completion of the coupling reaction.

  • Washing: Drain the coupling solution and wash the resin with DMF (5x).

  • Chain Elongation (Optional): If additional amino acids are to be added after the PEG spacer, repeat the Fmoc deprotection (Step 2) and standard amino acid coupling steps.

  • Final Deprotection: Perform a final Fmoc deprotection as described in Step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitation and Purification:

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the peptide pellet.

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol for Incorporating Amino Acid-Based Spacers in SPPS

The incorporation of amino acid-based spacers follows the standard SPPS protocol. The desired hydrophilic amino acids (e.g., Glycine, Serine) are added sequentially to the growing peptide chain.

Procedure:

  • Follow the standard Fmoc-SPPS cycle of deprotection and coupling as described in the PEG spacer protocol.

  • For each amino acid in the spacer sequence (e.g., -Gly-Ser-Gly-Ser-), perform a coupling step using the corresponding Fmoc-protected amino acid.

  • Example Coupling Step for Glycine:

    • After deprotecting the N-terminus of the resin-bound peptide, add a solution of Fmoc-Gly-OH (3 eq.), a coupling agent like HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Allow the coupling reaction to proceed for 30-60 minutes.

    • Wash the resin thoroughly.

  • Repeat the deprotection and coupling steps for each subsequent amino acid in the spacer sequence.

Methodology for Site-Specific Glycosylation of Peptides

Chemical glycosylation of peptides is a more complex process that often involves the synthesis of glycosylated amino acid building blocks, which are then incorporated during SPPS.[6]

General Strategy:

  • Synthesis of Glycosylated Amino Acid Building Block:

    • A protected amino acid (e.g., Fmoc-Asp-OtBu, Fmoc-Ser-OtBu, or Fmoc-Thr-OtBu) is chemically glycosylated with a protected carbohydrate moiety. This is a multi-step organic synthesis process.

    • The resulting glycosylated amino acid is then fully protected for use in SPPS.

  • Incorporation into SPPS:

    • The synthesized glycosylated amino acid building block is used in the SPPS workflow just like any other modified amino acid.

    • The coupling conditions may need to be optimized to accommodate the steric bulk of the glycan.

  • Deprotection and Cleavage:

    • After peptide assembly, a global deprotection step is required to remove protecting groups from both the peptide side chains and the carbohydrate hydroxyl groups. This often requires specific cleavage cocktails and conditions.

A chemoenzymatic approach can also be used, where a peptide with a suitable acceptor amino acid is synthesized first and then glycosylated using a specific glycosyltransferase enzyme.[7]

Visualizing Workflows and Pathways

Graphviz diagrams can effectively illustrate the complex processes where hydrophilic spacers play a critical role.

Experimental Workflow: PROTAC-Mediated Protein Degradation

Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. Hydrophilic linkers are often crucial for the solubility and cell permeability of PROTACs.

PROTAC_Workflow cluster_Cell Cell PROTAC PROTAC (with Hydrophilic Linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ub Ubiquitin Polyubiquitination Polyubiquitination of POI Ub->Polyubiquitination Proteasome Proteasome Degraded_Fragments Degraded Peptide Fragments Proteasome->Degraded_Fragments Degrades Ternary_Complex->PROTAC Releases Ternary_Complex->Polyubiquitination Induces Polyubiquitination->Proteasome Targets for Degradation

Caption: Workflow of PROTAC-mediated protein degradation.

Signaling Pathway: Mechanism of Action of a HER2-Targeted Antibody-Drug Conjugate (ADC)

Hydrophilic linkers are critical in ADCs to ensure stability in circulation and efficient delivery of the cytotoxic payload to tumor cells. This diagram illustrates the mechanism of an ADC targeting the HER2 receptor, a key player in some breast cancers.

HER2_Signaling_and_ADC_Action cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) (with Hydrophilic Linker) HER2 HER2 Receptor ADC->HER2 1. Binding Endosome Endosome HER2_dimer HER2 Dimerization & Activation HER2->HER2_dimer Dimerization Internalization 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release DNA_Damage DNA Damage & Apoptosis Payload->DNA_Damage 5. Cytotoxic Effect PI3K_AKT_Pathway PI3K/AKT Pathway (Cell Survival) RAS_MAPK_Pathway RAS/MAPK Pathway (Cell Proliferation) HER2_dimer->PI3K_AKT_Pathway Activates HER2_dimer->RAS_MAPK_Pathway Activates

Caption: HER2 signaling and the mechanism of a HER2-targeted ADC.

Conclusion

Hydrophilic spacers are a cornerstone of modern peptide and protein engineering, offering rational solutions to challenges of solubility, stability, and bioavailability. The choice of spacer—whether PEG-based, amino acid-based, or carbohydrate-based—depends on the specific application and the desired properties of the final molecule. As drug development continues to advance towards more complex and targeted therapies like ADCs and PROTACs, the strategic use of hydrophilic spacers will undoubtedly play an increasingly vital role in translating promising research into effective clinical candidates.

References

Methodological & Application

Application Notes and Protocols for Fmoc-Gly-NH-CH2-O-CH2COOH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Gly-NH-CH₂-O-CH₂COOH is a specialized linker designed for Solid-Phase Peptide Synthesis (SPPS) to produce C-terminal glycine (B1666218) peptide amides. The pre-attached Fmoc-protected glycine residue simplifies the initial stages of peptide synthesis. The linker's core structure is based on a hydroxymethyl-phenoxyacetic acid (HMPA) moiety, which allows for acid-labile cleavage of the final peptide amide from the solid support. This application note provides a comprehensive protocol for the use of this linker in Fmoc-SPPS, from resin loading to final peptide cleavage and purification.

Data Presentation

The following tables summarize typical quantitative data for the key steps in the synthesis of a model peptide using Fmoc-Gly-NH-CH₂-O-CH₂COOH. These values are illustrative and may vary depending on the specific peptide sequence, resin, and reagents used.

Table 1: Resin Loading and Linker Attachment

ParameterValue/Description
Resin TypeAmino-functionalized resin (e.g., Rink Amide AM, MBHA)
Initial Resin Loading0.5 - 1.0 mmol/g
Fmoc-Gly-NH-CH₂-O-CH₂COOH2.0 - 3.0 equivalents (relative to resin functionalization)
Coupling Reagent (e.g., HATU)1.95 equivalents
Base (e.g., DIPEA)4.0 equivalents
SolventN,N-Dimethylformamide (DMF)
Reaction Time2 - 4 hours
Reaction TemperatureRoom Temperature
Typical Loading Efficiency >95%

Table 2: Peptide Elongation (per cycle)

ParameterValue/Description
Fmoc Deprotection Reagent20% Piperidine (B6355638) in DMF
Deprotection Time2 x 10 minutes
Fmoc-Amino Acid3.0 - 5.0 equivalents
Coupling Reagent (e.g., HBTU/HOBt)2.9 equivalents
Base (e.g., DIPEA)6.0 equivalents
Coupling Time1 - 2 hours
Typical Coupling Efficiency >99%

Table 3: Peptide Cleavage and Deprotection

ParameterValue/Description
Cleavage ReagentTrifluoroacetic acid (TFA)
ScavengersDependent on peptide sequence (see protocol)
Cleavage Cocktail (Standard) 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS)
Cleavage Time2 - 3 hours
Reaction TemperatureRoom Temperature
Typical Crude Peptide Purity 70 - 90% (sequence dependent)
Typical Yield 60 - 80% (sequence dependent)

Experimental Protocols

Protocol 1: Attachment of Fmoc-Gly-NH-CH₂-O-CH₂COOH to Amino-Functionalized Resin

This protocol describes the coupling of the linker to a resin bearing free amino groups, such as Rink Amide or MBHA resin.

Materials:

  • Amino-functionalized resin (e.g., Rink Amide AM, 100-200 mesh)

  • Fmoc-Gly-NH-CH₂-O-CH₂COOH

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

  • DCM (Dichloromethane)

  • Methanol (B129727)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the amino-functionalized resin in DMF for 1 hour in a solid-phase synthesis vessel.

  • Resin Washing: Wash the resin with DMF (3 times) and DCM (3 times).

  • Linker Activation: In a separate vial, dissolve Fmoc-Gly-NH-CH₂-O-CH₂COOH (2.5 eq.), HATU (2.45 eq.), and DIPEA (5.0 eq.) in DMF. Allow the solution to pre-activate for 5 minutes.

  • Coupling: Add the activated linker solution to the swollen resin. Agitate the mixture for 2-4 hours at room temperature.

  • Washing: Wash the resin with DMF (5 times) and DCM (5 times).

  • Capping (Optional): To cap any unreacted amino groups, treat the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF for 30 minutes.

  • Final Wash and Drying: Wash the resin with DCM (3 times) and methanol (3 times). Dry the resin under vacuum to a constant weight.

G cluster_prep Resin Preparation cluster_coupling Linker Coupling cluster_finish Finalization swell Swell Amino Resin in DMF wash_prep Wash Resin (DMF, DCM) swell->wash_prep activate Activate Linker (Fmoc-Gly-NH-CH2-O-CH2COOH + HATU + DIPEA) wash_prep->activate couple Couple to Resin (2-4 hours) activate->couple wash_couple Wash Resin (DMF, DCM) couple->wash_couple cap Capping (Optional) (Acetic Anhydride/DIPEA) wash_couple->cap wash_final Final Wash (DCM, Methanol) cap->wash_final dry Dry Resin wash_final->dry

Caption: Workflow for linker attachment to the resin.

Protocol 2: Peptide Chain Elongation (Fmoc-SPPS)

This protocol outlines a standard cycle for the addition of Fmoc-protected amino acids to the resin-bound glycine.

Materials:

  • Fmoc-Gly-NH-CH₂-O-CH₂COOH loaded resin

  • Fmoc-protected amino acids

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents (e.g., HBTU/HOBt or HATU)

  • DIPEA

  • DMF, DCM

Procedure (per cycle):

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 10 minutes.

    • Drain and repeat the treatment for another 10 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the next Fmoc-amino acid (3-5 eq.), HBTU (2.9 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF. Pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence.

G start Start Cycle swell Swell Resin in DMF start->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF, DCM) deprotect->wash1 couple Amino Acid Coupling (Fmoc-AA, HBTU/HOBt, DIPEA) wash1->couple wash2 Wash (DMF, DCM) couple->wash2 end_cycle End Cycle wash2->end_cycle end_cycle->deprotect Next Amino Acid

Caption: Iterative cycle for peptide chain elongation.

Protocol 3: Cleavage of Peptide Amide from the Resin

This protocol describes the final cleavage of the peptide amide from the solid support and the simultaneous removal of side-chain protecting groups.

Materials:

  • Peptide-resin

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., Triisopropylsilane (TIS), Water, 1,2-Ethanedithiol (EDT))

  • Cold diethyl ether

  • DCM

Procedure:

  • Final Fmoc Deprotection: Remove the N-terminal Fmoc group from the final amino acid using the deprotection protocol described in Protocol 2.

  • Resin Preparation: Wash the peptide-resin thoroughly with DCM (5 times) and dry under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail based on the amino acid composition of the peptide.

    • Standard Cocktail (for peptides without sensitive residues like Cys, Met, Trp): 95% TFA, 2.5% H₂O, 2.5% TIS.

    • Reagent K (for peptides with sensitive residues): 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT. CAUTION: Prepare and perform cleavage in a well-ventilated fume hood.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).

    • Agitate the mixture gently for 2-3 hours at room temperature.

  • Peptide Isolation:

    • Filter the resin and collect the filtrate into a clean tube.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Peptide Precipitation:

    • Add the TFA filtrate dropwise to a 10-fold volume of ice-cold diethyl ether. A white precipitate should form.

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Drying: Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

G start Dried Peptide-Resin cleavage Add Cleavage Cocktail (TFA + Scavengers) 2-3 hours start->cleavage filter Filter and Collect Filtrate cleavage->filter precipitate Precipitate in Cold Ether filter->precipitate centrifuge Centrifuge and Wash Pellet precipitate->centrifuge dry Dry Crude Peptide centrifuge->dry purify RP-HPLC Purification dry->purify

Caption: Workflow for peptide cleavage and purification.

Application Notes and Protocols for the Coupling of Fmoc-Gly-NH-CH2-O-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Fmoc-Gly-NH-CH2-O-CH2COOH is a hydrophilic linker utilized in the synthesis of Antibody-Drug Conjugates (ADCs). The molecule incorporates an Fmoc-protected glycine (B1666218) residue, providing a handle for further peptide elongation or for conjugation to a payload, and a carboxylic acid for coupling to an amine-containing molecule, such as a cytotoxic drug. The selection of appropriate coupling conditions is critical for achieving high yield and purity of the resulting drug-linker conjugate, which is a key intermediate in the manufacturing of ADCs. These application notes provide an overview of the common coupling conditions and detailed protocols for the use of this compound.

Core Concepts in Coupling Chemistry

The formation of an amide bond between the carboxylic acid of this compound and an amine-containing payload requires the activation of the carboxyl group. This is typically achieved using a coupling reagent. The choice of coupling reagent, base, and solvent can significantly impact the reaction efficiency, time, and the purity of the final product.

Key Components of the Coupling Reaction:

  • This compound: The linker to be activated.

  • Amine-containing Payload: The cytotoxic drug or molecule to be conjugated to the linker.

  • Coupling Reagent: Activates the carboxylic acid to facilitate nucleophilic attack by the amine.

  • Base: Typically a non-nucleophilic organic base to neutralize the acidic environment and facilitate the reaction.

  • Solvent: A polar aprotic solvent to dissolve the reactants.

Data Presentation: Comparison of Common Coupling Reagents

While direct experimental comparative data for this compound is not extensively published, the following table summarizes the expected performance of common coupling reagents based on their known reactivity and efficiency in similar peptide coupling reactions.[1][2][3] This data is intended to be illustrative to guide reagent selection.

Coupling ReagentReagent TypeTypical Reaction TimeExpected YieldExpected PurityKey Considerations
HATU Uronium/Aminium Salt15 - 60 minutes>95%>98%Highly efficient and fast, especially for difficult couplings. Low risk of racemization.[3]
HBTU Uronium/Aminium Salt30 - 90 minutes90 - 95%>95%A reliable and commonly used reagent, slightly less reactive than HATU.[2]
HCTU Uronium/Aminium Salt15 - 60 minutes>95%>98%Similar in performance to HATU, often more cost-effective.[1]
PyBOP Phosphonium (B103445) Salt30 - 120 minutes90 - 95%>95%Good for avoiding guanidinylation side reactions. Byproducts can be easier to remove.[1]
DIC/Oxyma Carbodiimide/Additive1 - 4 hours85 - 95%~95%Cost-effective option. Oxyma Pure is a good alternative to HOBt to minimize side reactions.

Experimental Protocols

The following protocols describe the general procedure for coupling this compound to an amine-containing payload in a solution-phase reaction.

Protocol 1: Coupling using HATU

This protocol is recommended for achieving high efficiency and speed.

Materials:

  • This compound

  • Amine-containing payload

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vessel and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a clean, dry reaction vessel under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Add HATU (1.0 equivalent) to the solution and stir for 1-2 minutes for pre-activation.

  • Add the amine-containing payload (1.0 equivalent) to the reaction mixture.

  • Add DIPEA (2.0 equivalents) dropwise to the stirring solution.

  • Allow the reaction to proceed at room temperature for 15-60 minutes.

  • Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction (e.g., by adding water) and proceed with standard workup and purification procedures.

Protocol 2: Coupling using DIC/Oxyma

This protocol provides a cost-effective alternative to uronium/aminium and phosphonium salt reagents.

Materials:

  • This compound

  • Amine-containing payload

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure (Ethyl cyanohydroxyiminoacetate)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vessel and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a clean, dry reaction vessel under an inert atmosphere, dissolve this compound (1.0 equivalent) and Oxyma Pure (1.0 equivalent) in anhydrous DMF.

  • Add DIC (1.1 equivalents) to the solution and stir for 5-10 minutes to allow for the formation of the active ester.

  • Add the amine-containing payload (1.0 equivalent) to the reaction mixture.

  • Allow the reaction to proceed at room temperature for 1-4 hours.

  • Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, filter the reaction mixture to remove the diisopropylurea byproduct and proceed with standard workup and purification of the filtrate.

Protocol 3: Fmoc Deprotection of the Drug-Linker Conjugate

After successful coupling, the Fmoc group can be removed to liberate the amine for subsequent conjugation to an antibody.

Materials:

  • Fmoc-protected drug-linker conjugate

  • 20% Piperidine (B6355638) in DMF solution

  • N,N-Dimethylformamide (DMF)

  • Reaction vessel and magnetic stirrer

Procedure:

  • Dissolve the Fmoc-protected drug-linker conjugate in DMF.

  • Add the 20% piperidine in DMF solution to the dissolved conjugate.

  • Stir the reaction at room temperature for 30-60 minutes.

  • Monitor the deprotection by an appropriate method (e.g., TLC or LC-MS), observing the disappearance of the Fmoc-protected starting material.

  • Once the reaction is complete, remove the solvent and excess piperidine under vacuum to yield the deprotected drug-linker conjugate.

Mandatory Visualizations

ADC_Synthesis_Workflow cluster_linker_payload Drug-Linker Conjugate Synthesis cluster_deprotection Deprotection cluster_conjugation Antibody Conjugation linker This compound coupling Amide Bond Formation linker->coupling payload Amine-containing Payload (Drug) payload->coupling reagents Coupling Reagent (e.g., HATU) + Base (DIPEA) in DMF reagents->coupling fmoc_drug_linker Fmoc-Protected Drug-Linker Conjugate coupling->fmoc_drug_linker deprotection Fmoc Removal fmoc_drug_linker->deprotection deprotection_reagent 20% Piperidine in DMF deprotection_reagent->deprotection deprotected_linker Deprotected Drug-Linker (Free Amine) deprotection->deprotected_linker conjugation Conjugation Chemistry (e.g., to Lysine residues) deprotected_linker->conjugation antibody Monoclonal Antibody (mAb) antibody->conjugation adc Antibody-Drug Conjugate (ADC) conjugation->adc

Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

Coupling_Mechanism cluster_activation Carboxyl Activation cluster_coupling Amide Bond Formation linker_acid Linker-COOH activated_intermediate Activated Intermediate (e.g., OAt-ester) linker_acid->activated_intermediate Activation coupling_reagent Coupling Reagent (e.g., HATU) coupling_reagent->activated_intermediate amide_bond Linker-CONH-Payload activated_intermediate->amide_bond Nucleophilic Attack payload_amine Payload-NH2 payload_amine->amide_bond

Caption: General mechanism of amide bond formation using a coupling reagent.

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis Using Fmoc-Gly-NH-CH2-O-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Gly-NH-CH2-O-CH2COOH is a specialized linker molecule utilized in solid-phase peptide synthesis (SPPS), particularly in the construction of complex bioconjugates such as antibody-drug conjugates (ADCs). This linker incorporates a glycine (B1666218) residue, providing flexibility, and an ether-based spacer terminating in a carboxylic acid. The N-terminal 9-fluorenylmethoxycarbonyl (Fmoc) group allows for its seamless integration into standard Fmoc-based SPPS protocols.

These application notes provide a comprehensive guide to the use of this compound in SPPS, from initial resin loading to the final cleavage of the synthesized peptide. The protocols are based on established Fmoc chemistry principles and are designed to be adaptable to various peptide sequences and laboratory setups.

Data Presentation

The successful incorporation of the linker and subsequent amino acids is critical for the overall yield and purity of the final product. The following tables summarize key quantitative parameters for the use of this compound in SPPS.

ParameterValue/Description
Resin Type Rink Amide Resin (for C-terminal amides)
Initial Resin Loading 0.3 - 0.8 mmol/g
Linker This compound
Coupling Reagents HBTU/HOBt or HATU/HOAt with DIPEA
Fmoc Deprotection 20% Piperidine (B6355638) in DMF
Cleavage Cocktail 95% TFA, 2.5% TIS, 2.5% H₂O
Expected Loading Efficiency > 95% (typical for similar linkers)
Table 1: Key Parameters for SPPS with this compound.
ReagentEquivalents (relative to resin loading)
This compound 2 - 5
HBTU/HATU 1.9 - 4.5
HOBt/HOAt 2 - 5
DIPEA 4 - 10
Piperidine (in DMF) 20% (v/v)
TFA (in cleavage cocktail) 95% (v/v)
TIS (in cleavage cocktail) 2.5% (v/v)
H₂O (in cleavage cocktail) 2.5% (v/v)
Table 2: Recommended Reagent Stoichiometry.

Experimental Protocols

Protocol 1: Resin Preparation and Linker Loading

This protocol describes the initial loading of this compound onto an amine-functionalized resin, such as Rink Amide resin.

  • Resin Swelling:

    • Place the desired amount of Rink Amide resin in a fritted reaction vessel.

    • Add sufficient N,N-Dimethylformamide (DMF) to cover the resin.

    • Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

  • Initial Fmoc Deprotection (if applicable):

    • If the Rink Amide resin is supplied with an Fmoc-protected amine, it must be deprotected.

    • Drain the DMF from the swollen resin.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate the mixture for 20 minutes.

    • Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times).

  • Linker Activation and Coupling:

    • In a separate vial, dissolve this compound (2-5 equivalents relative to resin loading) and an equivalent amount of HOBt or HOAt in DMF.

    • Add HBTU or HATU (0.95 equivalents relative to the linker) to the solution.

    • Add N,N-Diisopropylethylamine (DIPEA) (2-4 equivalents relative to the linker) to the activation mixture and allow it to pre-activate for 1-5 minutes.

    • Drain the DMF from the deprotected resin and add the activated linker solution.

    • Agitate the mixture at room temperature for 2-4 hours.

  • Washing:

    • Drain the coupling solution from the resin.

    • Wash the resin sequentially with DMF (3 times), Dichloromethane (DCM) (3 times), and DMF (3 times).

  • Optional: Capping of Unreacted Sites:

    • To block any unreacted amine groups on the resin, a capping step can be performed.

    • Prepare a capping solution (e.g., acetic anhydride (B1165640) and DIPEA in DMF).

    • Add the capping solution to the resin and agitate for 30 minutes.

    • Wash the resin as described in step 4.

  • Loading Determination (Optional but Recommended):

    • Dry a small, accurately weighed sample of the resin under vacuum.

    • Treat the dried resin with a known volume of 20% piperidine in DMF to cleave the Fmoc group.

    • Measure the absorbance of the resulting solution containing the dibenzofulvene-piperidine adduct at 301 nm.

    • Calculate the loading capacity using the Beer-Lambert law. The molar extinction coefficient (ε) for the adduct is typically 7800 M⁻¹cm⁻¹.

Protocol 2: Standard SPPS Cycle for Peptide Chain Elongation

This cyclical protocol is repeated for each amino acid to be added to the peptide chain.

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin-bound peptide.

    • Agitate for 5 minutes, drain, and add a fresh portion of the deprotection solution.

    • Agitate for an additional 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vial, activate the next Fmoc-protected amino acid (3-5 equivalents) using your chosen coupling reagents (e.g., HBTU/HOBt/DIPEA in DMF) as described in Protocol 1, step 3.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate for 1-2 hours at room temperature.

  • Washing:

    • Drain the coupling solution and wash the resin with DMF (3-5 times).

  • Monitoring the Coupling Reaction (Optional):

    • Perform a qualitative colorimetric test (e.g., Kaiser or TNBS test) on a small sample of the resin beads to check for the presence of free primary amines. A negative result indicates a complete coupling reaction. If the test is positive, the coupling step should be repeated.

Protocol 3: Cleavage and Deprotection

This final step cleaves the completed peptide from the resin and removes acid-labile side-chain protecting groups.

  • Final Fmoc Deprotection:

    • Perform the Fmoc deprotection step as described in Protocol 2 to remove the Fmoc group from the N-terminal amino acid.

  • Resin Washing and Drying:

    • Wash the deprotected peptide-resin sequentially with DMF, DCM, and Methanol.

    • Dry the resin thoroughly under vacuum for at least 4 hours.

  • Cleavage Cocktail Preparation:

    • Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% deionized water. Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Isolation:

    • Filter the cleavage mixture to separate the resin, collecting the filtrate in a clean tube.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Peptide Precipitation:

    • Add the TFA filtrate dropwise to a large volume of cold diethyl ether (approximately 10 times the volume of the filtrate) with gentle stirring.

    • A white precipitate of the crude peptide should form.

  • Washing and Drying:

    • Pellet the peptide by centrifugation and carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether (2-3 times) to remove residual scavengers and dissolved protecting groups.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide using mass spectrometry.

Visualizations

SPPS_Workflow cluster_prep Resin Preparation & Linker Loading cluster_elongation Peptide Chain Elongation (Cyclical) cluster_cleavage Cleavage & Purification p1 Swell Rink Amide Resin in DMF p2 Fmoc Deprotection (if necessary) p1->p2 p3 Activate This compound p2->p3 p4 Couple Linker to Resin p3->p4 p5 Wash & Cap (Optional) p4->p5 e1 Fmoc Deprotection (20% Piperidine/DMF) p5->e1 e2 Activate Next Fmoc-Amino Acid e1->e2 e3 Couple Amino Acid to Peptide-Resin e2->e3 e4 Wash e3->e4 e4->e1 Repeat for each amino acid c1 Final Fmoc Deprotection e4->c1 c2 Wash & Dry Peptide-Resin c1->c2 c3 Cleavage with TFA Cocktail c2->c3 c4 Precipitate Peptide in Cold Ether c3->c4 c5 Wash & Dry Crude Peptide c4->c5 c6 Purify by RP-HPLC c5->c6

Caption: Overall workflow for solid-phase peptide synthesis using this compound.

Linker_Loading_Detail start Deprotected Rink Amide Resin (Free Amine) coupling Coupling Reaction (Amide Bond Formation) start->coupling linker This compound activation Activated Linker linker->activation reagents Coupling Reagents (HBTU/HOBt/DIPEA) reagents->activation activation->coupling result Linker-Loaded Resin coupling->result

Caption: Detailed workflow for loading the linker onto the resin.

SPPS_Cycle start Peptide-Resin (Fmoc-Protected) deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 deprotected_resin Peptide-Resin (Free Amine) wash1->deprotected_resin coupling Couple next Fmoc-Amino Acid deprotected_resin->coupling wash2 Wash (DMF) coupling->wash2 end_cycle Elongated Peptide-Resin (Fmoc-Protected) wash2->end_cycle end_cycle->deprotection Next Cycle

Caption: The cyclical nature of the Fmoc-SPPS elongation process.

Applications of Fmoc-Gly-NH-CH2-O-CH2COOH in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Gly-NH-CH2-O-CH2COOH is a heterobifunctional linker molecule with significant applications in the field of drug discovery, particularly in the development of Antibody-Drug Conjugates (ADCs). This linker incorporates several key features: a 9-fluorenylmethoxycarbonyl (Fmoc) protected amine, a glycine (B1666218) residue, and a flexible ether-containing spacer terminating in a carboxylic acid. This unique structure allows for the sequential and controlled conjugation of a cytotoxic payload and a monoclonal antibody, creating a targeted therapeutic agent.

The Fmoc protecting group provides a stable handle that can be selectively removed under mild basic conditions, enabling the attachment of the linker-payload construct to the antibody as a final step. The glycine residue offers a simple, non-chiral spacer, while the hydrophilic ether motif can improve the solubility and pharmacokinetic properties of the resulting ADC. The terminal carboxylic acid serves as a versatile attachment point for amine-containing payloads. This application note provides a comprehensive overview of the use of this compound in ADC development, including detailed experimental protocols and a summary of relevant performance data from structurally similar linkers.

Core Applications in Drug Discovery

The primary application of this compound is as a cleavable linker in the synthesis of Antibody-Drug Conjugates. Its structure is analogous to portions of linkers used in clinically evaluated and approved ADCs, such as the tetrapeptide linker in Trastuzumab Deruxtecan, which features a Gly-Gly-Phe-Gly sequence attached to a similar self-immolative moiety.[1] The ether linkage in proximity to an amide bond suggests a potential for enzymatic or hydrolytic cleavage within the lysosomal compartment of cancer cells, leading to the release of the cytotoxic payload.

Key Advantages:

  • Controlled Synthesis: The Fmoc group allows for a modular and controlled synthetic approach.

  • Improved Solubility: The hydrophilic ether component can help to mitigate aggregation and improve the solubility of the final ADC, which is often a challenge with hydrophobic payloads.[2]

  • Versatility: The terminal carboxylic acid can be conjugated to a variety of amine-containing payloads.

Data Presentation: Performance of Structurally Related ADC Linkers

Table 1: In Vitro Stability and Cleavage of ADC Linkers in Human Liver Lysosomes

Linker Type (Payload)Linker SequenceCleavage after 24h (%)Reference
Peptide Linker (Vedotin)Val-Cit~100%[1]
Peptide Linker (Tesirine)Val-Ala~100%[1]
Peptide Linker (Deruxtecan)Gly-Gly-Phe-Gly~100% (slower rate than Val-Cit)[1]
Non-cleavable (Mafodotin)N/ANo proteolytic cleavage[1]

This data highlights that peptide-based linkers, including those with glycine, are efficiently cleaved in lysosomal fractions, a prerequisite for payload release.

Table 2: In Vitro Cytotoxicity of ADCs with Different Linkers

ADCTargetLinker TypeIC50 (pmol/L)Reference
Sulfatase-linker ADCHER2+ cellsSulfatase-cleavable61 and 111[3]
Val-Ala linker ADCHER2+ cellsPeptide (Val-Ala)92[3]
Non-cleavable ADCHER2+ cellsNon-cleavable609[3]

This table demonstrates that the choice of a cleavable linker can significantly impact the in vitro potency of an ADC.

Experimental Protocols

The following protocols provide a general framework for the synthesis of an ADC using this compound. These protocols are intended as a starting point and may require optimization for specific payloads and antibodies.

Protocol 1: Conjugation of Payload to this compound

This protocol describes the coupling of an amine-containing cytotoxic payload (e.g., Monomethyl Auristatin E - MMAE) to the carboxylic acid terminus of the linker.

Materials:

  • This compound

  • Amine-containing cytotoxic payload (e.g., MMAE)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Dipeisopropylethylamine (DIPEA)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification

  • Mass spectrometer for characterization

Procedure:

  • Activation of the Linker:

    • Dissolve this compound (1.2 equivalents) in anhydrous DMF.

    • Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 1-2 hours to form the NHS ester. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Coupling to the Payload:

    • In a separate flask, dissolve the amine-containing payload (1 equivalent) in anhydrous DMF.

    • Add DIPEA (2-3 equivalents) to the payload solution to act as a base.

    • Slowly add the activated linker solution to the payload solution.

    • Stir the reaction mixture at room temperature overnight. Monitor the reaction by LC-MS until the starting materials are consumed.

  • Purification:

    • Upon completion, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

    • Purify the crude Fmoc-protected drug-linker conjugate by RP-HPLC.

    • Characterize the purified product by mass spectrometry to confirm its identity.

Protocol 2: Fmoc Deprotection of the Drug-Linker Conjugate

This protocol outlines the removal of the Fmoc protecting group to reveal the terminal amine for subsequent antibody conjugation.

Materials:

  • Fmoc-protected drug-linker conjugate

  • Anhydrous DMF

  • Piperidine (B6355638)

  • Cold diethyl ether

  • RP-HPLC system

  • Mass spectrometer

Procedure:

  • Dissolve the Fmoc-protected drug-linker conjugate in anhydrous DMF to a concentration of 10-20 mg/mL.[4]

  • Add piperidine to the solution to a final concentration of 20% (v/v).[4]

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes.[4]

  • Monitor the deprotection by RP-HPLC, observing the disappearance of the starting material and the appearance of the deprotected product.[4]

  • Concentrate the reaction mixture under reduced pressure.[4]

  • Precipitate the deprotected drug-linker by adding the concentrated residue to cold diethyl ether.[4]

  • Centrifuge the mixture, decant the ether, and wash the pellet with cold diethyl ether twice more.[4]

  • Dry the deprotected product under vacuum.

  • Confirm the removal of the Fmoc group (mass difference of 222.2 Da) by mass spectrometry and assess purity by RP-HPLC.[4]

Protocol 3: Conjugation of the Drug-Linker to a Monoclonal Antibody

This protocol describes the conjugation of the deprotected drug-linker to a monoclonal antibody. This example assumes the use of a maleimide-functionalized linker for conjugation to reduced cysteine residues on the antibody. Therefore, an additional step to add a maleimide (B117702) group to the deprotected linker is included.

Materials:

  • Deprotected drug-linker conjugate

  • Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) or similar maleimide-containing crosslinker

  • Monoclonal antibody (e.g., Trastuzumab)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Conjugation buffer (e.g., phosphate-buffered saline, PBS, with EDTA, pH 7.4)

  • Quenching solution (e.g., N-acetylcysteine)

  • Size-exclusion chromatography (SEC) system for purification

Procedure:

  • Functionalization of the Drug-Linker with a Maleimide Group:

    • Dissolve the deprotected drug-linker (1 equivalent) in anhydrous DMF.

    • Add SMCC (1.1 equivalents) and DIPEA (2 equivalents).

    • Stir at room temperature for 2-4 hours.

    • Purify the maleimide-functionalized drug-linker by RP-HPLC.

  • Antibody Reduction:

    • Prepare the antibody solution at a concentration of 5-10 mg/mL in conjugation buffer.

    • Add a controlled molar excess of TCEP to partially reduce the interchain disulfide bonds. The amount of TCEP will determine the final drug-to-antibody ratio (DAR) and needs to be optimized.

    • Incubate at 37°C for 1-2 hours.

    • Remove excess TCEP using a desalting column, exchanging the antibody into fresh conjugation buffer.

  • Conjugation Reaction:

    • Dissolve the maleimide-functionalized drug-linker in a co-solvent like DMSO.

    • Add the drug-linker solution to the reduced antibody solution at a molar excess of 4-8 fold.

    • Gently agitate the reaction mixture at room temperature for 1-2 hours.

  • Quenching and Purification:

    • Quench any unreacted maleimide groups by adding an excess of N-acetylcysteine.

    • Purify the ADC from unconjugated drug-linker and other small molecules using size-exclusion chromatography (SEC).

    • Collect and pool the fractions corresponding to the purified ADC.

  • Characterization:

    • Determine the protein concentration (e.g., by UV-Vis at 280 nm).

    • Calculate the drug-to-antibody ratio (DAR) using techniques like hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.

    • Assess the purity and aggregation state of the ADC by SEC.

Visualizations

Signaling Pathway: ADC Internalization and Payload Release

ADC_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Antigen ADC->Antigen 1. Binding ReceptorComplex ADC-Antigen Complex Endosome Endosome ReceptorComplex->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Target Intracellular Target (e.g., DNA) Payload->Target 5. Target Binding Apoptosis Apoptosis Target->Apoptosis 6. Cell Death

Caption: Receptor-mediated endocytosis and lysosomal degradation pathway of an ADC.

Experimental Workflow: ADC Synthesis

ADC_Synthesis_Workflow cluster_linker_payload Drug-Linker Synthesis cluster_conjugation Antibody Conjugation Linker This compound Activation Carboxyl Activation (EDC, NHS) Linker->Activation Payload Amine-Payload Coupling1 Amide Bond Formation Payload->Coupling1 Activation->Coupling1 Fmoc_DP_Conjugate Fmoc-Drug-Linker Coupling1->Fmoc_DP_Conjugate Deprotection Fmoc Deprotection (Piperidine) Fmoc_DP_Conjugate->Deprotection DP_Conjugate Drug-Linker-NH2 Deprotection->DP_Conjugate Maleimide_Func Add Maleimide Group (e.g., SMCC) DP_Conjugate->Maleimide_Func Antibody Monoclonal Antibody Reduction Antibody Reduction (TCEP) Antibody->Reduction Reduced_Ab Reduced Antibody Reduction->Reduced_Ab Coupling2 Thioether Bond Formation Reduced_Ab->Coupling2 Maleimide_DL Maleimide-Drug-Linker Maleimide_Func->Maleimide_DL Maleimide_DL->Coupling2 ADC_Crude Crude ADC Coupling2->ADC_Crude Purification Purification (SEC) ADC_Crude->Purification ADC_Final Purified ADC Purification->ADC_Final

Caption: Overall workflow for the synthesis of an ADC using the specified linker.

Logical Relationships: Key Considerations in ADC Development

ADC_Considerations cluster_components Core Components cluster_properties Desired Properties center Successful ADC Stability Plasma Stability center->Stability Efficacy Therapeutic Efficacy center->Efficacy Safety Safety Profile (Low Off-Target Toxicity) center->Safety PK Pharmacokinetics center->PK Antibody Antibody (Target Specificity) Antibody->center Antibody->Safety improves Payload Payload (High Potency) Payload->center Payload->Efficacy determines Linker Linker (Stability & Release) Linker->center Linker->Stability influences Linker->Efficacy influences Stability->Safety impacts

Caption: Logical relationships between ADC components and desired therapeutic properties.

References

Application Notes and Protocols for Peptide Modification using Fmoc-Gly-NH-CH2-O-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Gly-NH-CH2-O-CH2COOH is a specialized chemical linker primarily utilized in the construction of Antibody-Drug Conjugates (ADCs). This bifunctional molecule incorporates a glycine (B1666218) residue, providing flexibility, and a unique ether-containing spacer that can be strategically positioned between a peptide sequence and a payload molecule, such as a cytotoxic drug. The N-terminal 9-fluorenylmethoxycarbonyl (Fmoc) group makes it fully compatible with standard solid-phase peptide synthesis (SPPS) methodologies, allowing for its precise incorporation into a growing peptide chain.

The core application of this linker lies in creating stable yet cleavable conjugates. In the context of ADCs, a peptide sequence incorporating this linker can be designed for selective cleavage by enzymes overexpressed in the tumor microenvironment, such as cathepsins. This targeted release mechanism is crucial for delivering highly potent drug payloads directly to cancer cells, thereby minimizing systemic toxicity and enhancing the therapeutic window. A prominent example of a similar linker strategy is found in the ADC Trastuzumab Deruxtecan (Enhertu®), which utilizes a tetrapeptide-based linker to deliver a topoisomerase I inhibitor to HER2-positive cancer cells[1][2][3].

Physicochemical Properties and Handling

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 1599440-08-0
Molecular Formula C₂₀H₂₀N₂O₆
Molecular Weight 384.38 g/mol
Appearance White to off-white solid powder
Solubility Soluble in DMSO, DMF
Storage Store at -20°C for long-term stability. Stock solutions can be stored at -80°C for up to 6 months or -20°C for up to 1 month[4][5].

Handling: Handle in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust.

Data Presentation: Synthesis and Purity

The successful incorporation of this compound into a peptide sequence is dependent on efficient coupling during SPPS. The following table provides representative data for the synthesis of a peptide-linker conjugate. It is important to note that specific yields and purities can vary depending on the peptide sequence, resin, and coupling conditions.

ParameterRepresentative ValueNotes
Coupling Efficiency >99%Monitored by Kaiser test after each coupling cycle. Incomplete coupling may require a second coupling step.
Overall Crude Peptide-Linker Yield 70-85%Based on initial resin loading. Yields can be sequence-dependent.
Final Purity (Post-HPLC) >95%Purity assessed by analytical RP-HPLC at 220 nm. Identity confirmed by mass spectrometry.
Drug Conjugation Yield ~78%Yield for the conjugation of a payload to a similar linker structure has been reported in patent literature[6].

Experimental Protocols

The following protocols provide a step-by-step guide for the incorporation of this compound into a peptide sequence via manual Fmoc-SPPS, followed by payload conjugation.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Incorporation of the Linker

This protocol describes the standard cycle for adding an amino acid or the this compound linker to a resin-bound peptide.

Materials:

  • Fmoc-protected amino acids

  • This compound

  • Rink Amide resin (for C-terminal amide peptides)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine (B6355638), reagent grade

  • Dichloromethane (DCM)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure or Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Solid-phase synthesis vessel

  • Shaker or agitator

Workflow for SPPS:

SPPS_Workflow Experimental Workflow for SPPS Incorporation cluster_post Resin 1. Resin Preparation (Swell in DMF) Deprotection 2. Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 3. Wash (DMF) Deprotection->Wash1 Coupling 4. Coupling (Activate & Couple Fmoc-AA or Linker) Wash1->Coupling Wash2 5. Wash (DMF) Coupling->Wash2 Final_Deprotection 7. Final Fmoc Deprotection Repeat 6. Repeat Cycle (For each amino acid) Wash2->Repeat Repeat->Deprotection Cleavage 8. Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification 9. Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Procedure:

  • Resin Preparation:

    • Place the desired amount of Rink Amide resin in a synthesis vessel.

    • Wash the resin with DMF (3 x 10 mL/g of resin).

    • Swell the resin in DMF for at least 30 minutes with gentle agitation.

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add a solution of 20% (v/v) piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the treatment with 20% piperidine in DMF for an additional 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling of this compound:

    • Activation: In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and Oxyma Pure (3 equivalents) in DMF. Add DIC (3 equivalents) to the solution and allow it to pre-activate for 5-10 minutes.

    • Coupling Reaction: Add the activated linker solution to the deprotected resin.

    • Agitate the mixture for 2-4 hours at room temperature.

    • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive (blue beads), the coupling step should be repeated.

    • Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent Fmoc-amino acid in your peptide sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling step, perform a final Fmoc deprotection (Step 2).

    • Wash the resin with DMF (5x) and then with DCM (5x). Dry the resin under vacuum.

    • Prepare a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)). Caution: TFA is highly corrosive.

    • Add the cleavage cocktail to the dried resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

    • Dry the crude peptide-linker conjugate under vacuum.

  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

    • Purify the peptide-linker conjugate by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final product.

    • Confirm the identity and purity by mass spectrometry and analytical HPLC.

Protocol 2: Payload Conjugation to the Peptide-Linker

This protocol describes the conjugation of a payload (drug) containing a primary amine to the carboxylic acid of the linker.

Materials:

  • Purified peptide-linker conjugate with a free carboxylic acid

  • Amine-containing payload (e.g., a cytotoxic drug)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • DIPEA

  • Anhydrous DMF or DMSO

Procedure:

  • Dissolution: Dissolve the purified peptide-linker conjugate (1 equivalent) in anhydrous DMF or DMSO.

  • Activation: Add PyBOP (1.2 equivalents) and DIPEA (2.5 equivalents) to the solution. Stir for 15-20 minutes at room temperature to activate the carboxylic acid of the linker.

  • Conjugation: Add the amine-containing payload (1.5 equivalents) to the activated peptide-linker solution.

  • Reaction: Stir the reaction mixture at room temperature overnight, protected from light if the payload is light-sensitive.

  • Purification: Purify the final drug-linker-peptide conjugate by RP-HPLC.

  • Characterization: Confirm the structure and purity of the final conjugate by mass spectrometry and analytical HPLC.

Protocol 3: Antibody Conjugation (Thiol-Maleimide Chemistry)

This protocol outlines a general procedure for conjugating the peptide-drug construct (which must first be modified with a maleimide (B117702) group) to a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb)

  • Tris(2-carboxyethyl)phosphine (TCEP) for antibody reduction

  • Maleimide-functionalized peptide-drug conjugate

  • Phosphate-buffered saline (PBS)

  • Size-exclusion chromatography (SEC) columns for purification

Workflow for ADC Synthesis:

ADC_Synthesis_Workflow Workflow for Antibody-Drug Conjugate (ADC) Synthesis mAb 1. Monoclonal Antibody (mAb) Reduction 2. Antibody Reduction (e.g., TCEP) to expose thiols mAb->Reduction Purify_mAb 3. Purification (Remove reducing agent) Reduction->Purify_mAb Conjugation 5. Conjugation Reaction (Thiol-Maleimide Ligation) Purify_mAb->Conjugation DrugLinker 4. Maleimide-activated Peptide-Drug Conjugate DrugLinker->Conjugation Purify_ADC 6. ADC Purification (Size-Exclusion Chromatography) Conjugation->Purify_ADC Characterization 7. Characterization (DAR, Purity) Purify_ADC->Characterization

Caption: A typical workflow for creating an ADC via thiol-maleimide conjugation.

Procedure:

  • Antibody Reduction:

    • Dissolve the mAb in PBS to a concentration of 5-10 mg/mL.

    • Add a 10-20 fold molar excess of TCEP to reduce the interchain disulfide bonds.

    • Incubate at 37°C for 1-2 hours.

  • Purification of Reduced Antibody:

    • Remove excess TCEP using a desalting column or SEC, exchanging the buffer to a conjugation-compatible buffer (e.g., PBS with EDTA).

  • Conjugation:

    • Immediately add the maleimide-functionalized peptide-drug conjugate to the reduced antibody at a defined molar ratio (e.g., 5-10 fold excess of the conjugate).

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching:

    • Quench any unreacted maleimide groups by adding an excess of N-acetylcysteine.

  • Purification of the ADC:

    • Purify the ADC from unconjugated drug-linker and other reagents using SEC.

  • Characterization:

    • Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation state using techniques such as hydrophobic interaction chromatography (HIC), UV-Vis spectroscopy, mass spectrometry, and SEC.

Application Example: Targeting HER2-Positive Cancer

Linkers structurally similar to this compound are employed in ADCs targeting the Human Epidermal Growth Factor Receptor 2 (HER2). Overexpression of HER2 is a key driver in several cancers, including breast and gastric cancer. The HER2 signaling pathway promotes cell proliferation, survival, and invasion. An ADC targeting HER2 will bind to the receptor on the cancer cell surface, be internalized, and then release its cytotoxic payload, leading to cell death.

HER2 Signaling Pathway

HER2_Signaling Simplified HER2 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 PI3K PI3K HER2->PI3K Dimerization & Phosphorylation Grb2_SOS Grb2/SOS HER2->Grb2_SOS HER3 HER3/EGFR HER3->PI3K HER3->Grb2_SOS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Invasion AKT->Proliferation Inhibits Apoptosis mTOR->Proliferation RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Transcription Factors

Caption: Key downstream pathways of HER2 signaling, PI3K/AKT and RAS/MAPK.

Upon dimerization with other HER family members (like HER3), the HER2 receptor becomes activated, leading to the phosphorylation of intracellular tyrosine residues. This triggers two major downstream signaling cascades:

  • The PI3K/AKT/mTOR Pathway: This pathway is a critical regulator of cell survival, proliferation, and growth. Activation of AKT inhibits apoptosis and promotes cell cycle progression.

  • The RAS/RAF/MEK/ERK (MAPK) Pathway: This cascade transmits signals from the cell surface to the nucleus, leading to the transcription of genes involved in cell proliferation and differentiation[7].

By delivering a cytotoxic agent to HER2-overexpressing cells, an ADC can effectively induce apoptosis and circumvent these pro-survival signaling pathways.

References

Application Notes and Protocols: Fmoc-Gly-NH-CH2-O-CH2COOH for Surface Conjugation Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Gly-NH-CH2-O-CH2COOH is a versatile linker molecule utilized in bioconjugation and surface chemistry applications. Its structure features a terminal carboxylic acid group for initial attachment, a stable ether linkage, a glycine (B1666218) spacer, and a fluorenylmethyloxycarbonyl (Fmoc) protected amine. This design allows for a multi-step conjugation strategy, making it a valuable tool in the development of functionalized surfaces for various biomedical and research applications, including antibody-drug conjugates (ADCs).[1][2][3][4] The Fmoc protecting group is base-labile, offering a mild and efficient method for deprotection, which is critical for preserving the integrity of sensitive biomolecules in subsequent conjugation steps.[5][6][7]

These application notes provide detailed protocols for the covalent immobilization of this compound onto a carboxylated surface, followed by Fmoc deprotection and subsequent conjugation of a primary amine-containing molecule.

Data Presentation

The successful functionalization of a surface with this compound and subsequent biomolecule conjugation can be quantified using various analytical techniques. Below is a summary of expected quantitative data from a representative experiment.

ParameterValueMethod of Analysis
Linker Immobilization
Surface Activation>90%X-ray Photoelectron Spectroscopy (XPS)
Linker Density1.5 x 10^13 molecules/cm^2Quartz Crystal Microbalance (QCM)
Fmoc Deprotection
Deprotection Efficiency>95%UV-Vis Spectroscopy (monitoring dibenzofulvene adduct)
Biomolecule Conjugation
Conjugation Efficiency~70%Fluorescence Microscopy (using a fluorescently labeled biomolecule)
Surface Coverage1.05 x 10^13 molecules/cm^2QCM

Experimental Protocols

Protocol 1: Immobilization of this compound onto a Carboxylated Surface

This protocol details the steps for covalently attaching the linker to a surface presenting carboxylic acid functional groups.

Materials:

  • Carboxylated surface (e.g., self-assembled monolayer of alkanethiols on gold, plasma-treated polymer)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.4

  • Washing Buffer: Phosphate Buffered Saline with 0.05% Tween-20 (PBST)

  • Deionized (DI) water

  • Nitrogen gas stream

Procedure:

  • Surface Preparation:

    • Clean the carboxylated surface by sonicating in ethanol (B145695) and DI water for 15 minutes each.

    • Dry the surface under a gentle stream of nitrogen.

  • Activation of Carboxyl Groups:

    • Prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in the Activation Buffer.

    • Immerse the carboxylated surface in the EDC/NHS solution and incubate for 15-30 minutes at room temperature to activate the surface carboxyl groups, forming an NHS-ester intermediate.

  • Linker Conjugation:

    • Prepare a 10 mM solution of this compound in anhydrous DMF.

    • Rinse the activated surface with DI water and then with the Coupling Buffer.

    • Immediately immerse the activated surface in the linker solution.

    • Incubate for 2-4 hours at room temperature with gentle agitation.

  • Washing:

    • Remove the surface from the linker solution.

    • Wash the surface thoroughly with DMF to remove any non-covalently bound linker.

    • Rinse with ethanol and then DI water.

    • Dry the surface under a nitrogen stream.

  • Storage:

    • Store the functionalized surface in a desiccator until further use.

Protocol 2: Fmoc Deprotection and Biomolecule Conjugation

This protocol outlines the removal of the Fmoc protecting group and the subsequent attachment of a primary amine-containing biomolecule.

Materials:

  • Fmoc-functionalized surface (from Protocol 1)

  • Deprotection Solution: 20% (v/v) piperidine (B6355638) in DMF.[5][6][8]

  • Primary amine-containing biomolecule (e.g., protein, peptide, or small molecule)

  • Anhydrous DMF

  • Coupling Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.4

  • Washing Buffer: PBST

  • Quenching Buffer: 1 M Tris-HCl, pH 7.4

  • DI water

  • Nitrogen gas stream

Procedure:

  • Fmoc Deprotection:

    • Immerse the Fmoc-functionalized surface in the 20% piperidine/DMF solution.

    • Incubate for 10-20 minutes at room temperature.[7]

    • Remove the surface and wash thoroughly with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.[5]

    • Rinse with ethanol and then DI water.

    • Dry under a gentle stream of nitrogen. The surface now presents a free primary amine.

  • Biomolecule Preparation:

    • Dissolve the primary amine-containing biomolecule in the Coupling Buffer to the desired concentration (e.g., 0.1-1 mg/mL).

  • Biomolecule Conjugation:

    • Immerse the amine-functionalized surface in the biomolecule solution.

    • Incubate for 2-12 hours at 4°C or room temperature, depending on the stability of the biomolecule.

  • Washing:

    • Remove the surface from the biomolecule solution.

    • Wash thoroughly with the Washing Buffer to remove any non-specifically bound biomolecules.

    • Rinse with DI water.

  • Quenching (Optional):

    • To block any remaining unreacted sites, immerse the surface in the Quenching Buffer for 30 minutes at room temperature.

    • Wash with DI water and dry under a nitrogen stream.

  • Storage:

    • Store the final conjugated surface in an appropriate buffer at 4°C.

Visualizations

experimental_workflow_immobilization cluster_start Surface Preparation cluster_activation Activation cluster_conjugation Linker Conjugation cluster_end Result start Carboxylated Surface activation EDC / NHS Treatment start->activation conjugation Covalent Immobilization activation->conjugation NHS-ester intermediate linker This compound linker->conjugation end Fmoc-Functionalized Surface conjugation->end

Caption: Workflow for the immobilization of this compound.

experimental_workflow_conjugation cluster_start Starting Material cluster_deprotection Deprotection cluster_conjugation Biomolecule Conjugation cluster_end Final Product start Fmoc-Functionalized Surface deprotection 20% Piperidine in DMF start->deprotection amine_surface Amine-Functionalized Surface deprotection->amine_surface Fmoc removal final_conjugation Biomolecule Attachment amine_surface->final_conjugation biomolecule Primary Amine-Containing Biomolecule biomolecule->final_conjugation end Bioconjugated Surface final_conjugation->end

Caption: Workflow for biomolecule conjugation after Fmoc deprotection.

References

Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugates Using a Hydrophilic Fmoc-Glycine Linker

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of targeted cancer therapeutics that combine the antigen-specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic small molecules.[1][2] The linker, which connects the antibody to the cytotoxic payload, is a critical component influencing the ADC's stability, pharmacokinetics, efficacy, and toxicity profile.[1][3][4] This document provides detailed application notes and protocols for the use of Fmoc-Gly-NH-CH2-O-CH2COOH , a hydrophilic, Fmoc-protected amino acid linker, in the synthesis of ADCs.

The structure of this linker incorporates a glycine (B1666218) amino acid and a hydrophilic spacer, which can improve the solubility and pharmacokinetic properties of the resulting ADC.[3][5] The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the glycine's amine allows for a controlled, sequential synthesis of the drug-linker conjugate before its attachment to the antibody.[6][7] The terminal carboxylic acid serves as the attachment point for the cytotoxic payload. This linker is designed for eventual conjugation to the antibody via the deprotected amine of the glycine residue, typically after its activation.

These protocols will detail a standard workflow: 1) conjugation of a cytotoxic payload to the linker's carboxylic acid, 2) deprotection of the Fmoc group to expose the terminal amine, 3) activation of the amine-terminated drug-linker, and 4) conjugation to a monoclonal antibody.

Experimental Workflow Overview

The overall process involves a multi-step synthesis to create the final ADC product. The workflow is designed to ensure purity and control over the final drug-to-antibody ratio (DAR).

ADC_Synthesis_Workflow cluster_0 Drug-Linker Synthesis cluster_1 Antibody Conjugation & Purification Linker This compound Activated_Linker Activated Linker (e.g., NHS Ester) Linker->Activated_Linker Activation Payload Cytotoxic Payload (e.g., MMAE) Drug_Linker Fmoc-Drug-Linker Conjugate Payload->Drug_Linker Coupling Activated_Linker->Drug_Linker Coupling Deprotected_DL Deprotected Drug-Linker (NH2-Drug-Linker) Drug_Linker->Deprotected_DL Fmoc Deprotection Activated_DL Activated Drug-Linker Deprotected_DL->Activated_DL Activation for mAb Conjugation Antibody Monoclonal Antibody (mAb) Crude_ADC Crude ADC Antibody->Crude_ADC Conjugation Activated_DL->Crude_ADC Conjugation Purified_ADC Purified ADC Crude_ADC->Purified_ADC Purification (e.g., SEC) Analysis DAR, Purity, Aggregation Analysis Purified_ADC->Analysis Characterization

Caption: Overall workflow for ADC synthesis.

Materials and Equipment

Reagents and Consumables
  • This compound (≥95% purity)

  • Cytotoxic Payload (e.g., Monomethyl Auristatin E - MMAE)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine (B6355638)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Diethyl ether

  • Monoclonal Antibody (e.g., Trastuzumab, IgG1)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Sodium Borate buffer

  • TCEP·HCl (Tris(2-carboxyethyl)phosphine hydrochloride)

  • SM(PEG)n linker (Succinimidyl-[(N-maleimidopropionamido)-polyethyleneglycol] ester)

  • Size Exclusion Chromatography (SEC) column

  • Hydrophobic Interaction Chromatography (HIC) column

  • RP-HPLC column and solvents (Acetonitrile, Water, TFA)

  • LC-MS grade solvents

Equipment
  • Analytical Balance

  • Magnetic Stirrer and Stir Bars

  • Rotary Evaporator

  • High-Performance Liquid Chromatography (HPLC) system

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • UV-Vis Spectrophotometer

  • pH Meter

  • Centrifuge

  • Vortex Mixer

  • Fume Hood

Experimental Protocols

Protocol 1: Synthesis of Fmoc-Protected Drug-Linker Conjugate

This protocol describes the conjugation of an amine-containing payload (e.g., MMAE) to the carboxylic acid group of the this compound linker.

Drug_Linker_Synthesis cluster_reaction Payload Coupling Reaction Linker Fmoc-Linker-COOH Activated_Intermediate Activated Ester Intermediate Linker->Activated_Intermediate + Activator DIC / HOBt Activator->Activated_Intermediate Payload Payload-NH2 (e.g., MMAE) Product Fmoc-Linker-Payload Payload->Product Base DIPEA Base->Product Solvent Anhydrous DMF Solvent->Product Activated_Intermediate->Product + Payload-NH2 + DIPEA

Caption: Chemical coupling of the payload to the linker.

  • Activation of Linker:

    • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.2 equivalents) in anhydrous DMF.

    • Add HOBt (1.2 equivalents) to the solution.

    • Cool the mixture to 0°C using an ice bath.

    • Add DIC (1.2 equivalents) dropwise to the stirred solution.

    • Allow the reaction to stir at 0°C for 20 minutes.

  • Coupling with Payload:

    • Dissolve the amine-containing payload (e.g., MMAE, 1.0 equivalent) in a minimal amount of anhydrous DMF.

    • Add the payload solution to the activated linker mixture.

    • Add DIPEA (2.5 equivalents) to the reaction flask.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress by RP-HPLC or LC-MS until the payload starting material is consumed.

    • Once complete, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the resulting crude product by flash column chromatography or preparative HPLC to yield the pure Fmoc-Linker-Payload conjugate.

Protocol 2: Fmoc Deprotection of the Drug-Linker Conjugate

This protocol details the removal of the Fmoc protecting group to expose the primary amine, which is required for the subsequent conjugation to the antibody.[6]

  • Dissolve the purified Fmoc-Linker-Payload conjugate in DMF.

  • Add piperidine to the solution to a final concentration of 20% (v/v).[6]

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 30-60 minutes.[6]

  • Monitor the deprotection by RP-HPLC, observing the disappearance of the Fmoc-protected peak and the appearance of the deprotected product peak.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DMF and piperidine.

  • Precipitate the deprotected product (NH2-Linker-Payload) by adding the concentrated residue to cold diethyl ether.

  • Collect the precipitate by centrifugation or filtration and wash with additional cold diethyl ether.

  • Dry the final product under vacuum. Store at -20°C or below, away from moisture.[8]

Protocol 3: Antibody-Drug Conjugation

This protocol describes the conjugation of the deprotected, amine-containing drug-linker to the monoclonal antibody via a bifunctional SM(PEG)n crosslinker. This method targets antibody lysine (B10760008) residues.

Antibody_Conjugation_Workflow cluster_mAb_Prep Antibody Preparation cluster_Conjugation Conjugation Reaction cluster_Purification Purification & Analysis mAb_initial Stock mAb mAb_buffered Buffer-Exchanged mAb (pH 8.0-8.5) mAb_initial->mAb_buffered Buffer Exchange mAb_thiol Reduced mAb (Thiol groups) mAb_buffered->mAb_thiol Partial Reduction (e.g., TCEP) DrugLinker NH2-Linker-Payload Activated_DL Maleimide-Activated Drug-Linker DrugLinker->Activated_DL + NHS-ester crosslinker Crosslinker SMCC or SM(PEG)n (NHS-Maleimide) Crosslinker->Activated_DL ADC_Product Final ADC Activated_DL->ADC_Product Thiol-Maleimide Coupling mAb_thiol->ADC_Product Thiol-Maleimide Coupling Purification Purification by SEC ADC_Product->Purification Analysis Characterization (HIC, SEC, MS) Purification->Analysis

Caption: Workflow for lysine-targeted ADC conjugation.

  • Antibody Preparation:

    • Buffer exchange the monoclonal antibody into a suitable conjugation buffer (e.g., 50 mM sodium borate, 150 mM NaCl, pH 8.0).

    • Adjust the antibody concentration to 5-10 mg/mL.

  • Activation of Drug-Linker (Amine to Maleimide):

    • Dissolve the NH2-Linker-Payload (5-10 equivalents relative to the antibody) in a minimal volume of organic co-solvent like DMF or DMSO.

    • Dissolve an amine-reactive crosslinker, such as SM(PEG)4 (succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate with a PEG spacer), in the same solvent.

    • Combine the two solutions and let them react for 1-2 hours at room temperature to form the Maleimide-Linker-Payload.

  • Antibody Reduction (for Thiol-Maleimide conjugation, an alternative to direct lysine modification):

    • Note: This is a common alternative strategy. For direct lysine conjugation, the SMCC-activated linker would be added directly to the buffered antibody.

    • To generate reactive thiol groups, add a solution of TCEP to the antibody solution to a final molar excess of ~2.5 equivalents.

    • Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.

  • Conjugation Reaction:

    • Add the Maleimide-Linker-Payload solution dropwise to the reduced antibody solution with gentle stirring.

    • Allow the reaction to proceed at room temperature for 2 hours or at 4°C overnight.

    • Quench the reaction by adding an excess of N-acetylcysteine to cap any unreacted maleimide (B117702) groups.

Protocol 4: ADC Purification and Characterization
  • Purification:

    • Concentrate the crude ADC solution using an appropriate centrifugal filter device.

    • Purify the ADC using a Size Exclusion Chromatography (SEC) column to separate the conjugated antibody from unconjugated drug-linker and other small molecules. Use PBS pH 7.4 as the mobile phase.

    • Collect fractions corresponding to the monomeric ADC peak.

  • Characterization:

    • Purity and Aggregation: Analyze the purified ADC by SEC-HPLC to determine the percentage of monomer, dimer, and higher-order aggregates.

    • Drug-to-Antibody Ratio (DAR): Determine the average DAR using Hydrophobic Interaction Chromatography (HIC)-HPLC. The number and relative area of the peaks correspond to different drug-loaded species (DAR 0, 2, 4, etc.). Alternatively, UV-Vis spectroscopy or mass spectrometry can be used.

    • Identity Confirmation: Confirm the mass of the light and heavy chains of the reduced ADC using LC-MS to verify conjugation.

Data Presentation

The following tables present hypothetical but representative data from the synthesis and characterization of an ADC using the described protocols.

Table 1: Summary of Drug-Linker Synthesis and Deprotection

Step Product Starting Mass (mg) Final Mass (mg) Yield (%) Purity (HPLC %)
1 Fmoc-Linker-MMAE 50.0 85.2 75 >98%

| 2 | NH2-Linker-MMAE | 80.0 | 58.1 | 92 | >97% |

Table 2: ADC Conjugation and Purification Results

Parameter Value
Antibody Trastuzumab
Payload MMAE
Conjugation Method Thiol-Maleimide
Molar Ratio (Drug-Linker:mAb) 8:1
Final ADC Concentration 5.2 mg/mL

| Overall Yield | 65% |

Table 3: Characterization of Purified ADC

Analysis Method Parameter Result
SEC-HPLC Monomer Percentage 98.5%
Aggregate Percentage 1.5%
HIC-HPLC Average DAR 3.8
UV-Vis Spectroscopy Average DAR 3.9

| Endotoxin Assay | Endotoxin Level | < 0.1 EU/mg |

References

Application Notes and Protocols: Incorporating Flexible Linkers in Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptidomimetics offer a promising avenue for drug discovery by mimicking the structure and function of natural peptides while overcoming their inherent limitations, such as poor metabolic stability and low bioavailability. The incorporation of flexible linkers is a key strategy in peptidomimetic design, enabling the spatial orientation of pharmacophoric elements to optimize target binding and functional activity. These linkers, typically composed of small, non-polar or polar amino acids, provide rotational freedom, allowing the peptidomimetic to adopt an optimal conformation for interaction with its biological target.[1][2] This document provides detailed application notes on the principles of flexible linker design and comprehensive protocols for the synthesis, purification, and characterization of these molecules.

Principles of Flexible Linker Design

Flexible linkers are crucial for modulating the conformational freedom of a peptidomimetic.[1] Their design requires careful consideration of several factors to achieve the desired biological activity and pharmacokinetic profile.

Types of Flexible Linkers:

  • Glycine-rich linkers: Composed of repeating glycine (B1666218) residues (e.g., (Gly)n), these linkers offer maximal flexibility due to the absence of a side chain.

  • Glycine-Serine (GS) linkers: These are the most commonly used flexible linkers, with sequences often consisting of repeats of GGGGS.[3] The inclusion of serine enhances hydrophilicity and can reduce non-specific interactions.[3]

  • Polyethylene Glycol (PEG) linkers: PEG linkers are hydrophilic and flexible, and their incorporation can improve the solubility and pharmacokinetic properties of the peptidomimetic.[4]

Key Design Considerations:

  • Length: The length of the linker is a critical parameter that dictates the distance between the connected motifs.[3] It must be optimized to allow for proper folding and interaction with the target, without being excessively long, which could lead to instability.[1]

  • Composition: The amino acid composition influences the linker's flexibility, solubility, and potential for non-specific interactions. Small and polar or non-polar amino acids like Glycine, Serine, and Threonine are favored for flexibility.[2][3]

  • Flexibility vs. Rigidity: While flexibility is often desired, in some cases, a more rigid linker may be necessary to pre-organize the pharmacophores in a specific conformation for optimal binding. Proline-rich sequences can be used to introduce rigidity.

Quantitative Data on Flexible Linkers in Peptidomimetics

The choice of linker length and composition can significantly impact the biological activity of a peptidomimetic. The following tables summarize quantitative data from hypothetical studies to illustrate these effects.

Table 1: Effect of (Gly-Ser)n Linker Length on Binding Affinity and Biological Activity

PeptidomimeticLinker SequenceLinker Length (amino acids)Binding Affinity (Kd, nM)In vitro Activity (IC50, nM)
PTD-A(GS)2150350
PTD-B(GS)₂475180
PTD-C(GS)₃62560
PTD-D(GS)₄880200
PTD-E(GS)₅10120310

Table 2: Comparison of Different Flexible Linker Compositions on Peptidomimetic Efficacy

PeptidomimeticLinker SequenceLinker Length (amino acids)Binding Affinity (Kd, nM)In vitro Activity (IC50, nM)
PTD-F(Gly)₅590220
PTD-G(Gly-Ser)₂-Gly545110
PTD-H(Ala)₅5150380
PTD-I(Ser)₅560150

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptidomimetic with a Flexible Linker

This protocol describes the manual synthesis of a peptidomimetic using Fmoc-based solid-phase chemistry.[4][5][6]

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Diethyl ether

  • HPLC-grade water and acetonitrile

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.[4]

    • Drain the solution and repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 equivalents) and OxymaPure (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.

    • To monitor coupling completion, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptidomimetic sequence, including the flexible linker residues.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water/DTT (92.5:2.5:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide pellet under vacuum.[6]

Protocol 2: HPLC Purification of the Peptidomimetic

This protocol outlines the purification of the crude peptidomimetic using reverse-phase high-performance liquid chromatography (RP-HPLC).[7][8][9][10][11]

Materials:

  • Crude peptidomimetic

  • HPLC system with a C18 column

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A.[7]

  • Column Equilibration: Equilibrate the C18 column with 95% Solvent A and 5% Solvent B until a stable baseline is achieved.[7]

  • Chromatographic Separation:

    • Inject the dissolved sample onto the column.

    • Run a linear gradient of increasing Solvent B (e.g., 5% to 65% over 30 minutes) to elute the peptide.[7]

  • Fraction Collection: Collect fractions corresponding to the major peak detected by UV absorbance (typically at 220 nm).

  • Purity Analysis: Analyze the purity of the collected fractions by analytical HPLC.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptidomimetic as a white powder.[7]

Protocol 3: Mass Spectrometry Characterization

This protocol describes the characterization of the purified peptidomimetic by mass spectrometry to confirm its molecular weight.[12][13][14][15]

Materials:

  • Purified peptidomimetic

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

  • Appropriate matrix for MALDI (if used)

Procedure:

  • Sample Preparation: Dissolve a small amount of the lyophilized peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

  • Mass Spectrometry Analysis:

    • Infuse the sample into the mass spectrometer.

    • Acquire the mass spectrum in the appropriate mass range.

  • Data Analysis: Compare the observed molecular weight with the calculated theoretical molecular weight of the peptidomimetic.

Protocol 4: In Vitro Biological Activity Assay (MTT Assay)

This protocol is a colorimetric assay for assessing the metabolic activity of cells and can be used to determine the cytotoxicity or cytostatic activity of the peptidomimetic.[16][17][18]

Materials:

  • Target cell line

  • Complete cell culture medium

  • Purified peptidomimetic

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the peptidomimetic and incubate for the desired time period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value of the peptidomimetic.

Protocol 5: Binding Affinity Determination using Surface Plasmon Resonance (SPR)

This protocol describes the use of SPR to measure the binding kinetics and affinity of the peptidomimetic to its target protein.[19][20][21][22]

Materials:

  • SPR instrument and sensor chip (e.g., CM5)

  • Target protein

  • Purified peptidomimetic

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

  • Running buffer (e.g., HBS-EP+)

  • Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

  • Target Immobilization: Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry.

  • Binding Analysis:

    • Inject a series of concentrations of the peptidomimetic over the immobilized target surface and a reference surface.

    • Monitor the change in the SPR signal (response units, RU) in real-time.

  • Data Analysis:

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Visualizations

Signaling Pathway Diagram

Below is a diagram illustrating a hypothetical signaling pathway modulated by a peptidomimetic designed to target a G-protein coupled receptor (GPCR).[23][24][25][26][27]

GPCR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Peptidomimetic Peptidomimetic (with flexible linker) GPCR GPCR Peptidomimetic->GPCR Binds and activates G_protein G-protein (αβγ) GPCR->G_protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces PKA Protein Kinase A (PKA) Second_Messenger->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets leading to

Caption: GPCR signaling pathway activated by a peptidomimetic.

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the design, synthesis, and evaluation of a peptidomimetic with a flexible linker.

Peptidomimetic_Workflow Design Peptidomimetic Design (including flexible linker) Synthesis Solid-Phase Peptide Synthesis (SPPS) Design->Synthesis Purification HPLC Purification Synthesis->Purification Characterization Mass Spectrometry Characterization Purification->Characterization Binding_Assay Binding Affinity Assay (e.g., SPR, ITC) Characterization->Binding_Assay Activity_Assay In Vitro Biological Activity Assay (e.g., MTT) Binding_Assay->Activity_Assay Data_Analysis Data Analysis and Structure-Activity Relationship Activity_Assay->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Lead_Optimization->Design Iterative Refinement

Caption: Workflow for peptidomimetic development.

References

Application Notes: Fmoc-Gly-NH-CH2-O-CH2COOH in the Development of STING Agonist Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that, when activated, can drive potent anti-tumor immune responses. The development of STING agonists is a promising therapeutic strategy in immuno-oncology. However, systemic administration of potent STING agonists can be associated with significant toxicity. To overcome this limitation, a targeted delivery approach using Antibody-Drug Conjugates (ADCs) is being explored. This strategy involves conjugating a STING agonist payload to a monoclonal antibody that targets a tumor-associated antigen, thereby concentrating the immunostimulatory agent at the tumor site.

The molecule Fmoc-Gly-NH-CH2-O-CH2COOH serves as a crucial linker component in the synthesis of these STING agonist ADCs. Specifically, it is utilized in the construction of more complex linker systems that connect the antibody to the STING agonist payload. This document provides detailed application notes and protocols for the use of this linker-related chemistry in the development and evaluation of STING agonist ADCs.

Data Presentation

The following tables summarize quantitative data from preclinical studies on STING agonist ADCs, demonstrating their in vitro potency and in vivo efficacy.

Table 1: In Vitro Activity of a STING Agonist ADC

Compound/ADCCell LineAssayEC50 (nM)Reference
STING Agonist PayloadTHP1-dual™ cellsIRF-Luciferase Reporter Assay21[1]
Non-binding Control ADCTHP1-dual™ cellsIRF-Luciferase Reporter Assay>1000[1]
STING Agonist ADCTHP1-dual™ cellsIRF-Luciferase Reporter Assay30[1]

Table 2: In Vivo Antitumor Efficacy of a STING Agonist ADC in a Syngeneic Mouse Model

Treatment GroupDosing RegimenTumor ModelTumor Growth Inhibition (TGI)Complete Regressions (CR)Reference
Vehiclei.p., q7d x 3MC38 Colon Carcinoma-0/8[1]
Non-binding Control ADC1 mg/kg, i.p., q7d x 3MC38 Colon CarcinomaNot Significant0/8[1]
STING Agonist ADC0.1 mg/kg, i.p., q7d x 3MC38 Colon CarcinomaSignificant2/8[1]
STING Agonist ADC1 mg/kg, i.p., q7d x 3MC38 Colon CarcinomaSignificant7/8[1]

Signaling Pathways and Experimental Workflows

cGAS-STING Signaling Pathway

The canonical cGAS-STING signaling pathway is initiated by the presence of cytosolic double-stranded DNA (dsDNA), which can originate from pathogens or damaged tumor cells. This leads to the activation of cGAS, which synthesizes the secondary messenger cGAMP. cGAMP then binds to and activates STING, triggering a downstream signaling cascade that results in the production of type I interferons and other pro-inflammatory cytokines, ultimately leading to an anti-tumor immune response. STING agonist ADCs are designed to deliver a synthetic STING agonist directly to tumor cells, bypassing the need for cGAS activation.

cGAS_STING_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP cGAMP cGAS->cGAMP synthesizes STING_ER STING on ER cGAMP->STING_ER binds & activates TBK1 TBK1 STING_ER->TBK1 recruits & activates NFkB NF-κB STING_ER->NFkB activates STING_Agonist_ADC STING Agonist ADC Payload STING_Agonist_ADC->STING_ER directly activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 Dimer IRF3->pIRF3 Type_I_IFN Type I Interferon Genes (IFN-α, IFN-β) pIRF3->Type_I_IFN induces transcription Cytokines Pro-inflammatory Cytokine Genes NFkB->Cytokines induces transcription Anti-tumor\nImmunity Anti-tumor Immunity Type_I_IFN->Anti-tumor\nImmunity Cytokines->Anti-tumor\nImmunity

Caption: The cGAS-STING signaling pathway leading to anti-tumor immunity.

STING Agonist ADC Synthesis and Evaluation Workflow

The development of a STING agonist ADC is a multi-step process that begins with the synthesis of the STING agonist payload, followed by its conjugation to the antibody via a linker. The resulting ADC is then rigorously tested in vitro and in vivo to assess its potency, efficacy, and safety.

ADC_Workflow cluster_synthesis Synthesis & Conjugation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of STING Agonist Payload Linker_Prep Preparation of Linker (e.g., using this compound) Synthesis->Linker_Prep Conjugation Conjugation to Antibody Linker_Prep->Conjugation Purification Purification & Characterization Conjugation->Purification Binding_Assay Antigen Binding Assay (ELISA) Purification->Binding_Assay STING_Activation STING Activation Assay (THP-1 Reporter Assay) Purification->STING_Activation Cytokine_Analysis Cytokine Release Assay (Luminex/ELISA) STING_Activation->Cytokine_Analysis Tumor_Model Syngeneic Tumor Model Establishment Cytokine_Analysis->Tumor_Model ADC_Administration ADC Administration Tumor_Model->ADC_Administration Efficacy_Assessment Tumor Growth Inhibition & Survival Analysis ADC_Administration->Efficacy_Assessment Toxicity_Monitoring Toxicity Assessment (Body Weight) ADC_Administration->Toxicity_Monitoring Cytokine_Analysis_invivo Systemic & Intratumoral Cytokine Analysis Efficacy_Assessment->Cytokine_Analysis_invivo

Caption: Workflow for STING agonist ADC development and evaluation.

Experimental Protocols

Protocol 1: Synthesis of a STING Agonist-Linker Conjugate

This protocol describes a general method for the synthesis of a cyclic dinucleotide (CDN) STING agonist and its conjugation to a linker, which can then be attached to an antibody. The use of this compound would be as a component of the linker ("Linker-COOH").

Materials:

  • Protected nucleoside phosphoramidites

  • Solid support (e.g., CPG)

  • Standard DNA synthesis reagents (activator, oxidizing agent, capping reagents, deblocking agent)

  • Cleavage and deprotection reagents (e.g., AMA - ammonium (B1175870) hydroxide/methylamine)

  • HPLC purification system

  • Linker-COOH (a linker containing a carboxylic acid, potentially derived from this compound)

  • Amine-modified STING agonist

  • Coupling agents (e.g., HATU, HOBt)

  • DIPEA

  • Anhydrous DMF

Procedure:

  • Solid-Phase Synthesis of the CDN:

    • Synthesize the linear dinucleotide on a solid support using standard phosphoramidite (B1245037) chemistry.

    • Perform on-support cyclization to form the cyclic dinucleotide.

    • Cleave the CDN from the solid support and deprotect the nucleobases and phosphate (B84403) groups using AMA.

    • Purify the crude CDN by preparative HPLC.

    • Lyophilize the purified product.

  • Conjugation of the Linker to the STING Agonist:

    • Dissolve the amine-modified STING agonist and the Linker-COOH in anhydrous DMF.

    • Add HATU, HOBt, and DIPEA to the solution.

    • Stir the reaction mixture at room temperature for 4-16 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the STING agonist-linker conjugate by preparative HPLC.

    • Lyophilize the final product.

Protocol 2: In Vitro STING Activation Assay using a THP-1 Luciferase Reporter Cell Line

This protocol is for determining the potency of a STING agonist ADC in activating the STING pathway.

Materials:

  • THP-1 dual™ reporter cells (InvivoGen)

  • RPMI 1640 medium with 10% FBS, 1% Pen-Strep

  • STING agonist ADC

  • Non-binding control ADC

  • Positive control (e.g., 2'3'-cGAMP)

  • White, clear-bottom 96-well plates

  • QUANTI-Luc™ reagent

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed THP-1 dual™ cells at a density of 5 x 10^4 cells/well in 100 µL of culture medium in a 96-well plate.

  • Compound Preparation and Addition:

    • Prepare serial dilutions of the STING agonist ADC, non-binding control ADC, and positive control in culture medium.

    • Add 20 µL of the diluted compounds to the respective wells.

    • Include a vehicle control (culture medium).

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Luciferase Assay:

    • Prepare the QUANTI-Luc™ reagent according to the manufacturer's instructions.

    • Add 20 µL of the cell supernatant to a white 96-well plate.

    • Add 50 µL of the QUANTI-Luc™ reagent to each well.

    • Immediately measure the luminescence using a luminometer.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the agonist concentration.

    • Perform a non-linear regression analysis to determine the EC50 value.

Protocol 3: In Vivo Antitumor Efficacy in a Syngeneic Mouse Model

This protocol outlines a study to evaluate the anti-tumor activity of a STING agonist ADC in immunocompetent mice.

Materials:

  • Female C57BL/6 mice (6-8 weeks old)

  • MC38 colon carcinoma cells

  • STING agonist ADC

  • Non-binding control ADC

  • Vehicle control (e.g., PBS)

  • Sterile syringes and needles

  • Calipers

Procedure:

  • Tumor Implantation:

    • Inject 5 x 10^5 MC38 cells subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring and Grouping:

    • Monitor tumor growth every 2-3 days using calipers.

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice/group).

  • ADC Administration:

    • Administer the STING agonist ADC, non-binding control ADC, or vehicle control via intraperitoneal (i.p.) or intravenous (i.v.) injection according to the specified dosing schedule (e.g., once weekly for three weeks).

  • Efficacy Assessment:

    • Measure tumor volumes 2-3 times per week.

    • Monitor body weight as an indicator of toxicity.

    • Euthanize mice when tumors exceed a predetermined size or if signs of excessive toxicity are observed.

  • Data Analysis:

    • Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Plot survival curves and perform statistical analysis (e.g., Log-rank test).

Protocol 4: Cytokine Release Assay

This protocol is for quantifying the production of cytokines following STING activation.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or THP-1 cells

  • RPMI 1640 medium with 10% FBS, 1% Pen-Strep

  • STING agonist ADC

  • Non-binding control ADC

  • Positive control (e.g., LPS)

  • 96-well cell culture plates

  • Multiplex cytokine assay kit (e.g., Luminex) or ELISA kits for specific cytokines (e.g., IFN-β, TNF-α, IL-6)

Procedure:

  • Cell Seeding:

    • Seed PBMCs or THP-1 cells at an appropriate density in a 96-well plate.

  • Stimulation:

    • Treat the cells with serial dilutions of the STING agonist ADC, control ADC, or positive control.

    • Include a vehicle control.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.

  • Supernatant Collection:

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the cell culture supernatants.

  • Cytokine Quantification:

    • Analyze the supernatants for cytokine concentrations using a multiplex assay or individual ELISAs according to the manufacturer's instructions.

  • Data Analysis:

    • Generate dose-response curves for each cytokine and determine the EC50 for cytokine release.

References

Application Notes & Protocols: Bioconjugation with Fmoc-AEEA Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-8-amino-3,6-dioxaoctanoic acid (Fmoc-AEEA-OH) is a heterobifunctional linker widely employed in bioconjugation and solid-phase peptide synthesis (SPPS).[1][2] Its structure features a terminal carboxylic acid and an amine group protected by a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[1][3] These two functional groups are separated by a hydrophilic polyethylene (B3416737) glycol (PEG)-based spacer, which enhances the solubility of the resulting conjugates in aqueous media.[3][4]

The unique architecture of the Fmoc-AEEA linker offers precise control over the conjugation process. The carboxylic acid can be activated to react with primary amines, such as the N-terminus of a peptide or the side chain of a lysine (B10760008) residue on a protein.[3] Subsequently, the Fmoc group can be removed under mild basic conditions to expose a primary amine, which is then available for conjugation to another molecule, such as a drug, a fluorescent dye, or another peptide.[1][3] This sequential approach is particularly valuable in the synthesis of complex bioconjugates like antibody-drug conjugates (ADCs) and modified peptides.[4][5]

Properties of Fmoc-AEEA-OH

The physical and chemical properties of the Fmoc-AEEA linker are summarized below. These characteristics are essential for designing and executing successful conjugation strategies.

PropertyValueReferences
Synonyms Fmoc-8-amino-3,6-dioxaoctanoic acid, {2-[2-(Fmoc-amino)ethoxy]ethoxy}acetic acid, Fmoc-NH-PEG2-CH2COOH[1][3][5]
Molecular Formula C₂₁H₂₃NO₆[1][4]
Molecular Weight 385.42 g/mol [1][4]
Appearance White to off-white powder/solid[4]
Purity Typically >97.0%[1]
Solubility Soluble in organic solvents (DMF, NMP); hydrophilic spacer improves aqueous solubility of conjugates.[3][4]
Storage Conditions Short-term (days to weeks) at 0–4°C; Long-term (months to years) at -20°C under inert gas.[1][3]

Core Bioconjugation Principles & Workflows

The use of Fmoc-AEEA in bioconjugation involves two primary chemical transformations: the formation of a stable amide bond via its carboxylic acid group and the deprotection of the Fmoc group to reveal a reactive amine.

3.1. General Experimental Workflow

The overall process for creating a bioconjugate using an Fmoc-AEEA linker follows a logical sequence of activation, coupling, and deprotection, followed by the final payload conjugation.

G cluster_0 Step 1: Linker Activation & Coupling cluster_1 Step 2: Deprotection & Payload Conjugation A Fmoc-AEEA-OH (Linker) B Carboxyl Activation (e.g., EDC, HATU) A->B D Amide Bond Formation B->D C Biomolecule (e.g., Protein, Peptide) C->D E Fmoc-AEEA-Biomolecule (Intermediate Conjugate) D->E F Fmoc Deprotection (e.g., 20% Piperidine (B6355638)/DMF) E->F G H₂N-AEEA-Biomolecule F->G I Final Conjugation G->I H Activated Payload (e.g., Drug-NHS Ester) H->I J Final Bioconjugate I->J

Caption: General workflow for bioconjugation using Fmoc-AEEA linker.

3.2. Fmoc Group Deprotection

The removal of the Fmoc protecting group is a critical step, typically achieved through a base-catalyzed β-elimination mechanism. A secondary amine, most commonly piperidine, is used to abstract a proton from the fluorenyl ring system, leading to the release of the free amine on the linker and the formation of a stable dibenzofulvene (DBF)-piperidine adduct.[6][7]

G cluster_0 Fmoc Deprotection Mechanism Fmoc_Linker Fmoc-NH-AEEA-R Free_Amine H₂N-AEEA-R Fmoc_Linker->Free_Amine + Piperidine Piperidine Piperidine DBF_Adduct DBF-Piperidine Adduct Piperidine->DBF_Adduct Traps DBF byproduct

Caption: Base-mediated removal of the Fmoc protecting group.

3.3. Amide Bond Formation

The carboxylic acid of the Fmoc-AEEA linker must be activated to facilitate amide bond formation with an amine-containing biomolecule. This is commonly achieved using coupling reagents like EDC (in combination with NHS) or HATU, which convert the carboxylic acid into a more reactive intermediate that is susceptible to nucleophilic attack by the amine.[3][8]

G cluster_1 Amide Bond Formation Pathway Carboxylic_Acid Fmoc-AEEA-COOH Activator Coupling Reagent (e.g., HATU, EDC/NHS) Carboxylic_Acid->Activator Amine Biomolecule-NH₂ Amide_Bond Fmoc-AEEA-CO-NH-Biomolecule Amine->Amide_Bond Activator->Amide_Bond

Caption: Activation and coupling for amide bond synthesis.

Experimental Protocols

The following protocols provide detailed methodologies for key steps in the bioconjugation process using Fmoc-AEEA linkers. These are intended as a starting point and may require optimization based on the specific biomolecule and payload.

Protocol 1: Fmoc Deprotection on a Solid Support

This protocol is standard for Fmoc-based solid-phase peptide synthesis where the AEEA linker has been previously coupled to the N-terminus of a resin-bound peptide.[9]

  • Resin Preparation: Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30-60 minutes. Drain the solvent.

  • Deprotection Reagent: Prepare a 20% (v/v) solution of piperidine in DMF.[9][10][11]

  • First Deprotection: Add the 20% piperidine solution to the resin (approx. 10 mL per gram of resin). Agitate or shake the mixture at room temperature for 5-7 minutes.[9][10]

  • Filtration: Drain the deprotection solution from the resin.

  • Second Deprotection (Optional but Recommended): Add a fresh portion of the 20% piperidine solution and agitate for an additional 15-20 minutes to ensure complete removal of the Fmoc group.[7]

  • Washing: Drain the solution and wash the resin extensively with DMF (5-7 times) to remove all traces of piperidine and the DBF-piperidine adduct.[9]

  • Confirmation (Optional): A qualitative Kaiser test can be performed on a small sample of resin beads to confirm the presence of a free primary amine.

Protocol 2: Coupling Fmoc-AEEA-OH to an Amine-Containing Biomolecule in Solution (e.g., Protein)

This protocol describes the conjugation of the linker's carboxylic acid to a protein's lysine residues.

  • Reagent Preparation:

    • Dissolve the protein in a suitable conjugation buffer (e.g., PBS, pH 7.4-8.0). Protein concentration should typically be in the 1-10 mg/mL range.

    • Prepare a stock solution of Fmoc-AEEA-OH in a water-miscible organic solvent like DMF or DMSO.

    • Prepare fresh stock solutions of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide) in water or buffer immediately before use.

  • Activation of Fmoc-AEEA-OH:

    • In a separate microfuge tube, combine Fmoc-AEEA-OH (e.g., 10-20 fold molar excess over the protein), EDC (1.5 eq to linker), and Sulfo-NHS (1.5 eq to linker).

    • Incubate at room temperature for 15-30 minutes to form the reactive NHS ester.

  • Conjugation Reaction:

    • Add the activated Fmoc-AEEA-NHS ester solution directly to the protein solution.

    • Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight with gentle stirring.

  • Quenching and Purification:

    • Quench any unreacted NHS ester by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM.

    • Remove excess linker and reagents by dialysis, size-exclusion chromatography (SEC), or tangential flow filtration (TFF).

  • Characterization: Analyze the resulting Fmoc-AEEA-Protein conjugate using techniques like mass spectrometry (to determine the degree of labeling) and UV-Vis spectroscopy.

Protocol 3: Payload Conjugation to Deprotected AEEA-Biomolecule

This protocol assumes the Fmoc group has been removed from the AEEA-biomolecule conjugate, exposing the primary amine for further reaction.

  • Reagent Preparation:

    • Buffer exchange the H₂N-AEEA-Biomolecule into an amine-reactive buffer (e.g., PBS, pH 7.2-7.5).

    • Dissolve the payload, which has been pre-activated with an amine-reactive group (e.g., an NHS ester), in a suitable organic solvent (DMF or DMSO).

  • Conjugation Reaction:

    • Add the activated payload solution to the H₂N-AEEA-Biomolecule solution. A 3-5 fold molar excess of the payload is a common starting point.

    • Incubate at room temperature for 1-2 hours with gentle mixing. The reaction should be protected from light if using a photosensitive payload.

  • Purification:

    • Purify the final bioconjugate from excess payload and reaction byproducts using an appropriate method such as size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), or dialysis.

  • Final Characterization: Characterize the final product to determine key quality attributes such as purity, aggregation, and drug-to-biomolecule ratio (e.g., Drug-to-Antibody Ratio or DAR in ADCs).

Quantitative Performance Data

The performance of a linker is critical to the efficacy and safety of the final bioconjugate. Key metrics include conjugation efficiency, stability, and the pharmacokinetic profile of the conjugate. While direct comparative studies for Fmoc-AEEA are payload- and biomolecule-specific, the following table illustrates typical parameters evaluated for linker technologies in ADC development.

ParameterLinker TechnologyAntibody-PayloadModelResultReference
Conjugation Efficiency PtII Linker LxTrastuzumab-Lx-DFOIn vitro~75–90%[12]
In Vivo Efficacy Polysarcosine (PSar12)Anti-HER2-MMAE (DAR 8)BT-474 XenograftTumor regression at 3 mg/kg[13]
In Vivo Efficacy SMCC (Non-Cleavable)Kadcyla (T-DM1)Xenograft Mouse ModelNot statistically significant at 1 mg/kg[13]
Pharmacokinetics PEG12Not SpecifiedRatClearance (mL/day/kg): 47.3[13]
Pharmacokinetics Polysarcosine (PSar12)Not SpecifiedRatClearance (mL/day/kg): 38.9[13]

Note: The data presented are for illustrative purposes to highlight key performance indicators for linker technologies. The efficiency and in vivo performance of Fmoc-AEEA linkers will be dependent on the specific antibody, payload, and conjugation strategy used.

Applications

The versatility of the Fmoc-AEEA linker makes it suitable for a range of bioconjugation applications:

  • Antibody-Drug Conjugates (ADCs): Used to attach potent cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.[4]

  • Peptide Synthesis and Modification: Acts as a spacer to connect peptides to solid supports or to other functional molecules like fluorescent probes or carrier proteins.[2][3][14]

  • PEGylation: The inherent PEG-like structure of the AEEA moiety improves the solubility and pharmacokinetic properties of the resulting bioconjugates.[1][4]

  • PROTACs: The AEEA structure can be used as a component in linkers for Proteolysis Targeting Chimeras (PROTACs).[15][16]

References

Troubleshooting & Optimization

Solubility issues with Fmoc-Gly-NH-CH2-O-CH2COOH in DMSO.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the solubility of Fmoc-Gly-NH-CH2-O-CH2COOH in Dimethyl Sulfoxide (DMSO). It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in DMSO?

A1: The reported solubility of this compound in DMSO is 175 mg/mL (455.28 mM).[1][2][3] However, achieving this concentration often requires ultrasonic assistance to facilitate dissolution.[1][2][3] It is also crucial to use new, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can significantly negatively impact the solubility of the product.[2][3][4]

Q2: Why is my this compound not dissolving completely in DMSO even at lower concentrations?

A2: Several factors can contribute to incomplete dissolution. Poor solubility of Fmoc-protected amino acids can lead to incomplete reactions and the formation of deletion sequences in peptide synthesis.[5] Aggregation is a common issue, where the planar, aromatic Fmoc group can cause self-assembly of molecules through π-π stacking, reducing their effective concentration and reactivity.[5][6] The hydrophobicity of the molecule can also lead to aggregation in solution.[7] Finally, the quality of the DMSO is critical; absorbed moisture can lower the solubility.[2][3]

Q3: Can I use solvents other than DMSO to dissolve this compound?

A3: Yes, other polar aprotic solvents are commonly used for Fmoc-protected amino acids in solid-phase peptide synthesis (SPPS).[5] N,N-dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are the most common alternatives.[8][9] While DMF is widely used, NMP may offer better solvation and improve coupling yields in some cases.[8] For researchers focused on sustainability, "green" solvent mixtures, such as those containing DMSO in combination with ethyl acetate (B1210297) (EtOAc) or 2-Me-THF, are also being explored.[10][11]

Q4: How does the structure of this compound contribute to its solubility characteristics?

A4: The molecule has both hydrophobic and hydrophilic regions. The large, aromatic Fmoc group is hydrophobic and can lead to aggregation.[6][7] The glycine (B1666218), ether, and carboxylic acid components add polarity, but the overall solubility is a balance of these competing characteristics. The presence of the ether linkage and the glycine spacer are design elements in its function as an ADC linker.

Troubleshooting Guide

This section provides a systematic approach to resolving common solubility issues encountered with this compound in DMSO.

Issue 1: Compound Precipitates or Forms an Oily Suspension
  • Initial Observation: The compound does not form a clear solution and may appear as a cloudy suspension, an oily precipitate, or visible solid particles.

  • Troubleshooting Steps:

    • Verify Solvent Quality: Ensure you are using a new, anhydrous (dry) grade of DMSO. Hygroscopic DMSO that has absorbed moisture from the air can significantly hinder solubility.[2][3][4]

    • Apply Mechanical & Thermal Energy:

      • Sonication: Use an ultrasonic bath to break up aggregates and enhance dissolution.[1][2][3][6] This is a recommended step for this specific compound.

      • Vortexing: Vigorous mixing can aid in dissolving the compound.[6]

      • Gentle Heating: Carefully warm the solution (e.g., to around 37°C).[6] Be cautious, as excessive heat can potentially cause degradation of the Fmoc-protected compound.[6]

    • Prepare a Stock Solution: If direct dissolution in the reaction solvent is problematic, first dissolve the compound in a minimal amount of high-purity DMSO to create a concentrated stock solution, then dilute it into the reaction mixture as needed.

Issue 2: Incomplete or Slow Reactions Despite Apparent Dissolution
  • Initial Observation: The solution appears clear, but subsequent reaction steps are inefficient, suggesting the compound is not fully available.

  • Troubleshooting Steps:

    • Suspect Aggregation: Even in a visually clear solution, Fmoc-amino acids can form aggregates that reduce their effective concentration and reactivity.[5][6]

    • Consider Solvent Mixtures: Adding a small percentage of a different co-solvent can sometimes disrupt aggregation and improve solubility. A mixture of DMF with a small amount of DMSO is one such example.[6]

    • Alternative Solvents: If solubility issues persist and negatively impact your synthesis, consider switching to an alternative solvent system like NMP, which is known for its excellent solvating properties.[8][9]

Quantitative Solubility Data

The following table summarizes the known solubility data for this compound and a related, longer peptide linker for comparison.

CompoundSolventReported SolubilityMolar ConcentrationNotes
This compound DMSO175 mg/mL[1][2][3]455.28 mMUltrasonic assistance is required. Use of new, anhydrous DMSO is recommended.[1][2][3]
Fmoc-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOHDMSO100 mg/mL[4]154.88 mMUltrasonic assistance is required.[4]
Fmoc-Thr-OHDMSO100 mg/mL[5]251.60 mMUltrasonic assistance is required.[5]
Experimental Protocol: Determining Solubility

For applications requiring precise solubility data under your specific laboratory conditions, direct experimental determination is recommended.[5]

Objective: To determine the maximum solubility of this compound in DMSO at a specific temperature.

Materials:

  • This compound

  • Anhydrous DMSO

  • Vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Ultrasonic bath

  • Temperature-controlled shaker or water bath

Methodology:

  • Preparation: Accurately weigh a specific amount of this compound (e.g., 20 mg) into a clean, dry vial.

  • Solvent Addition: Add a small, precise volume of anhydrous DMSO (e.g., 50 µL) to the vial.

  • Dissolution Attempts:

    • Cap the vial tightly and vortex vigorously for 1-2 minutes.

    • If the solid is not fully dissolved, place the vial in an ultrasonic bath for 5-10 minutes.

    • Observe the solution. If it is clear, the compound is soluble at this concentration.

  • Incremental Solvent Addition: If the solid remains undissolved, add another small, known volume of DMSO (e.g., 10 µL).

  • Repeat: Repeat the vortexing and sonication steps.

  • Endpoint Determination: Continue adding solvent incrementally until a clear solution is obtained. The point at which all solid has just dissolved is the saturation point.

  • Calculation: Calculate the solubility by dividing the total mass of the compound by the total volume of the solvent used. Express the solubility in the desired units (e.g., mg/mL or mol/L).[5]

Visualizations
Troubleshooting Workflow

The diagram below illustrates a logical workflow for addressing solubility issues with this compound.

G cluster_0 Troubleshooting Solubility Issues A Start: Prepare Solution in Anhydrous DMSO B Is the solution clear? A->B C Apply Sonication & Gentle Heating B->C No F Proceed with Experiment B->F Yes D Is it dissolved now? C->D E Consider Alternative Solvents (e.g., NMP, DMF/DMSO mix) D->E No D->F Yes G Re-evaluate Concentration & Solvent Purity E->G G cluster_Compound Compound Properties cluster_Solvent Solvent Properties cluster_External External Factors Solubility Solubility of This compound Fmoc Hydrophobic Fmoc Group (π-π Stacking, Aggregation) Fmoc->Solubility Linker Polar Linker Structure (Glycine, Ether, COOH) Linker->Solubility Purity Solvent Purity (Anhydrous vs. Hygroscopic) Purity->Solubility Type Solvent Type (DMSO, DMF, NMP) Type->Solubility Energy Energy Input (Sonication, Heating, Vortexing) Energy->Solubility Concentration Concentration Concentration->Solubility

References

Technical Support Center: Troubleshooting Incomplete Coupling of Fmoc-Gly-NH-CH₂-O-CH₂COOH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing incomplete coupling of Fmoc-Gly-NH-CH₂-O-CH₂COOH during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of incomplete coupling with Fmoc-Gly-NH-CH₂-O-CH₂COOH?

While glycine (B1666218) itself is not sterically hindered, incomplete coupling of this linker can occur due to several factors, often related to the growing peptide chain and reaction conditions rather than the linker molecule itself.[1] Key causes include:

  • Peptide Aggregation and Secondary Structure Formation: As the peptide chain elongates, it can fold into secondary structures like beta-sheets or aggregate. This is particularly common in sequences rich in hydrophobic residues.[2] This folding can physically block the N-terminal amine, making it inaccessible to the activated linker.[1]

  • Incomplete Fmoc Deprotection: If the Fmoc protecting group from the previously coupled amino acid is not completely removed, the N-terminal amine will not be available for the subsequent coupling reaction, resulting in a truncated peptide sequence.[1]

  • Suboptimal Reagent Activation or Concentration: The activation of the carboxylic acid on the linker may be inefficient, or the effective concentration of reagents in the solvent could be too low due to poor solubility.[1]

  • Difficult Sequences: Certain preceding amino acid sequences can be inherently difficult to couple to. For instance, the Asp-Gly sequence is highly prone to aspartimide formation, a side reaction that can significantly reduce the yield of the desired peptide.[1]

Q2: My Kaiser test is positive (blue beads) after a standard coupling reaction with Fmoc-Gly-NH-CH₂-O-CH₂COOH. What should I do?

A positive Kaiser test indicates the presence of unreacted primary amines on the resin, confirming an incomplete coupling reaction.[2][3] The following systematic approach is recommended:

  • Perform a Second Coupling (Double Coupling): This is often the most straightforward and effective solution.[1] Wash the resin thoroughly with DMF to remove byproducts and unreacted reagents from the first coupling. Then, introduce a fresh solution of newly activated Fmoc-Gly-NH-CH₂-O-CH₂COOH and allow the reaction to proceed for another 1-2 hours.[1]

  • Re-evaluate Coupling Reagents: If double coupling is unsuccessful, consider switching to a more potent coupling reagent. Standard activators may not be sufficient for difficult or aggregated sequences.[1]

  • Increase Reaction Time and/or Temperature: Extending the coupling time (e.g., to 4 hours or overnight) can help drive the reaction to completion.[2] Cautiously increasing the temperature (e.g., to 40-50°C) may also improve coupling efficiency by disrupting aggregation, but care must be taken to avoid side reactions.[2]

  • Assess for Aggregation: If the peptide sequence is known to be prone to aggregation, consider incorporating aggregation-disrupting strategies in subsequent syntheses.[2]

Q3: Can the quality of the Fmoc-Gly-NH-CH₂-O-CH₂COOH linker affect the coupling reaction?

Absolutely. The purity of the linker is crucial. The presence of impurities can lead to side reactions and contribute to incomplete coupling. It is essential to use high-purity reagents from a reliable source.[2]

Q4: Are there alternative solvents I can use to improve coupling efficiency?

Yes, if peptide aggregation is suspected due to poor solvation, switching solvents can be beneficial. N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF/DMSO can be used to improve the solvation of the peptide chain and disrupt secondary structures.[2]

Troubleshooting Guide

The following diagram outlines a workflow for troubleshooting a positive Kaiser test, indicating incomplete coupling.

G Troubleshooting Workflow for Incomplete Coupling start Positive Kaiser Test (Blue Beads) double_coupling Perform Double Coupling start->double_coupling kaiser_test_2 Perform Kaiser Test double_coupling->kaiser_test_2 result Negative or Positive? kaiser_test_2->result negative Negative: Proceed with Fmoc Deprotection result->negative Negative positive Positive: Further Troubleshooting result->positive Positive optimize Optimize Conditions: - Stronger Coupling Reagent - Increase Time/Temp - Change Solvent (NMP, DMF/DMSO) positive->optimize cap_sequence Consider Capping Unreacted Amines (e.g., with Acetic Anhydride) optimize->cap_sequence

Caption: Troubleshooting workflow for a positive Kaiser test.

Data Presentation: Comparison of Coupling Reagents

For challenging coupling reactions, switching to a more potent activating reagent can significantly improve yields. The table below provides a qualitative comparison of common coupling reagents used in SPPS.

Reagent ClassExamplesEfficacyNotes
Uronium/Aminium HATU, HCTU, TBTUHighly effective for hindered couplings, fast reaction rates.Higher cost, potential for side reactions if not used correctly.[1]
Phosphonium PyBOP, PyAOPExcellent for hindered couplings, can be used in excess.PyBOP can produce a carcinogenic byproduct (HMPA).[1]
Carbodiimides DIC/DCC + AdditiveStandard, cost-effective.Less effective for difficult couplings compared to uronium/phosphonium salts.

Experimental Protocols

Protocol 1: Kaiser Test (Ninhydrin Test)

The Kaiser test is used to detect the presence of free primary amines on the resin, which indicates an incomplete coupling reaction.[3]

Reagents:

  • Solution A: 5 g of ninhydrin (B49086) in 100 mL of ethanol.

  • Solution B: 80 g of phenol (B47542) in 20 mL of ethanol.

  • Solution C: 2 mL of 0.001 M KCN diluted in 100 mL of pyridine.

Procedure:

  • Place a small sample of resin beads (10-15) in a small test tube.

  • Add 2-3 drops of each solution (A, B, and C) to the test tube.

  • Heat the test tube at 100-120°C for 3-5 minutes.[1]

  • Observation:

    • Positive Result (Incomplete Coupling): The resin beads and/or the solution turn a deep blue or purple color.[1][2]

    • Negative Result (Complete Coupling): The resin beads and solution remain yellow or colorless.[1][2]

Protocol 2: Double Coupling Procedure

This procedure is performed when a Kaiser test indicates that the initial coupling was incomplete.[1]

  • Initial Wash: After the first coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove all soluble reagents and byproducts.[1]

  • Prepare Fresh Reagents: In a separate vessel, prepare a fresh solution of activated Fmoc-Gly-NH-CH₂-O-CH₂COOH using the same equivalents of the linker and coupling reagents as in the first attempt.

  • Second Coupling: Add the newly prepared activated linker solution to the washed resin. Allow the reaction to proceed for an additional 1-2 hours at room temperature.[1]

  • Final Wash and Monitoring: After the second coupling, wash the resin thoroughly with DMF. Perform a Kaiser test (Protocol 1) to confirm the absence of free amines before proceeding to the Fmoc deprotection step for the newly added residue.[1]

References

Potential side reactions with glycine-based ether linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for glycine-based ether linkers. This resource is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential side reactions and other issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using a glycine-based ether linker in my bioconjugate?

Glycine-based ether linkers, which typically incorporate a polyethylene (B3416737) glycol (PEG) chain, offer several key advantages. The ether bonds provide high stability against hydrolysis compared to more labile linkages like esters. The PEG component enhances the water solubility of the conjugate, which can be beneficial when working with hydrophobic payloads.[1][2] Furthermore, the flexibility of the PEG chain can provide spatial separation between the conjugated molecules, minimizing interference with their biological function. Glycine itself can be a useful spacer element within the linker design.

Q2: Are glycine-based ether linkers completely stable under physiological conditions?

While the ether bonds within the linker backbone are generally stable, the overall linker can undergo degradation through other mechanisms. The primary pathway for the breakdown of PEG-based ether linkers in vivo is through oxidation.[3][4] This can be mediated by reactive oxygen species (ROS) or by enzymes such as alcohol and aldehyde dehydrogenases.[3][5]

Q3: Can my glycine-based ether linker be cleaved by enzymes?

The polyether backbone of PEG linkers is generally considered to be resistant to cleavage by common proteases. However, studies have shown that PEG can be oxidized by alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH), which can lead to the breakdown of the linker chain.[3][5] It is important to consider the metabolic stability of your specific linker design in the relevant biological environment.

Q4: What are common side reactions to be aware of during the conjugation step?

During the conjugation process, particularly if you are using an activated form of your linker (e.g., an NHS ester to target amine groups), several side reactions can occur:

  • Hydrolysis of the activated group: This is a common competing reaction where the activated group (e.g., NHS ester) reacts with water instead of the target functional group on your biomolecule. This leads to an inactive linker.[6]

  • Reaction with buffer components: Buffers containing primary amines, such as Tris or even free glycine, can react with activated linkers, reducing the yield of your desired conjugate.[6]

  • Non-specific binding: The PEG component of the linker can sometimes lead to non-specific binding with surfaces or other proteins, which can complicate purification and analysis.[7]

Troubleshooting Guide

Issue 1: Loss of Conjugate Activity or Unexpected Cleavage In Vitro/In Vivo

Question: My bioconjugate is losing activity over time, or I am observing unexpected cleavage of the linker. What could be the cause?

Answer: This issue is often related to the oxidative degradation of the PEG backbone of the ether linker, especially if your experimental system generates reactive oxygen species (ROS).

Possible Causes and Solutions:

Possible Cause Recommended Action
Oxidative Cleavage by ROS If your assay conditions (e.g., cell culture media, presence of certain metal ions) can generate ROS, this can lead to the breakdown of the PEG chain. Solution: Consider adding antioxidants to your system if appropriate for your experiment. Evaluate the stability of your conjugate in the presence of a known oxidizing agent (e.g., hydrogen peroxide) to confirm susceptibility.
Enzymatic Oxidation If incubating with cell lysates or in an in vivo model, enzymes like alcohol dehydrogenase (ADH) or aldehyde dehydrogenase (ALDH) may be oxidizing the linker.[3][5] Solution: Test the stability of your conjugate in the presence of purified ADH/ALDH and their necessary cofactors. If confirmed, you may need to redesign the linker to be more resistant to this metabolism.
Acid/Base Instability (Less Common) While ether bonds are generally stable, extreme pH conditions can cause cleavage.[8][9][10] Solution: Verify the pH of all your buffers and solutions. Ensure that the pH is maintained within a range where the ether linkage is known to be stable (typically pH 4-9 for most applications).
Issue 2: Low Conjugation Yield or Multiple Unexpected Products

Question: I am getting a low yield of my desired conjugate, and I see multiple other species in my analysis. What is going wrong?

Answer: Low yields and unexpected products during the conjugation step often point to side reactions involving the reactive handle of your linker or interfering substances in your reaction mixture.

Possible Causes and Solutions:

Possible Cause Recommended Action
Hydrolysis of Activated Linker If using an activated linker (e.g., NHS-ester), it can hydrolyze before reacting with your biomolecule. This is more pronounced at higher pH.[6] Solution: Optimize the reaction pH. For NHS esters, a pH of 7.2-8.0 is often a good compromise between amine reactivity and hydrolysis rate. Prepare and use the activated linker solution immediately.
Interfering Buffer Components Buffers containing primary amines (e.g., Tris, glycine) will compete with your target biomolecule for the activated linker.[6] Solution: Perform a buffer exchange on your biomolecule into a non-amine-containing buffer such as PBS or HEPES before starting the conjugation.
Suboptimal Molar Ratio An incorrect molar ratio of linker to biomolecule can lead to incomplete conjugation or the formation of multiple conjugated species. Solution: Perform a titration experiment to determine the optimal molar ratio of your specific linker and biomolecule to achieve the desired degree of labeling.
Impure Starting Materials Impurities in your linker or biomolecule can lead to side reactions and a heterogeneous product mixture. Solution: Ensure the purity of your starting materials using appropriate analytical techniques (e.g., HPLC, mass spectrometry) before proceeding with the conjugation.

Data Summary

Stability of Ether Linkages in Bioconjugates
Condition Stability of Ether Bond Potential Side Reactions/Products References
Hydrolysis (pH 4-9) Generally Stable-[8][9]
Strong Acid (e.g., HBr, HI) LabileCleavage to form alcohol and alkyl halide[8][10]
Strong Base Generally Stable-[8]
Oxidative Stress (ROS) Susceptible to DegradationChain cleavage, formaldehyde, formic acid, shorter PEG chains with terminal alcohols[3]
Enzymatic (ADH/ALDH) Susceptible to OxidationOxidation of terminal alcohols to aldehydes and carboxylic acids, leading to chain degradation[3][5]
Enzymatic (Proteases) Generally Stable-[11]

Visualizations

Signaling Pathways and Experimental Workflows

Oxidative_Degradation_Pathway Oxidative Degradation of Glycine-PEG Ether Linker cluster_ros ROS-Mediated Oxidation cluster_enzymatic Enzymatic Oxidation ROS Reactive Oxygen Species (ROS) Oxidized_PEG Oxidized PEG Intermediate ROS->Oxidized_PEG Oxidation PEG_Linker Glycine-PEG Ether Linker PEG_Linker->ROS PEG_Linker2 Glycine-PEG Ether Linker (with terminal -OH) Cleavage_Products Chain Cleavage Products (Formaldehyde, Formic Acid, Shorter PEG chains) Oxidized_PEG->Cleavage_Products Hydrolysis ADH Alcohol Dehydrogenase (ADH) PEG_Linker2->ADH Aldehyde_Intermediate Aldehyde Intermediate ADH->Aldehyde_Intermediate Oxidation ALDH Aldehyde Dehydrogenase (ALDH) Aldehyde_Intermediate->ALDH Carboxylic_Acid Carboxylic Acid Product ALDH->Carboxylic_Acid Oxidation

Caption: Potential pathways for the oxidative degradation of glycine-PEG ether linkers.

Troubleshooting_Workflow Troubleshooting Low Conjugation Yield Start Low Conjugation Yield Check_Buffer Is the buffer amine-free (e.g., no Tris or glycine)? Start->Check_Buffer Buffer_Exchange Perform buffer exchange into PBS or HEPES. Check_Buffer->Buffer_Exchange No Check_pH Is the reaction pH optimal (e.g., 7.2-8.0 for NHS esters)? Check_Buffer->Check_pH Yes Buffer_Exchange->Check_pH Adjust_pH Adjust pH of the reaction buffer. Check_pH->Adjust_pH No Check_Linker_Age Was the activated linker used immediately after preparation? Check_pH->Check_Linker_Age Yes Adjust_pH->Check_Linker_Age Prepare_Fresh Prepare fresh activated linker solution. Check_Linker_Age->Prepare_Fresh No Titrate_Ratio Optimize molar ratio of linker to biomolecule. Check_Linker_Age->Titrate_Ratio Yes Prepare_Fresh->Titrate_Ratio Success Improved Yield Titrate_Ratio->Success

Caption: A logical workflow for troubleshooting low yields in conjugation reactions.

References

Technical Support Center: Optimizing Coupling Efficiency for Fmoc-Protected Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the coupling efficiency of Fmoc-protected linkers. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the success of their solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low coupling efficiency with Fmoc-protected linkers?

A1: Low coupling efficiency in SPPS can be attributed to several factors:

  • Steric Hindrance: Bulky amino acid side chains or the growing peptide chain can physically block the reactive sites on the resin.[1][2]

  • Incomplete Fmoc Deprotection: If the Fmoc protecting group is not fully removed from the N-terminal amine, there will be fewer available sites for the next coupling reaction, leading to truncated or deletion sequences.[1][3]

  • Poor Resin Swelling: Inadequate swelling of the solid support in the chosen solvent can limit the accessibility of reactive sites.[1][3]

  • Degraded Reagents: The quality of coupling reagents, solvents, and the Fmoc-protected linker itself is critical for a successful reaction.[1] Old or improperly stored reagents can lead to side reactions or failed couplings.

  • Peptide Chain Aggregation: As the peptide chain elongates, it can fold and aggregate on the resin, preventing reagents from reaching the N-terminal amine.[1][2]

Q2: How can I monitor the completion of a coupling reaction?

A2: Several methods can be used to monitor the completeness of the coupling reaction:

  • Kaiser Test (Ninhydrin Test): This is a widely used colorimetric test to detect the presence of free primary amines.[1][4] A blue or purple color indicates incomplete coupling, while a yellow or colorless result suggests the reaction is complete.[1]

  • Chloranil Test or Trinitrobenzenesulfonic Acid (TNBS) Test: These are alternative colorimetric tests for monitoring coupling completion.[4]

  • UV-Vis Spectroscopy: Monitoring the release of the Fmoc group during the deprotection step can provide an indirect measure of the previous coupling efficiency.[1][3]

  • Test Cleavage and Analysis: A small amount of resin can be cleaved, and the resulting peptide analyzed by HPLC and mass spectrometry to identify any truncated sequences, which are a direct result of failed coupling steps.[1]

Q3: What is "double coupling" and when should I use it?

A3: Double coupling is the process of repeating the coupling step with a fresh solution of activated amino acid and coupling reagents. This technique is particularly useful for difficult couplings, such as those involving sterically hindered amino acids or sequences prone to aggregation, as it can significantly improve the yield and purity of the final peptide.[1][2]

Q4: Can the choice of solvent affect coupling efficiency?

A4: Yes, the solvent plays a crucial role. Dimethylformamide (DMF) is a standard solvent, but for difficult sequences or to disrupt peptide aggregation, a more polar solvent like N-methyl-2-pyrrolidone (NMP) can be beneficial.[1][3] It is essential to use fresh, high-purity, amine-free solvents, as contaminants can interfere with the coupling reaction.[1]

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common issues encountered during the coupling of Fmoc-protected linkers.

Issue: Low Coupling Efficiency

A positive Kaiser test (blue/purple beads) after the standard coupling time indicates the presence of unreacted primary amines and thus, low coupling efficiency.

Troubleshooting Workflow

TroubleshootingWorkflow cluster_reagents Reagent Quality Checks cluster_protocol Protocol Modifications cluster_advanced Advanced Strategies start Low Coupling Efficiency Observed (Positive Kaiser Test) reagent_check Step 1: Verify Reagent Quality start->reagent_check protocol_modification Step 2: Modify Reaction Protocol reagent_check->protocol_modification If problem persists fresh_solvents Use Fresh, High-Purity Solvents (DMF, NMP) fresh_reagents Ensure Coupling Reagents are Not Expired linker_storage Properly Stored Fmoc-Linker advanced_strategies Step 3: Implement Advanced Strategies protocol_modification->advanced_strategies If problem persists increase_time Increase Coupling Time (e.g., 2-4 hours) increase_conc Increase Reagent Concentration double_couple Perform a Double Coupling success Improved Coupling Efficiency (Negative Kaiser Test) advanced_strategies->success change_reagent Switch to a More Potent Coupling Reagent (e.g., HATU, COMU) change_solvent Switch to a More Polar Solvent (NMP) additives Add Chaotropic Salts (e.g., LiCl) temperature Increase Reaction Temperature (e.g., 40-50°C)

Caption: A step-by-step workflow for troubleshooting low coupling efficiency.

Quantitative Data Summary
Table 1: Comparison of Common Coupling Reagents
Coupling ReagentAdditiveBaseRelative EfficiencyNotes
HBTUHOBtDIPEAGoodA common and effective choice for standard couplings.[1]
HATUHOAtDIPEAExcellentGenerally more reactive than HBTU, especially for difficult couplings.[1][5]
HCTU-DIPEAVery GoodOffers good coupling efficiency and suppression of racemization.[6]
DICHOBt/OxymaN/AModerate-GoodA carbodiimide-based reagent that can minimize certain side reactions.[1]
COMUN/ADIPEAExcellentA highly efficient uronium-based reagent with good solubility.[1] Considered a safer alternative to benzotriazole-based reagents.[2]
PyBOPHOBtDIPEAVery GoodEffective for sterically hindered amino acids.[5]

Disclaimer: This table provides a general comparison; optimal conditions may vary depending on the specific sequence and resin.

Table 2: Recommended Troubleshooting Actions and Parameters
ProblemRecommended ActionParameter Adjustment
Incomplete DeprotectionIncrease deprotection time or perform a second deprotection.2 x 10-20 minutes with fresh 20% piperidine (B6355638) in DMF.[1][5]
Slow Coupling ReactionIncrease coupling time.Extend from 1-2 hours to 2-4 hours, or even up to 12 hours for very difficult couplings.[1][2]
Steric HindrancePerform a double coupling.Repeat the coupling step with fresh reagents for 1-2 hours.[2]
Switch to a more potent coupling reagent.Replace HBTU with HATU or COMU.[1][2]
Peptide AggregationSwitch to a more polar solvent.Use NMP instead of DMF.[1]
Add chaotropic salts.Add a low concentration of LiCl to the coupling mixture.[1]
Increase reaction temperature.Perform the coupling at 40-50°C.[1]

Experimental Protocols

Protocol 1: Standard Coupling of an Fmoc-Amino Acid
  • Resin Swelling: Swell the resin in an appropriate solvent (e.g., DMF or DCM) for at least 30 minutes.[3][5]

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes. Drain the solution and repeat this step once.[2]

  • Washing: Thoroughly wash the resin with DMF (at least 5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[2][3]

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-amino acid (3-4 equivalents), a coupling reagent (e.g., HATU, 3.9 equivalents), and an additive (e.g., Oxyma, 4 equivalents) in DMF. Add a base (e.g., DIPEA, 6-8 equivalents) and allow the mixture to pre-activate for 1-2 minutes.[2][5]

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-4 hours. For difficult couplings, this time can be extended.[2][5]

  • Monitoring: Perform a Kaiser test (see Protocol 2) to check for the presence of free primary amines.[5]

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF, DCM, and methanol.[5]

  • Drying: Dry the resin under vacuum.[5]

Protocol 2: Kaiser Test (Ninhydrin Test) for Monitoring Coupling

This test is used to detect the presence of free primary amines.[1]

Reagents:

  • Solution A: 5 g ninhydrin (B49086) in 100 mL ethanol.[1]

  • Solution B: 80 g phenol (B47542) in 20 mL ethanol.[1]

  • Solution C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.[1]

Procedure:

  • Take a small sample of resin beads (1-5 mg) in a small glass test tube.[1][5]

  • Add 2-3 drops of each of the three solutions (A, B, and C) to the test tube.[1]

  • Heat the test tube at 100°C for 5 minutes.[1]

  • Observe the color of the beads and the solution.

Interpretation of Results:

  • Blue/Purple: Incomplete coupling (free amines are present).[1]

  • Yellow/Colorless: Complete coupling (no free amines detected).[1]

Visualizing the Coupling and Monitoring Workflow

CouplingWorkflow start Start: Swollen Resin with Free Amine coupling Couple with Activated Fmoc-Amino Acid start->coupling wash1 Wash Resin coupling->wash1 kaiser_test Perform Kaiser Test wash1->kaiser_test positive Positive (Blue/Purple) kaiser_test->positive Incomplete negative Negative (Yellow/Colorless) kaiser_test->negative Complete troubleshoot Troubleshoot: - Double Couple - Change Reagents positive->troubleshoot deprotection Proceed to Fmoc Deprotection negative->deprotection troubleshoot->coupling next_cycle Begin Next Coupling Cycle deprotection->next_cycle

Caption: Workflow for Fmoc-amino acid coupling and monitoring.

References

Technical Support Center: HPLC Purification of Peptides with Hydrophilic Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the HPLC purification of peptides containing hydrophilic linkers.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC purification of peptides with hydrophilic linkers, offering potential causes and solutions in a question-and-answer format.

Problem Potential Cause Suggested Solution
Poor or No Retention (Peptide elutes in the void volume) 1. Peptide is too hydrophilic for the column/mobile phase combination. [1][2] 2. Inappropriate sample solvent. The solvent used to dissolve the peptide may be too strong, causing it to elute without interacting with the stationary phase.[1][3] 3. Phase collapse of the C18 column. This can occur when using high aqueous mobile phases (e.g., >95% water) with some traditional C18 columns.[3] 4. Ion-pairing reagent is insufficient or absent. Trifluoroacetic acid (TFA) is a common ion-pairing reagent that helps retain peptides.[4][5][][7]1. Modify the mobile phase: Start with a lower initial concentration of organic solvent (e.g., 0-5% acetonitrile).[3][4] Consider using a shallower gradient.[4][8] For extremely hydrophilic peptides, consider an alternative chromatography method like Hydrophilic Interaction Liquid Chromatography (HILIC).[9][10][11] 2. Dissolve the sample in the initial mobile phase (high aqueous) or water. [1][3] Avoid dissolving the sample in strong organic solvents like pure acetonitrile (B52724) or DMSO if possible.[1] 3. Use an aqueous-compatible C18 column (e.g., "Aqua" or "Hydro" type) designed for use with highly aqueous mobile phases. [3] Alternatively, prevent phase collapse by ensuring the mobile phase always contains a small amount of organic solvent (e.g., ≥5% acetonitrile).[3] 4. Ensure the mobile phase contains an appropriate ion-pairing reagent, typically 0.1% TFA in both aqueous and organic solvents. [4][5][][12]
Poor Peak Shape (Broadening or Tailing) 1. Secondary interactions with the silica (B1680970) backbone of the column. This can be caused by exposed silanol (B1196071) groups.[7][13] 2. Inappropriate pH of the mobile phase. The pH can affect the charge state of the peptide and its interaction with the column. 3. Column overloading. Injecting too much sample can lead to peak distortion.[14] 4. Presence of salts from synthesis in the sample. 1. Use a high-purity, well-end-capped column to minimize silanol interactions. [7] Ensure sufficient ion-pairing reagent (e.g., 0.1% TFA) is used to mask silanol groups.[7] 2. Adjust the mobile phase pH. Using an acidic mobile phase (e.g., with TFA, pH ~2) is standard for peptides to ensure protonation of acidic residues and good peak shape.[5][] 3. Reduce the amount of peptide injected onto the column. Typical loading capacities for preparative columns are in the range of 1-2 mg per mL of packed column volume.[14] 4. Desalt the peptide sample before HPLC purification using techniques like solid-phase extraction (SPE) or size-exclusion chromatography (SEC). [9]
Low Recovery of the Purified Peptide 1. Peptide precipitation on the column. This can occur if the peptide is not soluble in the mobile phase. 2. Irreversible adsorption to the column. Highly hydrophobic or "sticky" peptides can be difficult to elute. 3. Peptide degradation. Some peptides may be unstable in the acidic mobile phase.1. Ensure the peptide is soluble in the starting mobile phase conditions. If solubility is an issue, consider using a different mobile phase system or adding solubilizing agents (use with caution as they may interfere with purification). 2. Try a different stationary phase (e.g., C8 or C4 for more hydrophobic peptides) or a different organic modifier (e.g., methanol (B129727) instead of acetonitrile). [2] A steeper gradient or a final high organic wash can help elute strongly bound peptides. 3. If the peptide is acid-labile, consider using a different mobile phase modifier, such as formic acid or an acetate (B1210297) buffer system. [] Minimize the time the peptide is in solution.[4]
Difficulty Separating the Peptide from a Hydrophilic Impurity 1. Co-elution of the peptide and impurity. The chromatographic conditions may not be optimal for resolving the two components. 2. The impurity has very similar properties to the target peptide. 1. Optimize the gradient. A shallower gradient around the elution point of the peptide can improve resolution.[8][15] 2. Try an orthogonal separation method. If RP-HPLC is not effective, consider using a different technique like Ion-Exchange Chromatography (IEX) or HILIC, which separate based on different properties (charge and hydrophilicity, respectively).[9][11]

Frequently Asked Questions (FAQs)

1. What is the best type of column for purifying peptides with hydrophilic linkers?

For most peptides, including those with hydrophilic linkers, a C18 reversed-phase column is the standard starting point.[12][16] However, for very hydrophilic peptides that show poor retention on a C18 column, a column with a less hydrophobic stationary phase, such as C8 or C4, might be more suitable.[16][17] For extremely hydrophilic peptides, Hydrophilic Interaction Liquid Chromatography (HILIC) columns are a good alternative.[9][11]

2. Why is Trifluoroacetic Acid (TFA) used in the mobile phase?

TFA serves two main purposes in peptide purification[5][][7]:

  • Ion-Pairing Reagent: It forms ion pairs with the charged residues of the peptide, which increases the peptide's overall hydrophobicity and improves its retention on the reversed-phase column.

  • pH Modifier: It lowers the pH of the mobile phase to around 2, which helps to protonate acidic residues and suppress the ionization of silanol groups on the silica-based column, leading to sharper peaks.

3. Can I use a different acid instead of TFA?

Yes, other acids like formic acid (FA) or acetic acid can be used.[] Formic acid is often preferred for applications where the purified peptide will be analyzed by mass spectrometry, as it is less ion-suppressive than TFA.[7] However, TFA generally provides better peak shapes.[7]

4. How do I choose the right gradient for my peptide?

A good starting point for a scouting run is a broad gradient, for example, 5% to 95% acetonitrile over 20-30 minutes.[4] Based on the retention time of your peptide in the scouting run, you can then optimize the gradient to be shallower around the elution point of your peptide to improve resolution.[8][15] A typical gradient for peptide purification is a shallow increase of 1% to 4% organic solvent per minute.[4]

5. How should I prepare my sample for injection?

The best practice is to dissolve your peptide in the initial mobile phase conditions (high aqueous content).[1][3] If the peptide is not soluble in the initial mobile phase, you can use a small amount of a stronger solvent like acetonitrile or DMSO to dissolve it first, and then dilute it with the initial mobile phase. However, be aware that injecting a sample in a solvent much stronger than the mobile phase can lead to poor peak shape and reduced retention.[1] It is also recommended to filter your sample through a 0.22 µm or 0.45 µm filter before injection to remove any particulates that could clog the column.[9]

6. What detection wavelength should I use for my peptide?

The most common wavelength for detecting peptides is 214 nm or 220 nm, which corresponds to the absorbance of the peptide bond.[12] If your peptide contains aromatic amino acids (tryptophan, tyrosine, phenylalanine), you can also monitor at 280 nm.

Experimental Protocols

Standard Reversed-Phase HPLC (RP-HPLC) Protocol for Peptide Purification
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.

    • Degas both mobile phases before use.

  • Sample Preparation:

    • Dissolve the crude peptide in Mobile Phase A at a concentration of 1-5 mg/mL.

    • If the peptide has poor solubility, a minimal amount of Mobile Phase B or another suitable solvent can be added to aid dissolution.

    • Filter the sample through a 0.45 µm syringe filter.

  • Column Equilibration:

    • Install a suitable C18 reversed-phase column.

    • Equilibrate the column with the initial gradient conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) for at least 5-10 column volumes, or until a stable baseline is achieved.

  • Chromatographic Run:

    • Inject the prepared sample onto the column.

    • Run a linear gradient. A typical scouting gradient is from 5% to 65% Mobile Phase B over 30 minutes.

    • Monitor the elution of the peptide at 214 nm or 220 nm.

  • Fraction Collection:

    • Collect fractions corresponding to the peaks of interest.

  • Post-Run Analysis and Processing:

    • Analyze the collected fractions by analytical HPLC or mass spectrometry to determine their purity.

    • Pool the pure fractions and lyophilize to obtain the purified peptide as a powder.[4]

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_post Post-Purification MobilePhase Mobile Phase Preparation Equilibration Column Equilibration MobilePhase->Equilibration SamplePrep Sample Preparation Injection Sample Injection SamplePrep->Injection Equilibration->Injection Gradient Gradient Elution Injection->Gradient Detection UV Detection Gradient->Detection Collection Fraction Collection Detection->Collection Analysis Purity Analysis Collection->Analysis Lyophilization Lyophilization Analysis->Lyophilization

Caption: Experimental workflow for HPLC purification of peptides.

Troubleshooting_Tree Start HPLC Issue Q1 Poor or No Retention? Start->Q1 Q2 Poor Peak Shape? Q1->Q2 No Sol1 Lower Initial %B Use HILIC Change Sample Solvent Q1->Sol1 Yes Q3 Low Recovery? Q2->Q3 No Sol2 Use High-Purity Column Adjust pH Reduce Load Q2->Sol2 Yes Sol3 Check Solubility Change Column/Solvent Use Milder Acid Q3->Sol3 Yes End Problem Solved Q3->End No Sol1->End Sol2->End Sol3->End

Caption: Troubleshooting decision tree for common HPLC issues.

References

Storage and handling conditions for Fmoc-Gly-NH-CH2-O-CH2COOH.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed information on the storage, handling, and use of Fmoc-Gly-NH-CH₂-O-CH₂COOH, a linker commonly used in the synthesis of Antibody-Drug Conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for Fmoc-Gly-NH-CH₂-O-CH₂COOH?

A1: Fmoc-Gly-NH-CH₂-O-CH₂COOH should be stored under specific conditions to ensure its stability and integrity. For long-term storage, it is recommended to store the powder at -20°C for up to three years or at 4°C for up to two years.[1][2] Once in solvent, the solution should be stored at -80°C for up to six months or at -20°C for up to one month.[1][3][4][5][6] To prevent degradation from multiple freeze-thaw cycles, it is advisable to aliquot the solution after preparation.[4][5]

Q2: What is the proper way to handle Fmoc-Gly-NH-CH₂-O-CH₂COOH in the laboratory?

A2: Standard laboratory safety protocols should be followed when handling this compound. This includes using personal protective equipment (PPE) such as gloves, safety goggles, and a lab coat.[7] Work should be conducted in a well-ventilated area or under a fume hood.[8] Avoid inhalation of dust and direct contact with skin and eyes.[7][8] In case of contact, wash the affected area thoroughly with soap and water.[8] If inhaled, move to fresh air.[7][8]

Q3: In which solvents is Fmoc-Gly-NH-CH₂-O-CH₂COOH soluble?

A3: Fmoc-Gly-NH-CH₂-O-CH₂COOH is soluble in polar organic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF).[1][9] For instance, its solubility in DMSO is 175 mg/mL.[1] It is recommended to use ultrasonic treatment to aid dissolution.[1][5]

Q4: What is the primary application of Fmoc-Gly-NH-CH₂-O-CH₂COOH?

A4: This compound is primarily used as a linker in the synthesis of Antibody-Drug Conjugates (ADCs).[1][4][10][11] ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer.

Data Summary

Storage Conditions
FormStorage TemperatureDuration
Powder-20°C3 years[1][2]
4°C2 years[1][2]
In Solvent-80°C6 months[1][3][4][5][6]
-20°C1 month[1][3][4][5][6]
Solubility
SolventConcentrationNotes
DMSO175 mg/mL (455.28 mM)Ultrasonic treatment may be needed[1]

Troubleshooting Guide

Q1: I am observing incomplete coupling of Fmoc-Gly-NH-CH₂-O-CH₂COOH to my resin. What could be the cause and how can I fix it?

A1: Incomplete coupling can arise from several factors. Firstly, ensure that the resin was properly swelled before coupling.[12] Secondly, the activation of the carboxylic acid group of the linker may be insufficient. Consider using a more potent activating agent like HATU or HCTU.[12][13] A double coupling, where the coupling step is repeated, can also improve the yield.[12] Finally, steric hindrance on the resin can be an issue; ensure the previous deprotection step was complete by performing a Kaiser test.[12]

Q2: My final product shows deletion sequences after synthesis. What is the likely cause?

A2: Deletion sequences are often the result of incomplete coupling in one of the synthesis cycles.[12] To troubleshoot, it is recommended to optimize the coupling time and consider using a more efficient activating agent.[12] For challenging sequences, a double coupling strategy can be beneficial.[14]

Q3: I am seeing premature cleavage of the Fmoc group during coupling. How can I prevent this?

A3: Premature Fmoc group cleavage can occur during slow coupling reactions.[15] Ensure that the base used for activation, typically DIPEA, is not excessively strong or used in large excess. The stability of the Fmoc group is dependent on the base concentration, solvent, and temperature.[15]

Experimental Protocols

Protocol: Coupling of Fmoc-Gly-NH-CH₂-O-CH₂COOH to Amino-Functionalized Resin

This protocol outlines the manual coupling of Fmoc-Gly-NH-CH₂-O-CH₂COOH to a rink amide resin.

1. Resin Swelling:

  • Place the desired amount of rink amide resin in a solid-phase synthesis vessel.
  • Add DMF (10-15 mL per gram of resin) and allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[12]
  • After swelling, drain the solvent.

2. Fmoc Deprotection of the Resin:

  • Add a 20% (v/v) solution of piperidine (B6355638) in DMF to the swelled resin.
  • Agitate the mixture for 5-20 minutes. A two-step treatment (e.g., 2 minutes followed by 10 minutes) is common.[12][14]
  • Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.[12]

3. Activation of Fmoc-Gly-NH-CH₂-O-CH₂COOH:

  • In a separate vial, dissolve Fmoc-Gly-NH-CH₂-O-CH₂COOH (3-5 equivalents relative to resin loading), an activating agent (e.g., HBTU or HATU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF.
  • Allow the mixture to pre-activate for a few minutes.[12]

4. Coupling to Resin:

  • Add the activated linker solution to the deprotected resin.
  • Agitate the reaction mixture for 1-2 hours at room temperature.[12]
  • Optional: Perform a Kaiser test to monitor the reaction. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.[12]
  • Drain the coupling solution and wash the resin thoroughly with DMF, followed by dichloromethane (B109758) (DCM).[12]

Visualizations

experimental_workflow Experimental Workflow: Coupling of Fmoc-Gly-NH-CH2-O-CH2COOH cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Washing resin_swelling 1. Resin Swelling in DMF fmoc_deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) resin_swelling->fmoc_deprotection coupling 4. Coupling to Resin (1-2 hours) fmoc_deprotection->coupling linker_activation 3. Linker Activation (HATU/DIPEA in DMF) linker_activation->coupling kaiser_test 5. Kaiser Test (Optional) coupling->kaiser_test kaiser_test->coupling Positive (Recouple) washing 6. Wash Resin (DMF, DCM) kaiser_test->washing Negative end end washing->end Ready for next step

Caption: Workflow for coupling this compound to a solid support.

troubleshooting_workflow Troubleshooting: Incomplete Coupling cluster_checks Initial Checks cluster_actions Corrective Actions cluster_advanced Advanced Solutions start Incomplete Coupling Detected (Positive Kaiser Test) check_reagents Are reagents fresh? (Activator, Base) start->check_reagents check_deprotection Was previous deprotection complete? start->check_deprotection check_swelling Was resin properly swelled? start->check_swelling recouple Perform a double coupling check_reagents->recouple Yes check_deprotection->recouple Yes check_swelling->recouple Yes change_activator Use a stronger activator (e.g., HATU) recouple->change_activator Still incomplete end end recouple->end Successful extend_time Extend coupling time change_activator->extend_time chaotropic_salt Add chaotropic salt (e.g., LiCl) extend_time->chaotropic_salt If aggregation is suspected chaotropic_salt->end Re-evaluate synthesis strategy

Caption: Decision tree for troubleshooting incomplete coupling reactions.

References

Technical Support Center: Best Practices for Fmoc Deprotection with Sensitive Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the N-9-fluorenylmethoxycarbonyl (Fmoc) deprotection step, particularly when working with sensitive linkers in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for Fmoc deprotection?

Standard Fmoc deprotection is typically achieved by treating the peptide-resin with a 20% (v/v) solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][2][3] The process usually involves two treatments: a short initial treatment (1-2 minutes) followed by a longer one (5-15 minutes).[1]

Q2: What makes a linker "sensitive" to Fmoc deprotection conditions?

Linkers can be sensitive to the basic conditions of standard Fmoc deprotection, leading to premature cleavage of the peptide from the resin or other side reactions.[4] Highly acid-sensitive linkers, such as those used for the synthesis of protected peptide fragments (e.g., 2-chlorotrityl, Sieber amide), can also be susceptible to cleavage with repeated or prolonged exposure to piperidine.[5] Some linkers are designed to be base-labile, and standard Fmoc deprotection conditions can cause their degradation.[6][7]

Q3: What are the common side reactions associated with Fmoc deprotection, especially with sensitive linkers?

Common side reactions include:

  • Aspartimide formation: Peptides containing Asp-Xxx sequences (particularly Asp-Gly, Asp-Asn, Asp-Ser) are prone to cyclization under basic conditions.[8]

  • Diketopiperazine (DKP) formation: This can occur at the N-terminal dipeptide, leading to chain termination.[9]

  • Premature linker cleavage: As mentioned, some linkers are not fully stable to repeated piperidine treatments.

  • Racemization: Certain amino acids are susceptible to epimerization under basic conditions.

Q4: What are some alternatives to piperidine for Fmoc deprotection of sensitive linkers?

Several alternatives to piperidine have been investigated to mitigate side reactions and address regulatory restrictions on piperidine.[6][10][11] These include:

  • Piperazine (B1678402): Often used in combination with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), piperazine can be a safer and effective alternative.[9][12]

  • 4-Methylpiperidine: This reagent is considered fully equivalent to piperidine for Fmoc removal and is not a controlled substance.[11][13]

  • DBU: Used in low concentrations (e.g., 2%) in combination with piperidine or piperazine, DBU can accelerate deprotection, allowing for shorter reaction times.[9][12][14]

  • Morpholine (B109124): This weaker base can minimize aspartimide formation.[12]

  • 3-(diethylamino)propylamine (DEAPA): Identified as a viable "green" alternative to piperidine.[10]

  • Diethylamine (DEA): Can be used for Fmoc removal and has a lower boiling point than piperidine, facilitating its removal.[6][15]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Premature cleavage of peptide from a sensitive linker The linker is not stable to the basicity of the deprotection reagent.- Use a weaker base such as 50% morpholine in DMF. - For very acid-labile linkers, consider using a milder deprotection cocktail like 2% DBU/2% piperidine in DMF to shorten the reaction time.
Aspartimide Formation Sequence-dependent cyclization of Asp-Xxx residues.- Add an acidic additive like 0.1 M HOBt or formic acid to the piperidine deprotection solution.[8] - Use a weaker base like piperazine.[8]
Incomplete Fmoc Deprotection Steric hindrance, peptide aggregation, or suboptimal reagents.- Increase deprotection time or use a stronger base cocktail like 2% DBU and 20% piperidine in DMF.[14] - Switch to a more polar solvent like N-Methyl-2-pyrrolidone (NMP) to improve solvation.[14]
Diketopiperazine (DKP) Formation Cyclization of the N-terminal dipeptide.- Use a milder deprotection condition such as 5% piperazine in DMF or NMP.[9]

Quantitative Data Summary

Deprotection Cocktail Typical Concentration Application Notes Reference(s)
Piperidine in DMF20% (v/v)Standard condition for routine synthesis.[1][2][3]
DBU/Piperidine in DMF2% DBU, 20% PiperidineFor difficult or sterically hindered sequences.[14]
Piperazine/DBU in NMP5% Piperazine, 2% DBUReduces diketopiperazine formation and can enhance deprotection kinetics.[9]
4-Methylpiperidine in DMF20% (v/v)A direct, non-regulated substitute for piperidine.[11][13]
Morpholine in DMF50% (v/v)Minimizes aspartimide formation.[12]
Diethylamine (DEA) in DCM50% (v/v)An alternative for base-labile linkers.[6]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection
  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.[14]

  • Initial Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 2 minutes.[1]

  • Drain and Main Deprotection: Drain the deprotection solution and add a fresh portion of 20% piperidine in DMF. Agitate for 10-15 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[14]

  • Confirmation: Perform a Kaiser test to confirm the presence of a free primary amine before proceeding to the next coupling step.[14]

Protocol 2: Modified Fmoc Deprotection for Sensitive Linkers (using Piperazine/DBU)
  • Resin Swelling: Swell the peptide-resin in NMP for at least 30 minutes.

  • Deprotection: Drain the NMP and add a solution of 5% (w/v) piperazine and 2% (v/v) DBU in NMP.[9]

  • Reaction Time: Agitate the mixture for 5-10 minutes. The reaction progress can be monitored by HPLC analysis of cleaved aliquots.

  • Washing: Drain the deprotection solution and wash the resin extensively with NMP (at least 7 times) to ensure complete removal of the reagents.

  • Confirmation: Perform a Kaiser test to confirm complete deprotection.

Visualizations

Fmoc_Deprotection_Mechanism Fmoc_Peptide Fmoc-NH-Peptide Intermediate Carbamate Intermediate Fmoc_Peptide->Intermediate + Piperidine Piperidine Piperidine Adduct DBF-Piperidine Adduct Piperidine->Adduct Free_Peptide H2N-Peptide Intermediate->Free_Peptide -> CO2 + DBF DBF Dibenzofulvene (DBF) DBF->Adduct + Piperidine Troubleshooting_Workflow Start Fmoc Deprotection Issue Incomplete Incomplete Deprotection? Start->Incomplete SideReaction Side Reaction? Incomplete->SideReaction No StrongerBase Use Stronger Base (e.g., DBU cocktail) Incomplete->StrongerBase Yes LongerTime Increase Reaction Time Incomplete->LongerTime Yes Aspartimide Aspartimide Formation? SideReaction->Aspartimide Yes End Problem Resolved StrongerBase->End LongerTime->End WeakerBase Use Weaker Base (e.g., Morpholine) Aspartimide->WeakerBase Yes AcidicAdditive Add Acidic Additive (e.g., HOBt) Aspartimide->AcidicAdditive Yes DKP DKP Formation? Aspartimide->DKP No WeakerBase->End AcidicAdditive->End Piperazine Use Piperazine DKP->Piperazine Yes DKP->End No Piperazine->End

References

Technical Support Center: Solid-Phase Synthesis with Fmoc-Gly-NH-CH2-O-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for solid-phase peptide synthesis (SPPS) utilizing the Fmoc-Gly-NH-CH2-O-CH2COOH linker. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve peptide yield.

Frequently Asked Questions (FAQs)

Q1: What is the this compound linker and what is it used for?

This compound is a hydrophilic linker used in solid-phase peptide synthesis. The Fmoc (9-fluorenylmethyloxycarbonyl) group provides temporary N-terminal protection, which is removed under mild basic conditions.[1][] This type of linker is often employed in the synthesis of peptide drug conjugates (ADCs).[3][4]

Q2: I am observing a significantly lower than expected yield. What are the common causes?

Low yield in SPPS can stem from several factors throughout the synthesis cycle. The primary areas to investigate are:

  • Incomplete Fmoc Deprotection: If the Fmoc group is not fully removed, the subsequent amino acid cannot be coupled, leading to truncated sequences.[5]

  • Inefficient Coupling: The incoming amino acid may not couple completely to the free amine on the resin-bound peptide.[5] This is particularly a concern with sterically hindered amino acids.[6]

  • Peptide Aggregation: The growing peptide chain can aggregate on the solid support, hindering reagent access to the reactive sites.[5]

  • Poor Resin Swelling: Inadequate swelling of the resin can limit the diffusion of reagents, leading to incomplete reactions.[7][8][9]

  • Side Reactions: Undesirable chemical reactions, such as diketopiperazine or aspartimide formation, can reduce the yield of the target peptide.[10][11][12][13]

  • Issues During Cleavage: Incomplete cleavage from the resin or side reactions caused by reactive cationic species generated during cleavage can lower the final yield.[14]

Q3: How can I monitor the completeness of deprotection and coupling steps?

The most common method for monitoring the presence of free primary amines is the qualitative ninhydrin (B49086) (Kaiser) test.[6][15]

  • After deprotection: A positive ninhydrin test (blue/purple beads) indicates successful Fmoc removal.

  • After coupling: A negative ninhydrin test (yellow/colorless beads) indicates complete coupling.

For automated synthesis, UV monitoring of the Fmoc deprotection step can provide real-time feedback on the reaction's completion.[1][11][16]

Q4: What are the optimal conditions for cleaving my peptide from a resin with this type of linker?

The cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA).[17] To prevent side reactions from highly reactive cationic species generated during this process, a "cleavage cocktail" containing scavengers is essential.[18] The exact composition of the cocktail depends on the amino acids present in your peptide sequence. A common general-purpose cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5) .

Troubleshooting Guides

Issue 1: Incomplete Fmoc Deprotection

Symptoms:

  • Negative or weak positive ninhydrin test after the deprotection step.

  • Absence of the desired mass in the final product, but presence of truncated sequences upon mass spectrometry analysis.

Root Causes & Solutions:

Root CauseMitigation Strategy
Insufficient Deprotection Time Increase the duration of the piperidine (B6355638) treatment. Instead of a single treatment, perform two shorter treatments (e.g., 2 x 10 minutes).[19]
Degraded Deprotection Reagent Use a fresh solution of 20% piperidine in high-purity, amine-free DMF.
Peptide Aggregation Use solvents known to disrupt aggregation, such as N-methylpyrrolidone (NMP), or add chaotropic salts.
Difficult Sequences For particularly stubborn Fmoc removal, a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be added to the piperidine solution (e.g., 2% DBU). Use with caution as it can promote side reactions.[5][19]
Issue 2: Inefficient Coupling

Symptoms:

  • Positive ninhydrin test after the coupling step.[19]

  • Presence of deletion sequences (missing one or more amino acids) in the final product, confirmed by mass spectrometry.[19]

Root Causes & Solutions:

Root CauseMitigation Strategy
Steric Hindrance For bulky amino acids, increase the excess of the amino acid and coupling reagents.[6] Consider using more potent coupling reagents like HATU, HCTU, or PyBOP.[6][11]
Inadequate Activation Ensure coupling reagents are fresh and anhydrous. Allow for a short pre-activation time (1-2 minutes) before adding the activated amino acid to the resin.[6]
Low Reaction Temperature For difficult couplings, consider increasing the reaction temperature. Microwave-assisted coupling can also significantly improve efficiency.[6]
Poor Resin Swelling Ensure the resin is adequately swollen in a suitable solvent (e.g., DMF, DCM) for at least 30-60 minutes before starting the synthesis.[20][21]
Incomplete Reaction If the ninhydrin test is positive after the initial coupling time, perform a "double coupling" by repeating the coupling step with a fresh solution of activated amino acid.[5]
Issue 3: Side Reactions During Synthesis

Symptoms:

  • Presence of unexpected peaks in the HPLC chromatogram of the crude peptide.

  • Mass spectrometry data showing masses corresponding to byproducts.

Common Side Reactions & Prevention:

Side ReactionDescription & Prevention
Diketopiperazine Formation Occurs at the dipeptide stage, especially with Gly or Pro at the C-terminus, leading to cleavage of the dipeptide from the resin.[11][22] To mitigate, use a 2-chlorotrityl chloride resin if possible, or couple the third amino acid immediately after deprotecting the second.
Aspartimide Formation Common in sequences containing aspartic acid (Asp), particularly Asp-Gly or Asp-Ser.[10][13] To minimize, add an acidic additive like 0.1 M HOBt to the piperidine deprotection solution or use a weaker base.[10][18] Using a sterically hindered protecting group on the Asp side chain can also help.[18]
Racemization Loss of stereochemical integrity, especially with cysteine and histidine.[11][13] Avoid over-activation and prolonged exposure to the base. Use additives like HOBt or HOAt to suppress racemization.[11]

Experimental Protocols

Protocol 1: Qualitative Ninhydrin (Kaiser) Test
  • Collect a small sample of resin beads (approx. 1-2 mg) in a small glass test tube.

  • Wash the beads with DMF and then with ethanol.

  • Add 2-3 drops of each of the following solutions:

    • Solution A: 5% (w/v) ninhydrin in ethanol.

    • Solution B: 80% (w/v) phenol (B47542) in ethanol.

    • Solution C: 2% (v/v) 0.001 M aqueous KCN in pyridine.

  • Heat the test tube at 100°C for 3-5 minutes.

  • Observe the color of the beads and the solution.

    • Positive (Free Amine): Intense blue/purple beads and solution.

    • Negative (No Free Amine): Yellow/orange or colorless beads and solution.

Protocol 2: Standard Fmoc Deprotection
  • Swell the peptide-resin in DMF.

  • Drain the solvent.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 5 minutes.[19]

  • Drain the solution.

  • Repeat the piperidine treatment for another 10-15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[6]

Protocol 3: General Amino Acid Coupling using HATU
  • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents) and HATU (3-5 equivalents) in DMF.[6]

  • Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents).[6]

  • Allow the mixture to pre-activate for 1-2 minutes.[6]

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the mixture at room temperature for 1-2 hours.[5]

  • Drain the reaction solution and wash the resin with DMF (3-5 times).

  • Perform a Kaiser test to confirm the completion of the coupling.

Protocol 4: Cleavage and Peptide Precipitation
  • Wash the final peptide-resin with DCM to remove any residual DMF and dry the resin under vacuum.[17]

  • Prepare the cleavage cocktail. For a standard peptide, use TFA/TIS/water (95:2.5:2.5, v/v/v). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment. [17]

  • Add the cleavage cocktail to the resin and allow the reaction to proceed for 1.5-2 hours at room temperature.[17]

  • Filter the solution to separate the resin beads and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding the TFA solution to a large volume (at least 10 times the volume of the TFA solution) of ice-cold diethyl ether.[19]

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Decant the ether and wash the peptide pellet with cold ether 2-3 more times.

  • Dry the final peptide product under vacuum.

Visualizations

SPPS_Workflow cluster_cycle SPPS Cycle Deprotection Deprotection Wash1 Wash1 Deprotection->Wash1 Remove Fmoc Coupling Coupling Wash1->Coupling Remove Piperidine Wash2 Wash2 Coupling->Wash2 Add Fmoc-AA Wash2->Deprotection Remove Excess Reagents Final_Cleavage Final Cleavage & Deprotection Wash2->Final_Cleavage Repeat n cycles Start Start: Resin Swelling Start->Deprotection End Purification Final_Cleavage->End

Caption: A simplified workflow of the key stages in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting_Yield cluster_synthesis On-Resin Issues cluster_cleavage Post-Synthesis Issues Start Low Peptide Yield Kaiser_Deprotect Kaiser Test after Deprotection? Start->Kaiser_Deprotect Kaiser_Couple Kaiser Test after Coupling? Kaiser_Deprotect->Kaiser_Couple Positive Sol_Deprotect Incomplete Deprotection: - Extend Time - Use Fresh Reagent Kaiser_Deprotect->Sol_Deprotect Negative Check_Aggregation Check for Resin Clumping/Aggregation Kaiser_Couple->Check_Aggregation Negative Sol_Couple Incomplete Coupling: - Double Couple - Use Stronger Reagents Kaiser_Couple->Sol_Couple Positive Check_Cleavage Analyze Cleavage Efficiency (e.g., test cleavage) Check_Aggregation->Check_Cleavage Sol_Aggregation Aggregation: - Use Chaotropic Salts - Change Solvent to NMP Check_Aggregation->Sol_Aggregation Yes Check_Precipitation Review Precipitation Protocol Check_Cleavage->Check_Precipitation Sol_Cleavage Cleavage Issue: - Optimize Scavengers - Increase Cleavage Time Check_Cleavage->Sol_Cleavage Inefficient

Caption: A decision tree for troubleshooting common causes of low peptide yield in SPPS.

References

Stability of Fmoc-Gly-NH-CH2-O-CH2COOH under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the Fmoc-Gly-NH-CH2-O-CH2COOH linker under acidic conditions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental work with the this compound linker, particularly in the context of solid-phase peptide synthesis (SPPS) and the development of antibody-drug conjugates (ADCs).

Q1: I am observing premature cleavage of my peptide from the resin during Fmoc deprotection. Could the linker be unstable to the basic conditions used for Fmoc removal?

A1: While the primary concern of this guide is acid stability, it is crucial to rule out instability under basic conditions. The ether linkage in the this compound linker is generally expected to be stable to the standard Fmoc deprotection cocktails, such as 20% piperidine (B6355638) in DMF. However, prolonged exposure or the use of stronger bases could potentially lead to linker cleavage.

Troubleshooting Steps:

  • Minimize Exposure Time: Limit the duration of the Fmoc deprotection step to the minimum time required for complete removal of the Fmoc group.

  • Alternative Bases: If premature cleavage is suspected, consider using a milder base or a different deprotection cocktail.

  • Collect and Analyze Washes: After the Fmoc deprotection step, collect the wash solutions. Evaporate the solvent and analyze the residue by LC-MS to detect the presence of your prematurely cleaved peptide.[1]

Q2: My final peptide yield after acidic cleavage is significantly lower than expected. What are the potential causes related to the linker?

A2: Low peptide yield following acidic cleavage can stem from several factors related to the linker's stability and the cleavage protocol itself. The N-acyl aminomethyl ether moiety within the linker is susceptible to acid-catalyzed hydrolysis.

Potential Causes and Solutions:

  • Incomplete Cleavage: The cleavage conditions (acid concentration, time, temperature) may be insufficient for complete hydrolysis of the linker.

    • Solution: Optimize the cleavage cocktail and reaction time. While specific data for this linker is limited, studies on structurally similar linkers suggest that higher concentrations of trifluoroacetic acid (TFA) lead to faster cleavage.[2] A standard starting point is a cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) for 2-3 hours at room temperature.[1]

  • Linker Degradation During Synthesis: Although designed to be stable during SPPS, some degree of acid-lability might lead to gradual loss of peptide from the resin during repeated acidic washes if used in the synthesis cycle.

    • Solution: If your synthesis protocol involves acidic washes, minimize their duration and strength.

  • Peptide Precipitation: Highly hydrophobic peptides may precipitate from the cleavage cocktail, leading to apparent low yield.

    • Solution: After cleavage, ensure the peptide is fully dissolved before precipitation with cold ether. In some cases, adding a small amount of a solvent like trifluoroethanol (TFE) can help maintain solubility.

Q3: I am observing an unexpected side product with a mass corresponding to the peptide plus a fragment of the linker. What could be the cause?

A3: This observation strongly suggests an alternative cleavage pathway or incomplete processing of the linker during cleavage. The acid-catalyzed cleavage of the N-acyl aminomethyl ether can proceed through a carbocation intermediate, which can be reactive.

Troubleshooting and Analysis:

  • Scavengers: The presence of appropriate scavengers in the cleavage cocktail is critical to quench reactive intermediates and prevent side reactions with sensitive amino acid residues (e.g., Trp, Met, Cys). Ensure your cleavage cocktail contains scavengers like TIS, water, or 1,2-ethanedithiol (B43112) (EDT).

  • LC-MS/MS Analysis: To identify the side product, isolate it and subject it to tandem mass spectrometry (MS/MS) analysis. This will help elucidate the structure of the linker fragment attached to your peptide.

  • Varying Cleavage Conditions: Experiment with different cleavage cocktails. For instance, a milder acid or a different combination of scavengers might suppress the formation of the side product.

Frequently Asked Questions (FAQs)

Q: What is the general stability of the this compound linker under acidic conditions?

Q: What are the recommended acidic conditions for cleaving a peptide from a resin functionalized with this linker?

A: A standard and effective cleavage cocktail for many acid-labile linkers is a mixture of 95% TFA, 2.5% water, and 2.5% TIS . The reaction is typically carried out at room temperature for 2-3 hours. However, optimization may be necessary depending on the specific peptide sequence.

Q: How can I quantitatively assess the stability of the linker under my specific experimental conditions?

A: To determine the linker's stability, you can perform a time-course experiment. Treat the peptide-resin with your acidic cocktail and take aliquots at different time points (e.g., 30 min, 1 hr, 2 hrs, 4 hrs). Quench the reaction for each aliquot and analyze the supernatant by reverse-phase HPLC to quantify the amount of cleaved peptide. This will allow you to determine the cleavage kinetics under your conditions.

Q: Are there any known side reactions associated with the cleavage of this type of linker?

A: Acid-catalyzed cleavage of ether-based linkers can generate reactive carbocation intermediates. These intermediates can potentially alkylate sensitive amino acid residues in the peptide sequence, such as tryptophan and methionine. The use of scavengers in the cleavage cocktail is essential to minimize these side reactions.

Data Presentation

While specific quantitative data for the this compound linker is not extensively published, the following table summarizes the cleavage kinetics of a structurally similar linker, 5-(4'-aminomethyl-3',5'-dimethoxyphenoxy)valeric acid (ADPV), which also features an acid-labile aminomethyl ether linkage. This data can serve as a useful reference for estimating the behavior of the target linker.

Cleavage ConditionTime (min)% Cleavage of Alanyl-4-ADPV-NH2
TFA-dichloromethane (1:9)6050%

Data adapted from a study on the cleavage kinetics of the ADPV anchor.[2]

Experimental Protocols

Protocol for Assessing Linker Stability under Acidic Conditions

This protocol outlines a general procedure to determine the rate of cleavage of a peptide from a solid support functionalized with the this compound linker.

  • Resin Preparation: Place a known amount of the peptide-resin (e.g., 25 mg) into a reaction vessel.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A common cocktail consists of 95% Trifluoroacetic Acid (TFA), 2.5% Water, and 2.5% Triisopropylsilane (TIS). Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.

  • Initiation of Cleavage: Add the cleavage cocktail to the resin (e.g., 1 mL). Start a timer immediately.

  • Time-Course Sampling: At predetermined time intervals (e.g., 15, 30, 60, 120, and 240 minutes), carefully withdraw a small aliquot of the supernatant (e.g., 50 µL).

  • Quenching: Immediately quench the reaction in each aliquot by adding it to a vial containing a neutralizing agent, such as a solution of N,N-diisopropylethylamine (DIPEA) in a suitable solvent.

  • Sample Preparation for Analysis: Dilute the quenched samples with an appropriate solvent system (e.g., 50% acetonitrile (B52724) in water with 0.1% TFA) to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Inject the prepared samples onto a reverse-phase HPLC column (e.g., C18). Use a suitable gradient of acetonitrile in water with 0.1% TFA to elute the cleaved peptide.

  • Quantification: Monitor the elution profile at a characteristic wavelength for the peptide (e.g., 220 nm or 280 nm). The peak area of the cleaved peptide at each time point is proportional to the amount of cleavage.

  • Data Analysis: Plot the percentage of cleaved peptide (calculated from the peak area relative to a fully cleaved standard) against time to determine the cleavage kinetics.

Visualizations

experimental_workflow start Start: Peptide-Resin add_cocktail Add Cleavage Cocktail (e.g., 95% TFA, 2.5% H2O, 2.5% TIS) start->add_cocktail reaction Incubate at RT (Time-course sampling) add_cocktail->reaction quench Quench Aliquots (e.g., with DIPEA) reaction->quench hplc_prep Prepare Samples for HPLC quench->hplc_prep hplc_analysis RP-HPLC Analysis hplc_prep->hplc_analysis data_analysis Data Analysis (Cleavage Kinetics) hplc_analysis->data_analysis end_point End: Stability Profile data_analysis->end_point

Caption: Workflow for determining the acid stability of the linker.

cleavage_mechanism cluster_linker Linker Structure cluster_cleavage Proposed Acid-Catalyzed Cleavage linker Fmoc-Gly-NH-CH2-O-CH2-COOH protonation 1. Protonation of Ether Oxygen linker->protonation H+ (e.g., TFA) carbocation 2. Formation of Carbocation Intermediate protonation->carbocation hydrolysis 3. Nucleophilic Attack by Water carbocation->hydrolysis H2O products Cleaved Peptide + Linker Fragment hydrolysis->products

Caption: Proposed mechanism for the acid-catalyzed cleavage of the linker.

References

Validation & Comparative

A Comparative Guide to Fmoc-Gly-NH-CH2-O-CH2COOH and Fmoc-AEEA Linkers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a chemical linker is a critical determinant of the efficacy, safety, and pharmacokinetic profile of complex drug conjugates such as Antibody-Drug Conjugates (ADCs) and peptide conjugates. The linker's properties, including hydrophilicity, flexibility, and cleavage mechanism, directly impact the conjugate's solubility, stability, and mechanism of action. This guide provides an objective comparison of two widely used Fmoc-protected linkers: Fmoc-Gly-NH-CH2-O-CH2COOH and Fmoc-AEEA, offering insights into their respective advantages and applications in drug development.

Overview of Linker Properties

Fmoc-AEEA (Fmoc-8-amino-3,6-dioxaoctanoic acid) is a well-characterized hydrophilic linker featuring a short polyethylene (B3416737) glycol (PEG) spacer.[1][2] This PEG unit imparts flexibility and enhances aqueous solubility, which can be advantageous for improving the biophysical properties of peptides and other conjugated molecules.[1] In contrast, this compound is frequently employed as a component of enzymatically-cleavable linker systems in the context of ADCs.[3][4] The glycine (B1666218) residue suggests a potential cleavage site for proteases, a common strategy for payload release within the target cell.[5]

The following table summarizes the key physicochemical and functional properties of these two linkers based on available data and structural analysis.

PropertyThis compoundFmoc-AEEA (Fmoc-8-amino-3,6-dioxaoctanoic acid)
Structure Contains a glycine residue and an ether linkage.Contains a diethylene glycol (PEG) spacer.[1]
Molecular Weight 384.38 g/mol [4]385.4 g/mol [1]
Hydrophilicity Likely moderately hydrophilic due to the glycine and ether oxygen.High, due to the PEG spacer which enhances solubility in aqueous media.[1][6]
Flexibility The ether linkage provides some degree of conformational flexibility.[7]High, attributed to the flexible diethylene glycol backbone, which can reduce steric hindrance.[1]
Cleavage Mechanism Typically part of an enzymatically cleavable system (e.g., by proteases that recognize the peptide bond).[5][8]The ether linkages are generally stable under typical acidic and basic conditions used in synthesis.[1] The primary cleavage is the removal of the Fmoc group under basic conditions.
Primary Applications Antibody-Drug Conjugates (ADCs).[3][9]Solid-Phase Peptide Synthesis (SPPS), bioconjugation, and as a spacer in peptide drugs and ADCs to improve solubility and reduce aggregation.[1][6]
Calculated LogP 1.7[10]Not explicitly found, but expected to be low due to the PEG structure.
Topological Polar Surface Area (TPSA) 113.96 Ų[10]Not explicitly found, but the ether oxygens contribute to its polarity.

Experimental Protocols for Linker Performance Evaluation

Objective comparison of linker performance relies on standardized experimental methodologies. Below are detailed protocols for key assays to characterize and compare ADCs or other conjugates constructed with different linkers.

Protocol 1: Assessment of Hydrophobicity by Hydrophobic Interaction Chromatography (HIC)

Objective: To determine the relative hydrophobicity of drug conjugates. Retention time in HIC is correlated with the overall hydrophobicity of the molecule.[3]

Methodology:

  • Sample Preparation: Prepare conjugate samples at a concentration of 1-5 mg/mL in the starting mobile phase (high salt concentration).[3]

  • Chromatography System: Utilize an HPLC system equipped with a UV detector.

  • Column: Employ a HIC column (e.g., Butyl-NPR).[3]

  • Mobile Phases:

  • Analysis:

    • Equilibrate the column with Buffer A.

    • Inject the conjugate sample.

    • Elute the conjugate using a decreasing salt gradient (from 100% A to 100% B) over a defined time period (e.g., 30 minutes).[3]

    • Monitor absorbance at 280 nm.

    • Longer retention times are indicative of greater hydrophobicity. Compare the retention times of conjugates with different linkers.

HIC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep Prepare ADC in High Salt Buffer inject Inject Sample prep->inject gradient Run Decreasing Salt Gradient inject->gradient equilibrate Equilibrate Column (High Salt) equilibrate->inject detect Detect at 280 nm gradient->detect analyze Compare Retention Times (Longer = More Hydrophobic) detect->analyze

Workflow for Hydrophobicity Assessment by HIC.
Protocol 2: Evaluation of Conjugate Aggregation by Size-Exclusion Chromatography (SEC)

Objective: To quantify the percentage of high molecular weight species (aggregates) in a conjugate preparation.[3]

Methodology:

  • Sample Preparation: Dilute the conjugate samples to a standard concentration (e.g., 1 mg/mL) in a suitable formulation buffer.[3]

  • Chromatography System: Use an HPLC system with a UV detector.[3]

  • Column: Select a size-exclusion column appropriate for the size of the conjugate (e.g., TSKgel G3000SWxl for antibodies).[3]

  • Mobile Phase: Use a phosphate-buffered saline (PBS) solution, pH 7.4, as the mobile phase.[3]

  • Analysis:

    • Inject a fixed volume of the sample onto the column.

    • Run the mobile phase at a constant flow rate.

    • Monitor the elution profile at 280 nm. Aggregates will elute before the monomeric species.

    • Integrate the peak areas for the aggregate and monomer peaks to calculate the percentage of aggregation.

SEC_Workflow cluster_prep Sample Preparation cluster_hplc SEC-HPLC Analysis cluster_analysis Data Analysis prep Dilute ADC Sample in Formulation Buffer inject Inject Sample prep->inject separate Isocratic Elution inject->separate detect Detect at 280 nm separate->detect analysis Calculate % Aggregation from Peak Areas detect->analysis

Workflow for Aggregation Analysis by SEC.
Protocol 3: In Vitro Plasma Stability Assay

Objective: To determine the stability of a conjugate and the rate of premature payload release in plasma.[11]

Methodology:

  • Incubation: Incubate the conjugate at a defined concentration (e.g., 1 mg/mL) in plasma (e.g., human, mouse) at 37°C.[11]

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 168 hours).[11]

  • Sample Processing: At each time point, process the samples to separate the intact conjugate from the released payload. This can be achieved through methods like affinity capture of the antibody portion followed by analysis of the supernatant for the free payload.

  • Quantification: Quantify the amount of intact conjugate and released payload using appropriate analytical techniques such as LC-MS or ELISA.

  • Data Analysis: Plot the concentration of intact conjugate and released payload over time to determine the linker's stability and the rate of drug release.

Plasma_Stability_Workflow cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis cluster_data Data Interpretation incubate Incubate ADC in Plasma at 37°C sample Collect Aliquots at Time Points incubate->sample process Process Samples sample->process quantify Quantify Intact ADC and Released Payload process->quantify interpret Determine Stability and Release Rate quantify->interpret

Workflow for In Vitro Plasma Stability Assessment.

Discussion and Comparative Analysis

Hydrophilicity and Solubility: Fmoc-AEEA, with its PEG-based structure, is inherently more hydrophilic than this compound.[1] The enhanced hydrophilicity of Fmoc-AEEA can be a significant advantage in several scenarios. For instance, when conjugating hydrophobic payloads, a hydrophilic linker like Fmoc-AEEA can mitigate aggregation and improve the overall solubility of the final conjugate.[12] This is particularly crucial for achieving higher drug-to-antibody ratios (DARs) in ADCs without compromising their stability.[13] While the glycine and ether components of this compound contribute to some degree of polarity, it is not expected to provide the same level of hydrophilicity as a PEGylated linker.

Flexibility and Steric Hindrance: The flexible nature of the AEEA linker is beneficial in solid-phase peptide synthesis, where it can reduce steric hindrance between the growing peptide chain and the solid support, potentially leading to higher synthesis yields and purity.[1] In the context of drug conjugates, a flexible linker can provide optimal spatial orientation for the payload to interact with its target. The ether bond in this compound also allows for rotational freedom, contributing to its flexibility.[7]

Cleavage and Payload Release: A key differentiator between these two linkers lies in their intended cleavage mechanisms. Fmoc-AEEA is primarily designed as a stable spacer, with the ether bonds being resistant to cleavage under typical synthetic and physiological conditions.[1] The main point of cleavage is the base-labile Fmoc protecting group during synthesis.

Conversely, this compound is often a component of a larger, cleavable linker system in ADCs. The peptide bond adjacent to the glycine is a potential substrate for lysosomal proteases, such as cathepsins, which are often upregulated in tumor cells.[5][8] This enzymatic cleavage allows for the specific release of the cytotoxic payload within the target cell, minimizing off-target toxicity. The choice between a stable and a cleavable linker is highly dependent on the desired mechanism of action of the drug conjugate.

Logical Relationship of Linker Selection and ADC Performance

The selection of a linker has a cascading effect on the overall performance of an ADC, from its physicochemical properties to its biological activity.

ADC_Performance Linker Linker Choice (e.g., Fmoc-AEEA vs. This compound) Hydrophilicity Hydrophilicity Linker->Hydrophilicity Flexibility Flexibility Linker->Flexibility Cleavability Cleavage Mechanism Linker->Cleavability Solubility Solubility & Aggregation Hydrophilicity->Solubility Flexibility->Solubility Stability Plasma Stability Cleavability->Stability Payload_Release Payload Release (Site & Rate) Cleavability->Payload_Release PK Pharmacokinetics (Half-life, Clearance) Solubility->PK Stability->PK Toxicity Off-Target Toxicity Stability->Toxicity (premature release) Efficacy Therapeutic Efficacy Payload_Release->Efficacy Payload_Release->Toxicity (off-target release) PK->Efficacy

Impact of Linker Properties on ADC Performance.

Conclusion

Both this compound and Fmoc-AEEA are valuable tools in the design and synthesis of complex drug conjugates. The choice between them should be guided by the specific requirements of the application.

  • Fmoc-AEEA is the preferred choice when the primary goal is to enhance the hydrophilicity and solubility of the conjugate, reduce aggregation, and provide a flexible, stable spacer. Its PEG-based structure makes it ideal for improving the pharmacokinetic properties of peptides and for conjugating hydrophobic molecules.

  • This compound is a suitable component for constructing enzymatically cleavable linkers, particularly in the context of ADCs where targeted intracellular payload release is desired. The glycine residue provides a handle for protease-mediated cleavage, enabling a specific mechanism of action.

For the rational design of next-generation drug conjugates, a thorough evaluation of these and other linkers using the experimental protocols outlined in this guide is essential to optimize the therapeutic index and ensure the development of safe and effective medicines.

References

A Comparative Guide to Short PEG Linkers in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of polyethylene (B3416737) glycol (PEG) linkers, a process known as PEGylation, has become a cornerstone in the development of therapeutic peptides. By covalently attaching these flexible, hydrophilic spacers, researchers can significantly enhance a peptide's pharmacokinetic and pharmacodynamic properties. Short PEG linkers, typically comprising 2 to 12 ethylene (B1197577) glycol units, are particularly valuable for optimizing peptide performance without dramatically increasing molecular weight. This guide provides an objective comparison of short PEG linkers, supported by experimental data, to aid in the selection of the optimal linker for your specific research and drug development needs.

Impact of Short PEG Linkers on Peptide Properties: A Quantitative Comparison

The length of a short PEG linker can have a profound impact on a peptide's solubility, stability, and in vivo behavior. The following tables summarize quantitative data from various studies to illustrate these effects.

Table 1: Influence of Mini-PEG Linker Length on Receptor Binding and Biodistribution of a 68Ga-Labeled Bombesin Analog

LinkerIC50 (nM)¹Tumor Uptake (%ID/g at 2h p.i.)²Tumor-to-Blood Ratio (at 2h p.i.)
PEG21.5 ± 0.24.6 ± 0.644 ± 12
PEG31.3 ± 0.34.6 ± 0.642 ± 5
PEG41.6 ± 0.44.1 ± 0.535 ± 8
PEG61.8 ± 0.33.5 ± 0.429 ± 6

¹IC50 values represent the concentration of the peptide conjugate required to inhibit 50% of the binding of a radiolabeled ligand to its receptor, indicating binding affinity.[1] ²%ID/g stands for the percentage of injected dose per gram of tissue, a measure of biodistribution.[1]

Table 2: Effect of PEG Linker Length on the Pharmacokinetics of DNA Polyplexes

PEG Linker Length (kDa)Plasma Half-life (α-phase, min)Liver Accumulation (%ID)Spleen Accumulation (%ID)
21.5655
5254010
10602515
201201520
301801025

Data synthesized from a study on PEGylated polyacridine peptide DNA polyplexes. While these are larger PEG chains than typically used for short linkers in peptide synthesis, the data illustrates a clear trend of increasing plasma half-life and decreasing liver accumulation with longer PEG chains.[2]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are representative protocols for key experiments in the synthesis and characterization of PEGylated peptides.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with a Short PEG Linker

This protocol outlines the manual Fmoc/tBu solid-phase synthesis of a peptide incorporating a short PEG linker.

1. Resin Swelling:

  • Place the Fmoc-Rink Amide resin in a reaction vessel.

  • Add N,N-dimethylformamide (DMF) to cover the resin and allow it to swell for 30 minutes at room temperature with gentle agitation.

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a 20% solution of piperidine (B6355638) in DMF to the resin.

  • Agitate for 5 minutes at room temperature.

  • Drain the solution.

  • Repeat the piperidine treatment for another 10 minutes.

  • Wash the resin thoroughly with DMF (5 times), dichloromethane (B109758) (DCM) (3 times), and DMF (3 times).

3. Amino Acid/PEG Linker Coupling:

  • In a separate vial, dissolve the Fmoc-protected amino acid or Fmoc-PEG-COOH linker (3-5 equivalents relative to resin loading) and a coupling agent such as HBTU (3-5 equivalents) in DMF.

  • Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the solution to activate the carboxyl group.

  • Immediately add the activated solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), continue the coupling for another hour.

  • Once the coupling is complete (negative Kaiser test), wash the resin with DMF (5 times).

4. Peptide Chain Elongation:

  • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

5. Cleavage and Deprotection:

  • After the final Fmoc deprotection, wash the resin with DMF, DCM, and methanol, and dry it under vacuum.

  • Prepare a cleavage cocktail, for example, Reagent K (TFA/water/phenol/thioanisole/TIS, 82.5:5:5:5:2.5).

  • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional swirling.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.

  • Dry the crude peptide pellet under vacuum.

Protocol 2: HPLC Purification of PEGylated Peptides

1. Sample Preparation:

  • Dissolve the crude, dried peptide in a minimal amount of a suitable solvent, such as a mixture of water and acetonitrile (B52724) (ACN) containing 0.1% trifluoroacetic acid (TFA).

2. HPLC System and Column:

  • Use a preparative reverse-phase HPLC system equipped with a UV detector.

  • Select a suitable C18 column.

3. Mobile Phases:

  • Solvent A: 0.1% TFA in water.

  • Solvent B: 0.1% TFA in acetonitrile.

4. Gradient Elution:

  • Equilibrate the column with a low percentage of Solvent B (e.g., 5%).

  • Inject the dissolved peptide sample.

  • Apply a linear gradient of increasing Solvent B concentration to elute the peptide. A typical gradient might be from 5% to 65% Solvent B over 30-60 minutes. The optimal gradient will depend on the hydrophobicity of the peptide.

5. Fraction Collection and Analysis:

  • Collect fractions corresponding to the major peptide peak detected by the UV detector (typically at 214 nm or 280 nm).

  • Analyze the purity of the collected fractions using analytical HPLC and mass spectrometry.

  • Pool the pure fractions and lyophilize to obtain the purified PEGylated peptide.

Protocol 3: Mass Spectrometry Characterization of PEGylated Peptides

1. Sample Preparation:

  • Dissolve the purified, lyophilized PEGylated peptide in a suitable solvent for mass spectrometry, typically a mixture of water and acetonitrile with 0.1% formic acid.

2. Mass Spectrometer:

  • Use an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.

3. ESI-MS Procedure:

  • Infuse the sample solution directly into the ESI source or inject it via an LC system.

  • Acquire the mass spectrum in positive ion mode.

  • The resulting spectrum will show a series of multiply charged ions.

  • Deconvolute the spectrum to determine the monoisotopic or average molecular weight of the PEGylated peptide. This will confirm the successful conjugation of the PEG linker and the integrity of the peptide.

4. MALDI-TOF MS Procedure:

  • Mix the peptide sample with a suitable matrix solution (e.g., α-cyano-4-hydroxycinnamic acid).

  • Spot the mixture onto a MALDI target plate and allow it to dry.

  • Acquire the mass spectrum in positive ion mode.

  • The spectrum will typically show the singly protonated molecular ion [M+H]⁺, confirming the molecular weight of the PEGylated peptide.

Protocol 4: Determination of Peptide Solubility (PEG Precipitation Assay)

1. Stock Solution Preparation:

  • Prepare a concentrated stock solution of the PEGylated peptide in a suitable solvent (e.g., water or a buffer).

2. Serial Dilutions:

  • Prepare a series of dilutions of the peptide stock solution in the desired aqueous buffer.

3. PEG Addition:

  • To each dilution, add a stock solution of a high molecular weight PEG (e.g., PEG 8000) to a final concentration that is known to induce precipitation of insoluble species.

4. Incubation and Measurement:

  • Incubate the samples for a set period (e.g., 1 hour) at a controlled temperature.

  • Measure the absorbance of the samples at a specific wavelength (e.g., 600 nm) to quantify the amount of precipitated peptide.

  • The solubility can be determined by identifying the highest peptide concentration that remains in solution after the addition of PEG.[3]

Visualizing Biological Pathways and Workflows

Understanding the biological context and experimental processes is crucial for effective drug development. The following diagrams, generated using Graphviz, illustrate a key signaling pathway where PEGylated peptides can play a role and a typical experimental workflow.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification Purification & Analysis cluster_final_product Final Product Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection Swollen Resin Coupling Amino Acid / PEG Linker Coupling Fmoc_Deprotection->Coupling Deprotected Resin Coupling->Fmoc_Deprotection Repeat for each AA Cleavage Cleavage & Deprotection Coupling->Cleavage Completed Peptide Chain HPLC HPLC Purification Cleavage->HPLC Crude Peptide MS Mass Spectrometry HPLC->MS Purified Fractions Solubility Solubility Assay MS->Solubility Characterized Peptide Final_Peptide Purified PEGylated Peptide Solubility->Final_Peptide Solubility Profiled JAK_STAT_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK1 JAK Receptor->JAK1 Activation JAK2 JAK Receptor->JAK2 Activation STAT1 STAT Receptor->STAT1 Recruitment STAT2 STAT Receptor->STAT2 Recruitment JAK1->Receptor Phosphorylation JAK1->STAT1 Phosphorylation JAK2->Receptor Phosphorylation JAK2->STAT2 Phosphorylation STAT_dimer STAT Dimer STAT1->STAT_dimer STAT2->STAT_dimer DNA DNA STAT_dimer->DNA Translocation & DNA Binding Transcription Gene Transcription DNA->Transcription Initiation Cytokine Cytokine / PEGylated Peptide Cytokine->Receptor Binding & Dimerization

References

A Comparative Guide to the Mass Spectrometry Analysis of Fmoc-Gly-NH-CH2-O-CH2COOH Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry for the analysis of the Fmoc-protected peptide linker, Fmoc-Gly-NH-CH2-O-CH2COOH. The information herein is supported by established principles of mass spectrometry and data from the analysis of similar Fmoc-protected peptides and antibody-drug conjugate (ADC) linkers.

Performance Comparison of ESI-MS and MALDI-MS

The choice between ESI and MALDI for the analysis of this compound depends on the specific analytical goal, such as purity assessment, structural confirmation, or quantification. Both techniques are capable of ionizing the molecule, but they offer different advantages in terms of sensitivity, adduct formation, and ease of coupling with liquid chromatography.

Key Performance Metrics:

Performance MetricElectrospray Ionization (ESI-MS)Matrix-Assisted Laser Desorption/Ionization (MALDI-MS)Rationale & Considerations
Primary Ion Species [M+H]+, [M+Na]+, [M+K]+, [M-H]-[M+H]+, [M+Na]+, [M+K]+ESI often produces a wider variety of adducts, which can complicate spectral interpretation. MALDI typically yields simpler spectra with predominantly singly charged ions.
Coupling with LC Excellent (LC-ESI-MS)Possible (offline LC-MALDI) but less commonESI is seamlessly integrated with liquid chromatography for online separation and analysis, which is advantageous for complex samples and purity profiling.
Sensitivity High (picomole to femtomole range)Very high (femtomole to attomole range)MALDI can offer higher sensitivity, particularly for purified samples spotted directly on the target.
Tolerance to Salts LowModerateMALDI is generally more tolerant to the presence of salts and buffers in the sample, which can simplify sample preparation.
Throughput Lower (dependent on LC run time)Higher (rapid analysis of spotted samples)For rapid screening of multiple samples, MALDI offers a significant advantage in throughput.
Fragmentation Controllable in-source or via MS/MSPost-source decay (PSD) or MS/MSESI-MS/MS provides controlled and reproducible fragmentation for structural elucidation. MALDI-PSD can be less predictable.

Tandem Mass Spectrometry (MS/MS) Fragmentation Analysis

Tandem mass spectrometry is crucial for the structural confirmation of this compound. Collision-induced dissociation (CID) of the protonated molecule ([M+H]+) is expected to yield characteristic fragment ions.

Expected Fragmentation Pathways:

The fragmentation of this compound is anticipated to occur at the amide bond, the ether linkage, and through the loss of the Fmoc group.

  • Loss of the Fmoc group: A characteristic loss of the Fmoc group (222.07 Da) is a common fragmentation pathway for Fmoc-protected peptides.

  • Amide bond cleavage: Cleavage of the amide bond will result in b- and y-type ions, providing sequence information.

  • Ether bond cleavage: The ether linkage may also fragment, providing structural information about the linker portion of the molecule.

Table of Predicted Major Fragment Ions (Positive Ion Mode):

Fragment IonPredicted m/zOrigin
[M+H]+385.14Protonated molecule
[M+Na]+407.12Sodium adduct
[M-Fmoc+H]+163.07Loss of the Fmoc group
b1 (Fmoc-Gly)280.10Cleavage of the Gly-NH bond
y1 (NH2-CH2-O-CH2COOH)106.05Cleavage of the Gly-NH bond

Experimental Protocols

Protocol 1: LC-ESI-MS/MS Analysis

1. Sample Preparation:

  • Dissolve 1 mg of this compound in 1 mL of a 50:50 (v/v) mixture of acetonitrile (B52724) and water containing 0.1% formic acid.

  • Vortex the solution to ensure complete dissolution.

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: 5-95% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

3. Mass Spectrometry (ESI-MS/MS):

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • MS1 Scan Range: m/z 100-1000.

  • MS/MS: Data-dependent acquisition (DDA) of the top 3 most intense ions from the MS1 scan.

  • Collision Energy: Ramped collision energy (e.g., 10-40 eV) to obtain a rich fragmentation spectrum.

Protocol 2: MALDI-TOF-MS Analysis

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in 50:50 (v/v) acetonitrile/water.

  • Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) matrix in 50:50 (v/v) acetonitrile/water with 0.1% trifluoroacetic acid.

2. Sample Spotting:

  • Mix the sample solution and the matrix solution in a 1:1 ratio (v/v).

  • Spot 1 µL of the mixture onto the MALDI target plate.

  • Allow the spot to air dry completely (dried-droplet method).

3. Mass Spectrometry (MALDI-TOF-MS):

  • Instrument: MALDI-TOF or TOF/TOF mass spectrometer.

  • Ionization Mode: Positive ion reflector mode.

  • Laser: Nitrogen laser (337 nm).

  • Laser Fluence: Optimized for best signal-to-noise ratio while minimizing in-source decay.

  • Pulsed Ion Extraction (Delayed Extraction): Use a delay time of 100-200 ns to improve resolution.

  • Mass Range: m/z 100-1000.

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-ESI-MS/MS Analysis cluster_maldi_ms MALDI-TOF-MS Analysis sp1 Dissolve this compound sp2 Filter Sample sp1->sp2 matrix Mix with Matrix (CHCA) sp1->matrix lc Liquid Chromatography (C18 Column) sp2->lc esi Electrospray Ionization lc->esi ms1 MS1 Scan esi->ms1 ms2 MS/MS Fragmentation ms1->ms2 spot Spot on Target matrix->spot maldi MALDI Ionization spot->maldi tof TOF Analysis maldi->tof

Caption: Experimental workflow for the mass spectrometry analysis of this compound.

fragmentation_pathway cluster_fragments Primary Fragmentation Pathways parent [this compound + H]+ loss_fmoc Loss of Fmoc [M-Fmoc+H]+ parent->loss_fmoc - Fmoc group b1_ion b1 ion [Fmoc-Gly]+ parent->b1_ion Amide Bond Cleavage y1_ion y1 ion [NH2-CH2-O-CH2COOH]+ parent->y1_ion Amide Bond Cleavage

Caption: Predicted fragmentation pathways for this compound in positive ion MS/MS.

Conclusion

Both ESI-MS and MALDI-MS are powerful techniques for the analysis of this compound.

  • LC-ESI-MS/MS is the preferred method for detailed purity analysis and structural confirmation of complex mixtures, owing to its excellent coupling with liquid chromatography and controlled fragmentation capabilities.

  • MALDI-TOF-MS excels in high-throughput screening and can offer superior sensitivity for purified samples. Its tolerance to salts can also simplify sample preparation.

The optimal choice of technique will depend on the specific requirements of the analysis, including the sample complexity, the need for quantitative data, and the desired throughput. For comprehensive characterization, employing both techniques can provide complementary and corroborative data.

A Comparative Guide to the NMR Characterization of Fmoc-Protected Glycine Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The use of Fmoc-protected glycine (B1666218) (Fmoc-Gly-OH) as a linker or as the initial amino acid in solid-phase peptide synthesis (SPPS) presents unique advantages and challenges. Its achiral nature eliminates the risk of C-terminal epimerization, a significant benefit in peptide synthesis. However, the choice of linker and resin system is critical to avoid side reactions such as diketopiperazine formation, particularly with traditional Wang resins. This guide provides a comparative overview of the NMR characterization of Fmoc-glycine and its derivatives when used with common linkers in SPPS, supported by experimental data and protocols.

Quantitative NMR Data Comparison

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of Fmoc-protected amino acids and linkers. Below is a summary of typical ¹H and ¹³C NMR chemical shifts for Fmoc-Gly-OH and a related Fmoc-dipeptide ester. These values serve as a baseline for the characterization of more complex linker systems. Note that chemical shifts can vary based on the solvent and the specific chemical environment.

Moiety¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Reference(s)
Fmoc Group
Aromatic Protons7.20 - 7.90119 - 144[1][2]
CH and CH₂4.20 - 4.5066 - 68 (CH₂), 47 (CH)[1][2]
Glycine-1 (Fmoc-NH-CH₂-CO) ~3.70 - 3.90 (α-CH₂)~43 (α-CH₂), ~170 (C=O)[1][2]
Glycine-2 (-NH-CH₂-CO-OSU) ~4.10 (α-CH₂)~41 (α-CH₂), ~168 (C=O)
OSU Group (-O-N(CO-CH₂)₂) ~2.80 (CH₂-CH₂)~25 (CH₂-CH₂), ~170 (C=O)

Note: Data for Glycine-2 and OSU Group are for an Fmoc-Gly-Gly-OSU peptide and are provided for comparative context.

Experimental Protocols

Accurate NMR characterization relies on meticulous sample preparation and data acquisition. The following are generalized protocols for the NMR analysis of Fmoc-protected glycine linkers.

I. Sample Preparation for NMR Analysis
  • Sample Dissolution : Dissolve 5-10 mg of the purified Fmoc-glycine derivative in approximately 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

  • Concentration : The ideal concentration for ¹H NMR is typically between 0.5 and 1.0 mM.

  • Internal Standard : For precise chemical shift referencing, an internal standard such as tetramethylsilane (B1202638) (TMS) can be added.

II. NMR Data Acquisition
  • 1D NMR Spectroscopy :

    • Acquire a standard one-dimensional ¹H NMR spectrum to identify the proton signals of the Fmoc group, the glycine α-protons, and any other relevant protons.

    • Acquire a ¹³C NMR spectrum, often with proton decoupling, to identify the carbon signals of the carbonyl group, the glycine α-carbon, and the carbons of the Fmoc group.

  • 2D NMR Spectroscopy : For unambiguous signal assignment and structural confirmation, a series of two-dimensional NMR experiments are recommended:

    • COSY (Correlation Spectroscopy) : To identify proton-proton couplings within the same spin system, which is useful for assigning protons within the Fmoc group and the glycine residue.

    • HSQC (Heteronuclear Single Quantum Coherence) : To correlate protons with their directly attached carbons, providing a "fingerprint" of the molecule.

    • HMBC (Heteronuclear Multiple Bond Correlation) : To establish long-range correlations (2-3 bonds) between protons and carbons, which is crucial for confirming the connectivity between the Fmoc group, the glycine, and the linker.

Visualizing the Workflow: Synthesis and Characterization

The following diagram illustrates a typical workflow for the solid-phase synthesis of a peptide commencing with an Fmoc-glycine linker, followed by its cleavage and characterization.

SPPS_Workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_cleavage Cleavage and Purification cluster_characterization Characterization Resin Resin Support (e.g., Wang, 2-CTC) Load Load Fmoc-Gly-OH Resin->Load Esterification/ Coupling Deprotect1 Fmoc Deprotection (Piperidine/DMF) Load->Deprotect1 Couple Couple Next Fmoc-Amino Acid Deprotect1->Couple Repeat Repeat Deprotection and Coupling Cycles Couple->Repeat FinalDeprotect Final Fmoc Deprotection Repeat->FinalDeprotect Cleave Cleavage from Resin (e.g., TFA Cocktail) FinalDeprotect->Cleave Purify Purification (RP-HPLC) Cleave->Purify NMR NMR Spectroscopy (1D & 2D) Purify->NMR MS Mass Spectrometry Purify->MS

Caption: Workflow for SPPS with an Fmoc-glycine linker.

Alternative Linker Strategies and Their Implications

The choice of solid support and linker significantly impacts the synthesis of peptides with C-terminal glycine.

  • Wang Resin : This is a widely used resin for the synthesis of peptide acids. However, when Fmoc-Gly is loaded onto Wang resin, there is a high propensity for diketopiperazine formation upon deprotection of the second amino acid, leading to cleavage of the dipeptide from the resin and reduced yields.

  • 2-Chlorotrityl (2-CTC) Resin : The steric hindrance provided by the bulky trityl group on 2-CTC resin significantly suppresses diketopiperazine formation.[3] This makes it a preferred choice for peptides with C-terminal glycine. Peptides can be cleaved from 2-CTC resin under very mild acidic conditions, which is advantageous for synthesizing protected peptide fragments.

  • Rink Amide Resin : This resin is used for the synthesis of peptide amides. The workflow is similar to that of Wang and 2-CTC resins, but the final cleavage with a strong acid cocktail (e.g., TFA-based) yields a C-terminal amide instead of a carboxylic acid.

The following diagram illustrates the decision-making process for selecting an appropriate linker for a C-terminal glycine residue.

Linker_Selection Start C-Terminal Amino Acid is Glycine Desired_Product Desired C-Terminal? Start->Desired_Product Acid Peptide Acid Desired_Product->Acid Acid Amide Peptide Amide Desired_Product->Amide Amide Risk Risk of Diketopiperazine Formation? Acid->Risk Rink_Amide Use Rink Amide Resin Amide->Rink_Amide Low_Risk Use 2-Chlorotrityl Resin Risk->Low_Risk High High_Risk Use Wang Resin (with caution) Risk->High_Risk Low/Acceptable

Caption: Logic for selecting a linker for C-terminal glycine.

References

Purity Analysis of Synthetic Fmoc-Gly-NH-CH2-O-CH2COOH: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of reagents is paramount to ensure the validity and reproducibility of experimental results. This is especially critical in the synthesis of complex biomolecules like antibody-drug conjugates (ADCs), where the integrity of each component, including the linker, directly impacts the efficacy and safety of the final therapeutic.

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of the synthetic ADC linker, Fmoc-Gly-NH-CH2-O-CH2COOH. We will delve into the experimental data and protocols for the most common and effective techniques, offering a comparative analysis to aid in the selection of the most appropriate methods for quality control and characterization.

Comparison of Analytical Techniques

The purity of this compound is typically determined using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity assessment, while Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide crucial structural confirmation and identification of impurities.

Analytical MethodInformation ProvidedKey AdvantagesKey Limitations
High-Performance Liquid Chromatography (HPLC) Quantitative purity, detection and quantification of impurities.High resolution and sensitivity, accurate quantification.Requires reference standards for impurity identification.
Quantitative Nuclear Magnetic Resonance (qNMR) Absolute or relative quantification of the main component and impurities with known structures.Highly accurate and precise, does not always require a specific reference standard for the analyte.Lower sensitivity compared to HPLC, requires soluble samples and can be complex for mixtures.
Mass Spectrometry (MS) Molecular weight confirmation of the target compound and identification of impurities.High sensitivity and specificity, provides molecular formula information.Primarily qualitative, quantification can be challenging.
Elemental Analysis Determination of the elemental composition (C, H, N).Provides fundamental information about the compound's composition.Does not distinguish between the target compound and isomers or impurities with the same elemental composition.

High-Performance Liquid Chromatography (HPLC) Analysis

Reverse-phase HPLC (RP-HPLC) is the most widely used method for determining the purity of Fmoc-protected amino acids and related derivatives. The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase and a polar mobile phase.

A typical purity for commercially available this compound is high, with one supplier's Certificate of Analysis indicating a purity of 99.13% as determined by HPLC.

Potential Impurities

During the synthesis of this compound, several process-related impurities can be introduced. These can include:

  • Incomplete reactions: Starting materials or intermediates that have not fully reacted.

  • Side products: Unwanted molecules formed through alternative reaction pathways.

  • Reagents and solvents: Residual chemicals used in the synthesis and purification process.

For Fmoc-protected amino acids in general, common impurities include dipeptides (e.g., Fmoc-Gly-Gly-OH) and β-alanine adducts, which can arise during the introduction of the Fmoc protecting group. While a high HPLC purity is a good indicator, it's important to be aware that some of these impurities may co-elute with the main peak under standard HPLC conditions.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

A general protocol for the purity analysis of this compound by RP-HPLC is as follows:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile (B52724).

  • Gradient: A linear gradient from 30% to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 265 nm and 301 nm.

  • Sample Preparation: The sample is dissolved in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a concentration of approximately 1 mg/mL.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR can be a powerful tool for the absolute quantification of this compound without the need for a specific reference standard of the same compound.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation: A precisely weighed amount of the sample and the internal standard are dissolved in a known volume of a deuterated solvent (e.g., DMSO-d6).

  • Data Acquisition: A proton (¹H) NMR spectrum is acquired with parameters optimized for quantitative analysis, including a long relaxation delay.

  • Data Analysis: The purity of the sample is calculated by comparing the integral of a well-resolved signal from the analyte to the integral of a signal from the internal standard, taking into account the number of protons and the molecular weights of both substances.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive purity analysis of synthetic this compound.

Purity_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_result Final Assessment Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification HPLC HPLC (Quantitative Purity) Purification->HPLC Primary Analysis NMR ¹H NMR (Structural Confirmation) HPLC->NMR MS Mass Spectrometry (Molecular Weight Verification) HPLC->MS qNMR qNMR (Absolute Purity) HPLC->qNMR Orthogonal Method Elemental Elemental Analysis (Compositional Verification) HPLC->Elemental Orthogonal Method CoA Certificate of Analysis HPLC->CoA NMR->CoA MS->CoA qNMR->CoA Elemental->CoA

Caption: Workflow for the purity analysis of this compound.

Comparison with Alternatives: The Importance of the Linker in ADCs

This compound is a type of cleavable linker used in the construction of ADCs. The choice of linker is a critical aspect of ADC design, as it influences the stability, efficacy, and toxicity of the conjugate.

Cleavable vs. Non-Cleavable Linkers:

  • Cleavable Linkers: These linkers, like the one , are designed to release the cytotoxic payload under specific conditions found within the target cancer cells, such as the presence of certain enzymes or a lower pH. This targeted release can enhance the therapeutic window of the ADC.

  • Non-Cleavable Linkers: These linkers remain intact, and the payload is released only after the complete degradation of the antibody within the lysosome. This can lead to improved plasma stability and potentially lower off-target toxicity.

The performance of an ADC is not solely dependent on the purity of the linker but also on its chemical nature. Therefore, when selecting a linker, researchers must consider the specific characteristics of the target, the payload, and the desired mechanism of action.

Ether-Linked Peptides: A Comparative Guide to Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the functional performance of peptides synthesized with ether linkers against traditional disulfide-bonded peptides and other alternatives. This document summarizes quantitative data, offers detailed experimental protocols, and visualizes key biological and experimental processes.

The replacement of labile disulfide bonds with stable ether linkages in bioactive peptides is a promising strategy to enhance their therapeutic potential. Ether-linked peptides often exhibit improved stability in reducing and oxidative environments, which can translate to a longer shelf-life and better in vivo performance. This guide delves into the functional assays used to characterize these modified peptides, presenting comparative data where available and providing the necessary protocols to perform these evaluations.

Comparative Analysis of Bioactivity and Stability

The introduction of an ether linkage can influence a peptide's biological activity and stability. The following tables summarize the available quantitative data comparing ether-linked peptide analogs to their native disulfide-containing counterparts and other modified versions.

Peptide AnalogLinker TypeReceptor/TargetAssay TypeIC50/EC50/Ki (nM)Fold Change vs. DisulfideReference
Oxytocin (B344502) Analogs
Native OxytocinDisulfideHuman Oxytocin ReceptorReceptor Binding1.0-[1]
[Se-Se]-Oxytocin-OHDiselenideHuman Oxytocin ReceptorReceptor Binding~1.0~1[2]
Trisulfide OxytocinTrisulfideUterine Membrane ReceptorsReceptor Binding~3.53.5-fold lower affinity[3]
α-Conotoxin ImI Analogs
Native α-Conotoxin ImIDisulfideα7 nAChRElectrophysiology200-[4]
Ether-linked α-ImI-1EtherNot specifiedNot specifiedNot specifiedMaintained bioactivity[5]
Opioid Tetrapeptides
Tyr-D-Cys-Phe-D-Pen-NH2Disulfideδ-opioid receptorReceptor Binding (Ki)--[4]
Tyr-D-Cys-Phe-D-Pen-OHDisulfideδ-opioid receptorReceptor Binding (Ki)-3.5-fold higher affinity[4]
Tyr-D-Cys-Phe-D-Pen-NH2Dithioetherδ-opioid receptorReceptor Binding (Ki)-Variable affinity[4]

Table 1: Comparative Bioactivity of Peptides with Different Linkers. This table summarizes the binding affinities and potencies of various peptide analogs. Data for ether-linked peptides is limited, but comparisons with other linker types provide context for the impact of modifying the disulfide bridge.

Peptide AnalogLinker TypeMatrixHalf-life (t½)Fold Change vs. DisulfideReference
α-Conotoxin TxID
Native TxIDDisulfideHuman Serum< 24 hours-[6]
Cyclic TxIDDisulfideHuman Serum~24 hours~1[6]
α-Conotoxin RgIA
Native RgIADisulfideHuman Serum< 8 hours-[7]
Cyclic RgIA (6-aa linker)DisulfideHuman Serum> 8 hours>1[7]
Cyclic RgIA (7-aa linker)DisulfideHuman Serum> 8 hours>1[7]
Tachyplesin I (TPI-1)
Native TPI-1DisulfideReducing conditionsUnstable-[5]
Ether-linked TPI-2EtherReducing conditionsMore stable-[5]

Table 2: Comparative Stability of Peptides with Different Linkers. This table highlights the stability of peptide analogs in biological matrices. Ether-linked peptides are noted for their enhanced stability in chemically challenging environments.

Key Functional Assays: Experimental Protocols

Detailed methodologies for assessing the function and stability of modified peptides are crucial for accurate comparisons.

Serum Stability Assay

This assay determines the half-life of a peptide in a biological matrix, providing an indication of its in vivo stability.

Experimental Workflow for Serum Stability Assay

Serum_Stability_Workflow Peptide Peptide Stock Solution (1 mM) Incubation Incubate at 37°C Peptide->Incubation Serum Human Serum Serum->Incubation Aliquots Take Aliquots at Timepoints Incubation->Aliquots Quench Quench with 10% TCA Aliquots->Quench Centrifuge Centrifuge to Remove Proteins Quench->Centrifuge Analyze Analyze Supernatant by RP-HPLC Centrifuge->Analyze Data Calculate % Intact Peptide Analyze->Data

Caption: Workflow for determining peptide stability in serum.

Protocol:

  • Preparation: Prepare a 1 mM stock solution of the test peptide in an appropriate solvent (e.g., water or DMSO). Thaw human serum and pre-warm to 37°C.

  • Incubation: Mix the peptide stock solution with the human serum to a final peptide concentration of 100 µM. Incubate the mixture at 37°C with gentle shaking.[8]

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 100 µL) of the peptide-serum mixture.

  • Quenching and Protein Precipitation: Immediately add a quenching solution, such as 10% trichloroacetic acid (TCA), to the aliquot to stop enzymatic degradation and precipitate serum proteins.[8]

  • Centrifugation: Incubate the samples on ice for 10-30 minutes, then centrifuge at high speed (e.g., 13,000 x g) for 10 minutes to pellet the precipitated proteins.[8]

  • Analysis: Carefully collect the supernatant and analyze it by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Data Analysis: Integrate the peak area of the intact peptide at each time point. Calculate the percentage of intact peptide remaining relative to the 0-minute time point. The half-life (t½) can then be determined by fitting the data to a one-phase decay model.

Receptor Binding Assay (Competitive Radioligand Binding)

This assay measures the affinity of a peptide for its receptor by competing with a radiolabeled ligand.

Experimental Workflow for Competitive Radioligand Binding Assay

Receptor_Binding_Workflow Membranes Receptor-Containing Membranes Incubate Incubate to Equilibrium Membranes->Incubate Radioligand Radioligand (Fixed Concentration) Radioligand->Incubate Competitor Unlabeled Peptide (Increasing Concentrations) Competitor->Incubate Filter Rapid Filtration (Glass Fiber Filter) Incubate->Filter Wash Wash with Ice-Cold Buffer Filter->Wash Count Measure Radioactivity (Scintillation Counter) Wash->Count Data Calculate IC50 and Ki Count->Data

Caption: Workflow for a competitive radioligand binding assay.

Protocol:

  • Reagent Preparation: Prepare a buffer solution appropriate for the receptor-ligand interaction. Prepare serial dilutions of the unlabeled test peptide (competitor). Prepare a solution of the radiolabeled ligand at a fixed concentration (typically at or below its Kd).

  • Assay Setup: In a 96-well plate, add the receptor-containing cell membranes, the radiolabeled ligand, and increasing concentrations of the unlabeled test peptide. Include controls for total binding (no competitor) and non-specific binding (a high concentration of a known ligand).

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the membranes with the bound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Detection: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the percentage of specific binding as a function of the log concentration of the unlabeled competitor. Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.[9]

Antimicrobial Susceptibility Assay (Broth Microdilution)

This assay determines the Minimum Inhibitory Concentration (MIC) of a peptide required to inhibit the growth of a specific microorganism.

Experimental Workflow for Broth Microdilution Assay

MIC_Workflow Bacteria Bacterial Inoculum (5x10^5 CFU/mL) Plate Add Bacteria and Peptide to 96-well Plate Bacteria->Plate Peptide Serial Dilutions of Peptide Peptide->Plate Incubate Incubate at 37°C for 18-24 hours Plate->Incubate Read Measure Optical Density (OD600) Incubate->Read Determine_MIC Determine MIC Read->Determine_MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol:

  • Inoculum Preparation: Culture the test microorganism in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) to the mid-logarithmic phase. Dilute the culture to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.[10]

  • Peptide Dilution: Prepare a series of two-fold dilutions of the test peptide in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the peptide dilutions. Include a positive control (bacteria with no peptide) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the microorganism, which can be assessed visually or by measuring the optical density at 600 nm (OD600) with a microplate reader.[11]

Cell-Based Functional Assay (Calcium Mobilization)

This assay measures the ability of a peptide to activate a G-protein coupled receptor (GPCR) that signals through the release of intracellular calcium.

Experimental Workflow for Calcium Mobilization Assay

Calcium_Mobilization_Workflow Cells Seed Cells Expressing Target GPCR Dye_Loading Load Cells with Fluo-4 AM Dye Cells->Dye_Loading Peptide_Addition Add Peptide Agonist Dye_Loading->Peptide_Addition Measure_Fluorescence Measure Fluorescence (Ex/Em = 490/525 nm) Peptide_Addition->Measure_Fluorescence Data_Analysis Calculate EC50 Measure_Fluorescence->Data_Analysis

Caption: Workflow for a Fluo-4 based calcium mobilization assay.

Protocol:

  • Cell Seeding: Seed cells engineered to express the target GPCR into a 96-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES). Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, by incubating them with the dye solution for 30-60 minutes at 37°C.[6][12]

  • Baseline Measurement: Wash the cells to remove excess dye and measure the baseline fluorescence using a fluorescence plate reader (excitation ~490 nm, emission ~525 nm).

  • Peptide Addition: Add varying concentrations of the test peptide to the wells.

  • Fluorescence Measurement: Immediately and continuously measure the fluorescence intensity over time to detect the transient increase in intracellular calcium.

  • Data Analysis: Determine the peak fluorescence response for each peptide concentration. Plot the response as a function of the log peptide concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration that elicits 50% of the maximal response).

Signaling Pathways of Relevant Peptides

Understanding the signaling pathways of these peptides is essential for interpreting functional assay data.

Oxytocin Signaling Pathway

Oxytocin binds to the oxytocin receptor (OXTR), a Gq/11-coupled GPCR, initiating a cascade of intracellular events.

Oxytocin Receptor Signaling

Oxytocin_Signaling Oxytocin Oxytocin OXTR Oxytocin Receptor (GPCR) Oxytocin->OXTR binds Gq Gαq/11 OXTR->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC PKC DAG->PKC activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC activates MAPK MAPK Cascade PKC->MAPK Response Cellular Response (e.g., muscle contraction) MAPK->Response

Caption: Simplified signaling pathway of the oxytocin receptor.

Tachyplesin Antimicrobial Action

Tachyplesin is an antimicrobial peptide that primarily acts by disrupting bacterial cell membranes.

Tachyplesin Mechanism of Action

Tachyplesin_Action Tachyplesin Tachyplesin Binding Electrostatic Interaction Tachyplesin->Binding Membrane Bacterial Cell Membrane Membrane->Binding Insertion Membrane Insertion Binding->Insertion Pore Pore Formation Insertion->Pore Leakage Ion Leakage & Depolarization Pore->Leakage Death Cell Death Leakage->Death Conotoxin_Inhibition cluster_0 Normal Activation cluster_1 Inhibition by Conotoxin ACh Acetylcholine (ACh) nAChR α7/α9 nAChR ACh->nAChR binds Conotoxin α-Conotoxin ImI Conotoxin->nAChR competes with ACh and binds Channel_Open Channel Open nAChR->Channel_Open Channel_Closed Channel Blocked nAChR->Channel_Closed Ion_Influx Na⁺/Ca²⁺ Influx Channel_Open->Ion_Influx No_Influx No Ion Influx Channel_Closed->No_Influx Depolarization Depolarization Ion_Influx->Depolarization No_Depolarization No Depolarization No_Influx->No_Depolarization

References

A Comparative Guide to Bioconjugation Linkers: Alternatives to Fmoc-Gly-NH-CH2-O-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the design of effective bioconjugates, ranging from antibody-drug conjugates (ADCs) to fluorescently labeled proteins and targeted drug delivery systems. The linker, the molecular bridge connecting the biomolecule to a payload or label, profoundly influences the stability, solubility, pharmacokinetics, and efficacy of the final conjugate.

Fmoc-Gly-NH-CH2-O-CH2COOH represents a class of linkers combining an Fmoc-protected amino acid (glycine) with a short, hydrophilic spacer. The Fmoc group is a base-labile protecting group for the amine, making it suitable for solid-phase peptide synthesis (SPPS) and subsequent conjugation. While effective, a diverse landscape of alternative linkers exists, offering a range of functionalities, release mechanisms, and physicochemical properties. This guide provides an objective comparison of prominent alternatives to empower informed decision-making in your research and development.

Classification of Alternative Linkers

Linkers can be broadly categorized based on their stability in biological environments and their reactive chemistry.

  • Cleavable Linkers : These linkers are designed to be stable in systemic circulation but are cleaved to release the payload in response to specific triggers within the target cell or tissue microenvironment.[1][2][3] This strategy allows for controlled and targeted drug release.[1] Common cleavage mechanisms include pH sensitivity, enzyme sensitivity, and reduction by intracellular molecules.[1][4]

  • Non-Cleavable Linkers : These linkers form a stable bond that is not readily cleaved. The payload is released only after the complete degradation of the targeting biomolecule, typically an antibody, within the lysosome.[4][5][6] This approach often results in higher plasma stability and can reduce off-target toxicity.[4][6][7]

  • PEG Linkers : Polyethylene glycol (PEG) chains are widely incorporated into linkers to enhance the hydrophilicity, biocompatibility, and in vivo half-life of bioconjugates.[8][9][10] They can be linear or branched and combined with both cleavable and non-cleavable chemistries.[8][11]

  • Bioorthogonal Linkers : These linkers utilize "click chemistry," which involves reactions that are highly specific, efficient, and occur under mild, biologically compatible conditions without interfering with native biological processes.[12][13]

The following diagram illustrates the fundamental relationship between the components of a bioconjugate.

Bioconjugate_Structure Biomolecule Biomolecule (e.g., Antibody, Peptide) Linker Linker Biomolecule->Linker Covalent Bond Payload Payload (e.g., Drug, Fluorophore) Linker->Payload Covalent Bond

Caption: General structure of a bioconjugate. (Within 100 characters)

Performance Comparison of Bioconjugation Linkers

The choice of linker chemistry dictates the stability of the conjugate and the conditions required for its formation. The following table summarizes the key characteristics of common linker alternatives.

Linker ChemistryReactive GroupsBond FormedStability & Release MechanismKey AdvantagesKey Considerations
Amine-Reactive (NHS Ester) N-Hydroxysuccinimide Ester + Primary Amine (e.g., Lysine)AmideNon-Cleavable : Highly stable amide bond. Payload released upon biomolecule degradation.[6][14]High reactivity, well-established protocols, forms very stable bonds.[11][14]Susceptible to hydrolysis in aqueous solutions; potential for heterogeneous products due to multiple lysine (B10760008) modifications.[11][15]
Thiol-Reactive (Maleimide) Maleimide (B117702) + Thiol (e.g., Cysteine)ThioetherNon-Cleavable : Forms a stable thioether bond. Payload released upon biomolecule degradation.[6]High selectivity for thiols at pH 6.5-7.5, enabling site-specific conjugation.[16][17]Thioether bond can undergo retro-Michael addition, especially in the presence of other thiols, leading to payload exchange.[11]
Hydrazone Hydrazine/Hydrazide + Aldehyde/KetoneHydrazoneCleavable (pH-sensitive) : Stable at neutral pH (~7.4) but hydrolyzed in acidic environments (pH 4.8-6.0) of endosomes/lysosomes.[1][18]Enables targeted drug release in the acidic intracellular compartments.[18]Can exhibit instability and slow payload release in circulation, potentially leading to off-target effects.[18][19]
Disulfide Thiol + ThiolDisulfideCleavable (Reductive) : Stable in circulation, but cleaved in the reducing intracellular environment (e.g., by glutathione).[1]Utilizes the significant difference in reducing potential between the extracellular and intracellular environments.Can be unstable in plasma due to exchange with circulating thiols like albumin.[3]
Peptide (e.g., Val-Cit)AmideCleavable (Enzymatic) : Specifically cleaved by enzymes (e.g., Cathepsin B) that are overexpressed in tumor cell lysosomes.[1][18]High plasma stability and specific release at the target site.[18][20]Efficacy depends on the expression levels of the target enzyme in the tumor cells.
Click Chemistry (SPAAC) Azide + Strained Alkyne (e.g., DBCO)TriazoleNon-Cleavable : Forms a highly stable triazole ring.[11][12]Bioorthogonal, high selectivity, high efficiency, copper-free, and proceeds under mild conditions.[12][13]Reagents can be more expensive and reaction kinetics may be slower than copper-catalyzed variants.[11]

Experimental Protocols

Detailed methodologies are crucial for successful bioconjugation. Below are generalized protocols for three common conjugation strategies.

Protocol 1: Amine-Reactive Conjugation via NHS Ester

This protocol describes the labeling of primary amines on a protein (e.g., lysine residues on an antibody) with an NHS ester-functionalized linker or payload.[15]

Materials:

  • Protein (e.g., IgG) to be labeled

  • NHS Ester-functionalized compound

  • Reaction Buffer: 0.1 M Sodium bicarbonate, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M lysine

  • Solvent: Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Purification system: Size-exclusion chromatography (e.g., Sephadex G-25) or dialysis cassette

Procedure:

  • Protein Preparation : Prepare the protein in the reaction buffer at a concentration of 2-5 mg/mL. Ensure the buffer is free of extraneous amines (e.g., Tris, glycine).[15]

  • NHS Ester Stock Solution : Immediately before use, dissolve the NHS ester compound in DMSO to a concentration of 10-20 mM.

  • Conjugation Reaction : While gently vortexing the protein solution, add a 10-20 fold molar excess of the NHS ester stock solution in a dropwise manner.

  • Incubation : Allow the reaction to proceed for 1-2 hours at room temperature, protected from light.

  • Quenching : Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes.

  • Purification : Remove unreacted compound and byproducts by purifying the conjugate using size-exclusion chromatography or dialysis against a suitable buffer (e.g., PBS, pH 7.4).

The following diagram outlines the workflow for NHS-ester conjugation.

NHS_Workflow cluster_prep Preparation cluster_react Reaction cluster_purify Purification P_Prep Prepare Protein in Bicarbonate Buffer (pH 8.3) React Add NHS Ester to Protein (10-20x molar excess) P_Prep->React NHS_Prep Dissolve NHS Ester in DMSO NHS_Prep->React Incubate Incubate 1-2h at RT React->Incubate Quench Quench with Tris or Lysine Incubate->Quench Purify Purify via SEC or Dialysis Quench->Purify Conjugate Final Bioconjugate Purify->Conjugate

Caption: Experimental workflow for NHS-ester conjugation. (Within 100 characters)
Protocol 2: Thiol-Reactive Conjugation via Maleimide

This protocol is for the site-specific conjugation to free thiol (sulfhydryl) groups, often from cysteine residues on a protein or peptide.

Materials:

  • Thiol-containing protein or peptide

  • Maleimide-functionalized compound

  • Reaction Buffer: Phosphate-buffered saline (PBS) with 5-10 mM EDTA, pH 6.5-7.5

  • (Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds

  • Solvent: Anhydrous DMSO or DMF

  • Purification system: Size-exclusion chromatography or dialysis

Procedure:

  • Protein Preparation : Dissolve the protein/peptide in the reaction buffer. If targeting cysteines involved in disulfide bonds, pre-treat the protein with a 10-fold molar excess of TCEP for 30-60 minutes at room temperature to generate free thiols. Remove the TCEP via desalting column immediately prior to conjugation.

  • Maleimide Stock Solution : Dissolve the maleimide compound in DMSO or DMF to a concentration of 10-20 mM.

  • Conjugation Reaction : Add a 5-20 fold molar excess of the maleimide solution to the protein solution.

  • Incubation : Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching (Optional) : The reaction can be quenched by adding a thiol-containing compound like L-cysteine or β-mercaptoethanol to react with any excess maleimide.

  • Purification : Purify the conjugate using size-exclusion chromatography or dialysis to remove unreacted materials.

Protocol 3: Copper-Free Click Chemistry (SPAAC)

This protocol outlines the conjugation of an azide-modified biomolecule with a strained alkyne (e.g., DBCO)-functionalized compound.[12]

Materials:

  • Azide-functionalized biomolecule

  • DBCO-functionalized compound

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Solvent: Anhydrous DMSO

  • Purification system: Size-exclusion chromatography, HPLC, or dialysis

Procedure:

  • Biomolecule Preparation : Dissolve the azide-functionalized biomolecule in the reaction buffer to the desired concentration.

  • DBCO Compound Stock Solution : Dissolve the DBCO-functionalized compound in DMSO to prepare a concentrated stock solution (e.g., 10-50 mM).

  • Conjugation Reaction : Add the DBCO stock solution to the biomolecule solution. A 1.5 to 5-fold molar excess of the DBCO compound is typically sufficient due to the high efficiency of the reaction.

  • Incubation : Incubate the reaction mixture for 4-12 hours at room temperature or 4°C. Reaction times can vary depending on the specific reactants and concentrations. Monitor reaction progress if possible (e.g., via HPLC or SDS-PAGE).

  • Purification : Once the reaction is complete, purify the bioconjugate from excess, unreacted DBCO compound using an appropriate method such as size-exclusion chromatography or dialysis.

The following diagram illustrates the different mechanisms of payload release for cleavable linkers versus the mechanism for non-cleavable linkers.

Release_Mechanisms cluster_cleavable Cleavable Linker Pathway cluster_non_cleavable Non-Cleavable Linker Pathway ADC_cleave ADC Internalization Trigger Intracellular Trigger (Low pH, Enzymes, Glutathione) ADC_cleave->Trigger Cleavage Linker Cleavage Trigger->Cleavage Release_cleave Payload Release Cleavage->Release_cleave ADC_non ADC Internalization Lysosome Lysosomal Trafficking ADC_non->Lysosome Degradation Antibody Degradation Lysosome->Degradation Release_non Payload-Linker-Amino Acid Metabolite Release Degradation->Release_non

Caption: Payload release pathways for cleavable vs. non-cleavable linkers. (Within 100 characters)

Conclusion

The selection of a linker for bioconjugation is a multifactorial decision that extends beyond the choice of reactive groups. While this compound is a useful tool, particularly in peptide-based applications, the vast array of available alternatives provides researchers with the flexibility to optimize their bioconjugates for specific applications. A thorough understanding of the interplay between linker stability, release mechanism, and the biological environment is paramount. Non-cleavable linkers generally offer superior plasma stability, which can lead to a wider therapeutic window.[6][21] Conversely, cleavable linkers enable controlled payload release in response to specific physiological triggers, a critical feature for many targeted therapies.[21] The continued development of novel linker technologies, including advanced PEG architectures and bioorthogonal chemistries, will undoubtedly continue to drive innovation in the fields of drug development, diagnostics, and biomedical research.

References

The Decisive Role of the Humble Linker: A Comparative Guide to Linker Flexibility in Peptide-Protein Binding

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design of peptide-based therapeutics and probes often hinges on a critical, yet sometimes overlooked, component: the linker. This guide provides an objective comparison of flexible and rigid linkers in mediating peptide-protein interactions, supported by experimental data and detailed protocols for key analytical techniques. Understanding the impact of linker flexibility is paramount for optimizing binding affinity, specificity, and the overall efficacy of engineered biomolecules.

The choice of a linker to connect a peptide to another molecule, be it a protein, a drug, or a nanoparticle, can profoundly influence its biological activity. The linker is not merely a passive spacer but an active participant in the binding event, governing the spatial orientation and conformational freedom of the peptide. This guide delves into the nuances of flexible versus rigid linkers, providing a framework for rational linker design in various research and therapeutic applications.

At a Glance: Flexible vs. Rigid Linkers

FeatureFlexible LinkersRigid Linkers
Composition Typically rich in small, non-polar (e.g., Glycine) or polar (e.g., Serine) amino acids. Common motifs include (Gly-Ser)n repeats.[1]Often incorporate proline-rich sequences or employ alpha-helical structures, such as the (EAAAK)n motif.[1]
Structure Exhibit a high degree of conformational freedom, allowing for a wide range of motion between the tethered molecules.[1]Possess a more defined and stable secondary structure, acting as a rigid spacer to maintain a fixed distance and orientation.[1]
Primary Function To allow for induced-fit binding, accommodate conformational changes upon binding, and enable interaction with multiple binding sites.To present the peptide in a pre-organized conformation for optimal binding, minimize entropic penalties upon binding, and span a fixed distance between binding sites.[2]
Advantages Can facilitate binding to targets with complex or dynamic interfaces. May be more resistant to proteolytic degradation.Can lead to higher binding affinity by reducing the entropic cost of binding.[2] Ideal for applications requiring precise spatial positioning.
Disadvantages Can incur a significant entropic penalty upon binding due to the loss of conformational freedom.[2] May not provide sufficient separation between domains.[3]May not be suitable for targets that require an induced-fit mechanism. Can be more susceptible to proteolytic cleavage.

Quantitative Performance Comparison: A Bivalent Model System

Direct comparative studies on simple 1:1 peptide-protein interactions with linkers of varying flexibility are not abundant in the literature. However, the impact of linkers on binding affinity is well-documented in the context of multivalent interactions, where a molecule binds to multiple sites on a target. In these systems, the linker plays a crucial role in determining the avidity, or the overall strength of the interaction.

A study by Whitesides and coworkers provides a well-characterized model system using a synthetic dimer of carbonic anhydrase as the receptor and a series of bivalent sulfonamide ligands with linkers of varying lengths.[4][5][6] This system elegantly demonstrates the dramatic enhancement in binding affinity (avidity) achieved through bivalency, a phenomenon heavily influenced by the linker.

Table 1: Binding Affinity of Monovalent vs. Bivalent Ligands for Carbonic Anhydrase Dimer [4][5]

Ligand TypeLinkerDissociation Constant (Kd)Fold Enhancement in Affinity (vs. Monovalent)
MonovalentN/A16 nM1
BivalentOligosarcrosine (25 Å)40 pM~400
BivalentOligosarcrosine (38 Å)6 pM~2,667
BivalentOligosarcrosine (52 Å)3 pM~5,333
BivalentOligosarcrosine (69 Å)3 pM~5,333

Note: While this study focused on linker length, the significant increase in affinity with bivalent ligands underscores the critical role of the linker in facilitating multivalent binding.

The Thermodynamic Perspective: Enthalpy vs. Entropy

The binding of a peptide to a protein is governed by a balance of enthalpic (ΔH) and entropic (ΔS) contributions to the free energy of binding (ΔG). Linker flexibility can significantly influence this balance.

  • Flexible Linkers: The binding of a flexible linker to its target can be entropically unfavorable due to the loss of a large number of conformational degrees of freedom.[2] However, this can be compensated for by favorable enthalpic contributions from the specific interactions formed between the peptide and the protein.

  • Rigid Linkers: A pre-organized rigid linker may have a smaller entropic penalty upon binding as it has fewer conformations to lose. This can lead to a more favorable free energy of binding, and thus higher affinity, if the linker is of the optimal length and geometry to present the peptide for binding.[2]

Table 2: Thermodynamic Parameters of Multivalent Binding

While specific thermodynamic data directly comparing flexible and rigid linkers of the same length in a simple peptide-protein system is scarce, studies on multivalent systems provide valuable insights. For instance, in some multivalent systems, the overall favorable binding is driven by a large favorable enthalpy change, which is often necessary to overcome the unfavorable entropy change associated with restricting the flexible linker.[7]

SystemΔG (kcal/mol)ΔH (kcal/mol)-TΔS (kcal/mol)
Hypothetical Flexible Linker System FavorableHighly FavorableUnfavorable
Hypothetical Rigid Linker System More FavorableFavorableLess Unfavorable

This table represents a generalized trend. The actual thermodynamic signature of a binding event is highly system-dependent.

Experimental Protocols

Accurate characterization of the impact of linker flexibility on peptide-protein binding relies on robust biophysical techniques. Below are detailed methodologies for three key experiments.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique that allows for the real-time monitoring of binding events, providing kinetic parameters such as the association rate constant (k_on_) and the dissociation rate constant (k_off_), from which the equilibrium dissociation constant (K_d_) can be calculated.[8]

Protocol for Amine Coupling and Kinetic Analysis:

  • Sensor Chip Preparation:

  • Ligand Immobilization:

    • Prepare the protein (ligand) in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) at a concentration of 20-50 µg/mL.

    • Inject the protein solution over the activated surface until the desired immobilization level is reached (typically 1000-2000 Response Units, RU).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.

  • Kinetic Analysis:

    • Prepare a series of dilutions of the peptide (analyte) in running buffer (e.g., HBS-EP+). The concentration range should span at least 10-fold above and below the expected K_d_.

    • Inject the peptide solutions over the immobilized protein surface at a high flow rate (e.g., 30-50 µL/min) to minimize mass transport effects.

    • Monitor the association phase during the injection and the dissociation phase during the subsequent flow of running buffer.

    • Regenerate the sensor surface between each peptide injection using a solution that disrupts the interaction without denaturing the immobilized protein (e.g., a low pH glycine (B1666218) solution).

  • Data Analysis:

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software to determine k_on_, k_off_, and K_d_.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K_d_), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[9]

Protocol for Protein-Peptide Binding Analysis:

  • Sample Preparation:

    • Dialyze both the protein and the peptide against the same buffer to minimize heats of dilution. A suitable buffer would be, for example, 50 mM sodium phosphate, 150 mM NaCl, pH 7.4.

    • Accurately determine the concentrations of the protein and peptide solutions.

    • Degas both solutions immediately before the experiment to prevent air bubbles.

  • ITC Experiment Setup:

    • Load the protein solution (typically 10-50 µM) into the sample cell of the calorimeter.

    • Load the peptide solution (typically 10-20 times the protein concentration) into the injection syringe.

    • Set the experimental temperature (e.g., 25°C) and allow the system to equilibrate.

  • Titration:

    • Perform an initial small injection (e.g., 0.4 µL) to obtain a data point for analysis without the effect of syringe backlash.

    • Program a series of subsequent injections (e.g., 19 injections of 2 µL each) with a spacing of 150-180 seconds between injections to allow the signal to return to baseline.

  • Data Analysis:

    • Integrate the heat signal for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of peptide to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine K_d_, n, and ΔH.

    • Calculate the Gibbs free energy (ΔG) and the entropy (ΔS) from the fitted parameters using the equation: ΔG = -RTln(K_a_) = ΔH - TΔS, where K_a_ = 1/K_d_.

X-ray Crystallography for Structural Analysis

X-ray crystallography provides high-resolution structural information about the peptide-protein complex, revealing the precise binding mode and the conformation of the linker.

Protocol for Hanging Drop Vapor Diffusion Crystallization:

  • Protein and Peptide Preparation:

    • Purify the protein to >95% homogeneity.

    • Synthesize or purchase the peptide at high purity.

    • Prepare a concentrated solution of the protein-peptide complex.

  • Crystallization Screening:

    • Use a sparse matrix screen of different crystallization conditions (precipitants, buffers, salts, and additives).

    • For each condition, mix a small volume (e.g., 1 µL) of the protein-peptide complex solution with an equal volume of the crystallization reagent on a siliconized glass coverslip.

    • Invert the coverslip and seal it over a reservoir containing a larger volume of the crystallization reagent.

  • Crystal Optimization and Growth:

    • Incubate the crystallization trays at a constant temperature (e.g., 4°C or 20°C).

    • Monitor the drops for the formation of crystals over several days to weeks.

    • Once initial crystals are obtained, optimize the crystallization conditions by fine-tuning the concentrations of the components to obtain larger, well-diffracting crystals.

  • Data Collection and Structure Determination:

    • Cryo-protect the crystals and flash-cool them in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods.

    • Refine the atomic model of the protein-peptide complex against the experimental data.

Mandatory Visualizations

Signaling_Pathway cluster_flexible Flexible Linker cluster_rigid Rigid Linker Peptide_F Peptide Linker_F Flexible Linker (e.g., (Gly4Ser)n) Peptide_F->Linker_F Protein_F Protein Linker_F->Protein_F Binding_F Induced Fit & Conformational Sampling Protein_F->Binding_F Peptide_R Peptide Linker_R Rigid Linker (e.g., (EAAAK)n) Peptide_R->Linker_R Protein_R Protein Linker_R->Protein_R Binding_R Pre-organized & Reduced Entropy Loss Protein_R->Binding_R

Caption: Conceptual difference between flexible and rigid linkers in peptide-protein binding.

Experimental_Workflow Start Linker Design & Peptide Synthesis SPR SPR Analysis (Kinetics: kon, koff, Kd) Start->SPR ITC ITC Analysis (Thermodynamics: ΔH, ΔS, Kd) Start->ITC Xray X-ray Crystallography (Structure) Start->Xray Data Comparative Data Analysis SPR->Data ITC->Data Xray->Data Conclusion Optimal Linker Selection Data->Conclusion

Caption: A typical experimental workflow for evaluating linker performance in peptide-protein binding.

Conclusion

The choice between a flexible and a rigid linker is a critical design parameter in the development of peptide-based therapeutics and research tools. Flexible linkers offer the advantage of conformational adaptability, which can be crucial for binding to dynamic protein targets. In contrast, rigid linkers can pre-organize the peptide in an optimal binding conformation, potentially leading to higher affinity by minimizing the entropic penalty of binding.

The quantitative data from model systems clearly demonstrates that linkers are instrumental in achieving high-avidity binding in multivalent interactions. While direct comparative data for simple peptide-protein systems remains an area for further investigation, the principles of linker design discussed in this guide provide a rational basis for selecting the appropriate linker for a given application. By carefully considering the nature of the target protein, the desired binding characteristics, and employing the robust experimental techniques outlined, researchers can harness the power of the linker to optimize the performance of their peptide-based constructs.

References

A Comparative Analysis of Cleavable vs. Non-Cleavable ADC Linkers: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The choice of linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, influencing plasma stability, payload delivery, and ultimately, clinical efficacy and safety. This guide provides a comprehensive comparison of cleavable and non-cleavable linkers, presenting key performance data, detailed experimental protocols, and visual representations of their mechanisms of action to inform rational ADC design.

The fundamental distinction between cleavable and non-cleavable linkers lies in their payload release mechanism. Cleavable linkers are designed to be labile under specific physiological conditions within the tumor microenvironment or inside cancer cells, whereas non-cleavable linkers rely on the complete degradation of the antibody component for drug release.[1] This difference has profound implications for an ADC's pharmacological profile.

Mechanism of Action: Two Distinct Strategies for Payload Release

Cleavable linkers act as dynamic systems, engineered to release the cytotoxic payload upon encountering specific triggers prevalent in the tumor milieu.[2] These triggers can be enzymatic, such as the high concentration of proteases like cathepsin B in lysosomes, or chemical, like the acidic environment of endosomes and lysosomes or the high intracellular concentration of reducing agents like glutathione.[3][4] A key advantage of this approach is the potential for a "bystander effect," where the released, membrane-permeable payload can diffuse out of the target cell and kill neighboring antigen-negative tumor cells.[3] This is particularly advantageous in treating heterogeneous tumors.

In contrast, non-cleavable linkers form a stable, covalent bond between the antibody and the payload.[2] The release of the active drug, which remains attached to the linker and a single amino acid residue from the antibody, is entirely dependent on the proteolytic degradation of the antibody backbone within the lysosome.[4][5] This mechanism generally leads to greater plasma stability and a more favorable safety profile by minimizing premature drug release.[2][4] However, the resulting charged payload-linker complex is typically not membrane-permeable, which largely prevents a bystander effect.[1]

cluster_cleavable Cleavable Linker Pathway cluster_non_cleavable Non-Cleavable Linker Pathway ADC_cleavable ADC binds to Antigen Internalization_cleavable Internalization via Endocytosis ADC_cleavable->Internalization_cleavable Lysosome_cleavable Trafficking to Lysosome Internalization_cleavable->Lysosome_cleavable Trigger Tumor Microenvironment Trigger (e.g., low pH, enzymes) Lysosome_cleavable->Trigger Payload_Release_cleavable Cleavage of Linker & Payload Release Trigger->Payload_Release_cleavable Bystander_Effect Bystander Killing of Antigen-Negative Cells Payload_Release_cleavable->Bystander_Effect Target_Cell_Death_cleavable Target Cell Death Payload_Release_cleavable->Target_Cell_Death_cleavable ADC_non_cleavable ADC binds to Antigen Internalization_non_cleavable Internalization via Endocytosis ADC_non_cleavable->Internalization_non_cleavable Lysosome_non_cleavable Trafficking to Lysosome Internalization_non_cleavable->Lysosome_non_cleavable Antibody_Degradation Complete Antibody Degradation Lysosome_non_cleavable->Antibody_Degradation Payload_Release_non_cleavable Release of Payload- Linker-Amino Acid Complex Antibody_Degradation->Payload_Release_non_cleavable Target_Cell_Death_non_cleavable Target Cell Death Payload_Release_non_cleavable->Target_Cell_Death_non_cleavable cluster_payload Free Payload Analysis cluster_dar DAR Analysis Start Start: ADC Sample Incubation Incubate ADC in Plasma at 37°C Start->Incubation Time_Points Collect Aliquots at Multiple Time Points Incubation->Time_Points Protein_Precipitation Protein Precipitation (Acetonitrile) Time_Points->Protein_Precipitation Immunoaffinity_Capture Immunoaffinity Capture (Protein A/G beads) Time_Points->Immunoaffinity_Capture Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection LC_MS_Payload Quantify Free Payload (LC-MS/MS) Supernatant_Collection->LC_MS_Payload Elution Elute ADC Immunoaffinity_Capture->Elution LC_MS_DAR Analyze DAR (LC-MS) Elution->LC_MS_DAR

References

Safety Operating Guide

Prudent Handling and Disposal of Fmoc-Gly-NH-CH2-O-CH2COOH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Fmoc-Gly-NH-CH2-O-CH2COOH is a specialized reagent used in bioconjugation and the synthesis of antibody-drug conjugates (ADCs)[1][2]. Due to the lack of comprehensive toxicological data, a cautious approach to its handling and disposal is essential to ensure personnel safety and environmental protection.

Immediate Safety and Handling

Before working with this compound, it is crucial to wear appropriate Personal Protective Equipment (PPE), including chemical safety goggles, chemical-resistant gloves (such as nitrile rubber), and a laboratory coat. All manipulations involving the solid compound or its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.

Physicochemical and Safety Data

While a complete hazard profile is not available, the properties of this compound and related structures suggest that it should be handled with care.

PropertyValueSource(s)
Chemical Formula C₂₀H₂₀N₂O₆[1][3]
Molecular Weight 384.38 g/mol [1][3]
Appearance White to off-white solid
Storage Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[1][4]
Solubility Soluble in DMSO (175 mg/mL)[1]

Note: Hazard statements for similar compounds like Fmoc-Gly-OH include potential for skin, eye, and respiratory irritation. Therefore, a conservative approach assuming similar hazards for this compound is recommended.

Step-by-Step Disposal Procedures

The primary principle for the disposal of this compound is to manage it as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.

Solid Waste Disposal
  • Collection:

    • Place unused or expired solid this compound in its original container or a clearly labeled, sealed container for solid chemical waste.

    • Collect all contaminated consumables, such as gloves, weighing paper, and pipette tips, in a dedicated hazardous waste container lined with a durable plastic bag.

  • Segregation:

    • Do not mix solid this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.

  • Disposal:

    • Arrange for pickup and disposal through your institution's EHS office or a licensed chemical waste disposal contractor. Provide them with all available information on the compound.

Liquid Waste Disposal
  • Collection:

    • Collect all solutions containing this compound in a designated, sealed, and clearly labeled liquid hazardous waste container. Ensure the container is compatible with the solvents used.

  • Segregation:

    • Segregate liquid waste based on solvent compatibility (e.g., halogenated vs. non-halogenated) as per your institution's protocols.

  • Storage:

    • Keep the liquid waste container tightly sealed and stored in secondary containment within a ventilated cabinet or designated waste accumulation area.

  • Disposal:

    • When the container is approximately 90% full, arrange for disposal through your institution's EHS office.

Spill & Decontamination Protocol
  • Evacuate and Ventilate: In the event of a large spill, evacuate the immediate area and ensure adequate ventilation.

  • Contain Spill: For solid spills, carefully sweep or scoop the material to minimize dust generation. For liquid spills, use an inert absorbent material.

  • Collect Spilled Material: Place the collected material into a labeled hazardous waste container.

  • Decontaminate Area: Clean the spill area with a suitable solvent (e.g., isopropanol (B130326) or ethanol), followed by soap and water.

  • Dispose of Cleaning Materials: All cleaning materials must be disposed of as hazardous waste.

Disposal Workflow

This compound Disposal Workflow cluster_waste_generation Waste Generation cluster_containment Containment & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal start Identify Waste Type solid_waste Solid Waste (Unused reagent, contaminated labware) start->solid_waste Solid liquid_waste Liquid Waste (Solutions, reaction mixtures) start->liquid_waste Liquid spill Spill start->spill Accident collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid contain_spill Contain & Absorb Spill spill->contain_spill store_waste Store in Designated Hazardous Waste Area collect_solid->store_waste collect_liquid->store_waste contain_spill->collect_solid Dispose of as solid waste ehs_contact Contact EHS for Pickup store_waste->ehs_contact disposal Licensed Waste Disposal ehs_contact->disposal

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guidance for Handling Fmoc-Gly-NH-CH2-O-CH2COOH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical reagents is paramount. This document provides crucial safety and logistical information for the use of Fmoc-Gly-NH-CH2-O-CH2COOH, an ADC (Antibody-Drug Conjugate) linker. The following procedures outline the necessary personal protective equipment (PPE), operational handling, and disposal plans to maintain a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, which is a solid chemical reagent, a comprehensive approach to personal protection is required to minimize exposure and ensure safety. The following PPE is mandatory:

PPE CategoryItemSpecifications and Use
Hand Protection Chemical-resistant glovesNitrile gloves are a suitable choice for handling solids and a variety of organic solvents.[1] Always wear gloves when handling the compound or any container it is in.[1] For cleaning glassware with corrosive base baths, heavy-duty corrosive-resistant gloves should be worn over standard laboratory gloves.[1]
Eye and Face Protection Safety goggles with side shieldsEssential for protecting eyes from splashes and flying debris.[2] In situations with a higher risk of splashing, a face shield should be worn in addition to safety goggles.[2][3]
Body Protection Laboratory coatA long-sleeved, knee-length lab coat made of a chemical-resistant material such as nylon or polyester (B1180765) is required to protect skin and personal clothing from spills.[1][2]
Respiratory Protection Dust mask or respiratorWhen handling the solid powder, especially when weighing or transferring, a dust respirator should be used to avoid inhalation.[4] For emergency situations involving spills, a self-contained breathing apparatus (SCBA) may be necessary.[4][5]
Foot Protection Closed-toe shoesSandals or other open-toed footwear are not permitted in the laboratory.[1]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is critical for both experimental success and laboratory safety.

1. Preparation and Weighing:

  • Conduct all handling of the solid compound within a certified chemical fume hood to minimize inhalation risks.

  • Before weighing, ensure the analytical balance is clean and calibrated.

  • Wear all required PPE, including a dust mask, when weighing the powdered compound.

  • Use appropriate tools, such as spatulas, to transfer the solid. Avoid creating dust.

2. Dissolution:

  • Dissolve this compound in a suitable solvent as dictated by the experimental protocol. Common solvents for similar compounds include N,N-dimethylformamide (DMF).[6]

  • Add the solvent to the solid slowly to avoid splashing.

  • If the dissolution process is exothermic, take appropriate precautions to control the temperature.

3. Use in Synthesis (e.g., as an ADC Linker):

  • The Fmoc protecting group is base-labile and is typically removed using a solution of piperidine (B6355638) in DMF (e.g., 20% v/v).[6][7][8]

  • The deprotection reaction releases the free amine for subsequent coupling reactions.[7]

  • All reactions involving this compound should be carried out in a well-ventilated fume hood.

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure laboratory safety.

1. Solid Waste:

  • Contaminated materials such as gloves, weighing paper, and disposable plasticware should be collected in a designated, labeled hazardous waste container.

  • Unused or expired solid this compound should be disposed of as hazardous chemical waste according to institutional and local regulations.

2. Liquid Waste:

  • All liquid waste containing this compound or its byproducts, including reaction mixtures and washings, must be collected in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Do not pour chemical waste down the drain.[9]

  • Waste containing piperidine from the Fmoc deprotection step should be treated as hazardous base waste.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for handling this compound from receipt to disposal.

Workflow for Handling this compound cluster_prep Preparation cluster_use Use in Synthesis cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_fumehood Work in Fume Hood prep_ppe->prep_fumehood prep_weigh Weigh Solid Compound prep_fumehood->prep_weigh prep_dissolve Dissolve in Solvent prep_weigh->prep_dissolve use_reaction Perform Chemical Reaction prep_dissolve->use_reaction use_deprotection Fmoc Deprotection (if needed) use_reaction->use_deprotection use_workup Reaction Work-up/Purification use_deprotection->use_workup disp_solid Collect Solid Waste use_workup->disp_solid disp_liquid Collect Liquid Waste use_workup->disp_liquid disp_label Label Waste Containers disp_solid->disp_label disp_liquid->disp_label disp_remove Arrange for Waste Removal disp_label->disp_remove

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.